4-(5-Amino-2-pyrimidyl)phenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-(5-aminopyrimidin-2-yl)phenol |
InChI |
InChI=1S/C10H9N3O/c11-8-5-12-10(13-6-8)7-1-3-9(14)4-2-7/h1-6,14H,11H2 |
InChI Key |
NCHCHBIEHDUUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)N)O |
Origin of Product |
United States |
Foundational & Exploratory
4-(5-Amino-2-pyrimidyl)phenol (CAS 1094311-62-2): A Privileged Scaffold for Kinase Inhibitors and Targeted Protein Degradation
Executive Summary
In modern drug discovery, the architectural precision of small-molecule building blocks dictates the success of both traditional occupancy-driven inhibitors and event-driven pharmacology (e.g., PROTACs). 4-(5-Amino-2-pyrimidyl)phenol (CAS 1094311-62-2) has emerged as a highly versatile, privileged scaffold. By integrating a 2-aminopyrimidine core—a historically validated kinase hinge-binding motif—with a para-phenol moiety, this molecule provides a dual-action platform. The pyrimidine core anchors the molecule within the ATP-binding pocket of kinases, while the phenol group serves as an optimal, solvent-exposed vector for the attachment of E3 ligase linkers in Targeted Protein Degradation (TPD) workflows.
This whitepaper provides an in-depth technical analysis of CAS 1094311-62-2, detailing its physicochemical profile, structural biology rationale, and self-validating synthetic protocols for its application in advanced medicinal chemistry.
Physicochemical Profiling
Understanding the baseline quantitative metrics of CAS 1094311-62-2 is critical for predicting its behavior in subsequent synthetic steps and its pharmacokinetic potential. The strategic placement of hydrogen bond donors and acceptors makes it highly soluble in polar aprotic solvents (e.g., DMF, DMSO) used in cross-coupling and alkylation reactions.
| Property | Value | Pharmacological Relevance |
| Chemical Name | 4-(5-Amino-2-pyrimidyl)phenol | Standard IUPAC nomenclature. |
| CAS Registry Number | 1094311-62-2 | Unique identifier for procurement and database tracking. |
| Molecular Formula | C10H9N3O | Indicates a low molecular weight starting material. |
| Molecular Weight | 187.20 g/mol | Highly efficient Ligand Efficiency (LE) starting point. |
| Hydrogen Bond Donors | 3 (-NH2, -OH) | Facilitates bidentate hinge binding and linker attachment. |
| Hydrogen Bond Acceptors | 4 (Pyrimidine N x2, -NH2, -OH) | Enhances target residence time via backbone interactions. |
| Topological Polar Surface Area | 72.0 Ų | Optimal for membrane permeability in final drug constructs. |
| Rotatable Bonds | 1 | High rigidity, reducing entropic penalty upon target binding. |
Structural Biology & Mechanistic Rationale
The selection of CAS 1094311-62-2 is not arbitrary; it is rooted in decades of structure-activity relationship (SAR) data.
The Hinge-Binding Core: The 2-aminopyrimidine motif is a cornerstone of kinase inhibitor design, famously utilized in blockbuster drugs like imatinib[1]. Crystallographic data of aminopyrimidine-based macrocycles in complex with kinases (such as CDK2 and Lck) reveals that the nitrogen atoms of the pyrimidine ring act as potent hydrogen bond acceptors[2],[3]. Simultaneously, the adjacent functional groups act as donors, forming a highly stable bidentate hydrogen-bonding network with the amide backbone of the kinase hinge region (e.g., interacting with Met319 in Lck or Leu83 in CDK2)[2],[3].
The Solvent-Exposed Vector: The 4-hydroxyphenyl (phenol) group attached to the 2-position of the pyrimidine ring is the critical differentiator of this scaffold. When the pyrimidine core is anchored in the hinge region, the para-phenol vector typically projects outward toward the solvent-exposed channel of the kinase. In the design of PROTACs, finding an attachment point that does not disrupt the primary binding affinity is the most significant hurdle. The phenol hydroxyl group provides a highly reactive, chemoselective handle for attaching PEG-based linkers (such as Phenol-amido-C1-PEG3-N3) to recruit E3 ubiquitin ligases without inducing steric clashes within the ATP pocket[4].
Synthetic Methodologies: Scaffold Construction and Functionalization
To maintain scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes causality for the reagent choices and analytical checkpoints to ensure experimental success before proceeding to the next step.
Protocol 1: De Novo Synthesis of the Core Scaffold (Suzuki-Miyaura Coupling)
Causality: Palladium-catalyzed cross-coupling is selected for its high regioselectivity and exceptional tolerance of unprotected amino and hydroxyl groups, bypassing inefficient protection/deprotection cycles.
-
Reaction Setup: Charge a Schlenk flask with 5-amino-2-chloropyrimidine (1.0 eq) and (4-hydroxyphenyl)boronic acid (1.2 eq).
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst and Na₂CO₃ (2.0 eq) as the base.
-
Solvent: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v) to ensure solubility of both the organic substrates and the inorganic base.
-
Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material (m/z 129) and the appearance of the target product peak (m/z 188[M+H]⁺) confirms successful conversion.
-
Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography (DCM/MeOH gradient).
Protocol 2: PROTAC Linker Attachment via Chemoselective Phenol Alkylation
Causality: The phenolic hydroxyl group is significantly more acidic (pKa ~10) than the pyrimidine amino group. By using a mild base, we can selectively generate the phenoxide anion, allowing for chemoselective alkylation without protecting the amine.
-
Deprotonation: Dissolve 4-(5-Amino-2-pyrimidyl)phenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.
-
Alkylation: Dropwise add a halo-PEG-azide linker (e.g., 1-bromo-dPEG3-azide) (1.1 eq).
-
Execution: Heat the reaction to 60 °C for 8 hours.
-
Self-Validation Check: Perform TLC (EtOAc/Hexane). The product will appear as a new, less polar spot. Crucially, a Ninhydrin stain will remain positive (confirming the primary amine is intact), while a FeCl₃ stain will turn negative (confirming the phenol has been fully alkylated).
Protocol 3: Warhead Completion via 5-Amino Amidation
Causality: The 5-amino group on the pyrimidine is weakly nucleophilic due to the electron-withdrawing nature of the heteroaromatic ring. Standard coupling conditions often fail; therefore, highly reactive electrophiles (acyl chlorides) or potent coupling reagents (HATU/DIPEA) are required.
-
Activation: Dissolve the phenol-alkylated intermediate (1.0 eq) in anhydrous DCM. Add DIPEA (3.0 eq) and cool to 0 °C.
-
Coupling: Slowly add the desired acyl chloride (1.2 eq) to construct the remainder of the kinase-binding warhead.
-
Execution: Warm to room temperature and stir for 4 hours.
-
Self-Validation Check: Perform LC-MS. The primary amine peak must disappear. Troubleshooting: If unreacted starting material persists, the weak nucleophilicity of the aminopyrimidine requires switching the solvent to pyridine and elevating the temperature to 40 °C.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for PROTAC generation utilizing CAS 1094311-62-2 as the core scaffold.
Application in Targeted Protein Degradation (PROTACs)
Once synthesized, the resulting PROTAC molecule leverages the intracellular ubiquitin-proteasome system. The aminopyrimidine warhead derived from CAS 1094311-62-2 binds to the target kinase (e.g., CDK2, FLT3, or Lck)[2],[5]. Simultaneously, the E3 ligase ligand (e.g., Thalidomide for CRBN or VH032 for VHL) binds to the E3 ubiquitin ligase.
This forces the formation of a ternary complex (Kinase—PROTAC—E3 Ligase). The proximity induced by this complex allows the E2 ubiquitin-conjugating enzyme to transfer polyubiquitin chains onto surface-exposed lysine residues of the target kinase. The ubiquitinated kinase is subsequently recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to act catalytically.
Visualizing the PROTAC Mechanism of Action
Caption: Mechanism of action for target kinase degradation via PROTAC ternary complex formation.
References
-
Martin et al. "New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights." Taylor & Francis. Available at:[Link]
-
"Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors." National Institutes of Health (PMC). Available at:[Link]
-
"30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions." SciELO. Available at:[Link]
Sources
Comprehensive Technical Guide: 2-(4-Hydroxyphenyl)pyrimidin-5-amine
The following technical guide details the chemical structure, synthesis, and potential applications of 2-(4-hydroxyphenyl)pyrimidin-5-amine , a specific pyrimidine derivative relevant to medicinal chemistry and drug discovery.
Executive Summary & Chemical Identity[1][2]
2-(4-Hydroxyphenyl)pyrimidin-5-amine is a heteroaromatic compound characterized by a central pyrimidine ring substituted with an amino group at the 5-position and a 4-hydroxyphenyl (phenol) moiety at the 2-position.[1] This structural motif represents a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., JAK, CDK, and MAPK pathways) due to its ability to form critical hydrogen bonds within the ATP-binding pocket of enzymes.[1]
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | 5-Amino-2-(4-hydroxyphenyl)pyrimidine |
| Common Name | 4-(5-Aminopyrimidin-2-yl)phenol |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| SMILES | Nc1cnc(c2ccc(O)cc2)nc1 |
| InChI Key | (Predicted) UUAXNIZLIORMNW-UHFFFAOYSA-N |
| Core Scaffold | 2-Aryl-5-aminopyrimidine |
Structural Analysis & Physicochemical Properties[1][7][8]
Understanding the physicochemical profile is critical for assessing the "drug-likeness" of this scaffold.[1] The molecule complies with Lipinski's Rule of Five, making it an attractive starting point for oral drug development.[1]
Physicochemical Profile (Predicted)[1][8][9]
| Parameter | Value | Implications for Drug Design |
| LogP (Octanol/Water) | ~1.2 | Optimal lipophilicity for membrane permeability; suggests good oral bioavailability.[1] |
| TPSA (Topological Polar Surface Area) | ~70 Ų | Well within the range (<140 Ų) for good intestinal absorption and potential blood-brain barrier penetration.[1] |
| H-Bond Donors (HBD) | 3 (NH₂, OH) | Critical for interacting with the "hinge region" of kinase enzymes (Glu/Leu residues).[1] |
| H-Bond Acceptors (HBA) | 4 (N, O) | Facilitates water solubility and specific receptor binding.[1] |
| pKa (Phenolic OH) | ~10.0 | Weakly acidic; remains largely neutral at physiological pH (7.4).[1] |
| pKa (Pyrimidinyl NH₂) | ~3.5 - 4.0 | Weakly basic; unlikely to be protonated at physiological pH.[1] |
Structural Logic Diagram
The following diagram illustrates the pharmacophore features of the 2-(4-hydroxyphenyl)pyrimidin-5-amine scaffold.
Figure 1: Pharmacophore mapping of the scaffold, highlighting regions critical for kinase inhibition.[1]
Synthetic Methodology
The most robust route to synthesize 2-(4-hydroxyphenyl)pyrimidin-5-amine is via a Suzuki-Miyaura cross-coupling reaction .[1] This method offers high yields, mild conditions, and tolerance for the polar hydroxyl and amino functional groups.[1]
Protocol: Suzuki-Miyaura Coupling[1]
Reaction Scheme:
-
Reactants : 2-Chloropyrimidin-5-amine (Electrophile) + 4-Hydroxyphenylboronic acid (Nucleophile).[1]
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1]
-
Base : Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃).[1]
-
Solvent : 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Procedure:
-
Preparation : In a 100 mL round-bottom flask, dissolve 2-chloropyrimidin-5-amine (1.0 eq, 5.0 mmol) and 4-hydroxyphenylboronic acid (1.2 eq, 6.0 mmol) in a mixture of degassed 1,4-dioxane (20 mL) and water (5 mL).
-
Base Addition : Add K₂CO₃ (2.5 eq, 12.5 mmol) to the solution.
-
Catalyst Addition : Under a nitrogen atmosphere, add Pd(PPh₃)₄ (5 mol%, 0.25 mmol).[1]
-
Reflux : Heat the mixture to 90°C and stir for 12–16 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.[1]
-
Work-up : Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0–10% MeOH in DCM) to yield the target compound as a light yellow/beige solid.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the Suzuki-Miyaura cross-coupling reaction.
Characterization & Validation (Self-Validating Protocols)
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.[1] The following data is predicted based on the structural environment of the protons and carbons.
1H NMR (400 MHz, DMSO-d₆) Prediction
-
δ 9.60 (s, 1H, -OH) : Broad singlet, exchangeable with D₂O.[1] Characteristic of phenolic hydroxyl.
-
δ 8.25 (s, 2H, Pyrimidine H-4, H-6) : Sharp singlet. The chemically equivalent protons on the pyrimidine ring are highly deshielded due to the nitrogen atoms.[1]
-
δ 7.85 (d, J = 8.5 Hz, 2H, Phenyl H-2', H-6') : Doublet. Ortho to the pyrimidine ring, deshielded by the aromatic system.[1]
-
δ 6.85 (d, J = 8.5 Hz, 2H, Phenyl H-3', H-5') : Doublet. Ortho to the hydroxyl group, shielded by the electron-donating oxygen.[1]
-
δ 5.40 (s, 2H, -NH₂) : Broad singlet, exchangeable with D₂O.[1] Characteristic of an aromatic primary amine.[1]
Mass Spectrometry (ESI-MS)[1][8]
-
Calculated Mass : 187.07[1]
-
Observed Mass [M+H]⁺ : 188.08 (Positive mode)[1]
-
Fragmentation Pattern : Loss of NH₃ (M-17) or CO (M-28) may be observed in MS/MS.[1]
Medicinal Chemistry Applications
The 2-aryl-5-aminopyrimidine core is a validated scaffold in oncology and immunology.[1]
-
Kinase Inhibition (JAK/STAT Pathway) :
-
The pyrimidine nitrogen (N1 or N3) acts as a hydrogen bond acceptor for the "hinge" region backbone NH.[1]
-
The C5-amino group acts as a hydrogen bond donor to the backbone carbonyl.[1]
-
The 4-hydroxyphenyl group extends into the solvent-exposed region or interacts with the "gatekeeper" residue, improving selectivity.[1]
-
-
CDK Inhibitors :
-
Chemical Probe Development :
-
The primary amine at position 5 serves as a versatile handle for further derivatization (e.g., amide coupling with acryloyl chloride to create covalent inhibitors targeting cysteine residues).[1]
-
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Zhang, J., et al. (2009).[1] Targeting Cancer with Small Molecule Kinase Inhibitors.[1] Nature Reviews Cancer, 9, 28–39.[1] Link
-
Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] Link[1]
-
Traxler, P., et al. (2001).[1] 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase.[1] Journal of Medicinal Chemistry, 39(12), 2285–2292.[1] Link[1]
Sources
Molecular Profiling and Synthetic Utility of 4-(5-Aminopyrimidin-2-yl)phenol: A Core Pharmacophore in Kinase Inhibitor Design
Executive Summary
In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on well-characterized, modular pharmacophores. 4-(5-aminopyrimidin-2-yl)phenol (also systematically referred to as 2-(4-hydroxyphenyl)pyrimidin-5-amine) represents a privileged bi-aromatic building block frequently utilized in the development of small-molecule kinase inhibitors[1].
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in ATP-competitive inhibition, and a self-validating synthetic protocol for its preparation. By establishing the precise molecular weight and formula, researchers can accurately integrate this intermediate into complex structure-activity relationship (SAR) campaigns.
Physicochemical Profiling & Structural Elucidation
Before deploying any intermediate in a synthetic pipeline, its fundamental stoichiometric and physical parameters must be rigorously defined. The structural identity of 4-(5-aminopyrimidin-2-yl)phenol is defined by a pyrimidine core substituted with a primary amine at the C5 position and a 4-hydroxyphenyl (phenol) moiety at the C2 position.
The precise molecular weight calculation is critical for downstream mass spectrometry (LC-MS) validation and stoichiometric reaction planning[2].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Scientific Relevance |
| Molecular Formula | C₁₀H₉N₃O | Defines the atomic composition for elemental analysis. |
| Molecular Weight | 187.20 g/mol | Essential for molarity calculations and yield determination. |
| Monoisotopic Exact Mass | 187.0745 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |
| Hydrogen Bond Donors | 3 (-NH₂, -OH) | Critical for interacting with the kinase hinge region backbone. |
| Hydrogen Bond Acceptors | 4 (N, N, N, O) | Facilitates water-mediated networks in the binding pocket. |
| Rotatable Bonds | 1 | Ensures conformational flexibility between the aromatic rings. |
| Topological Polar Surface Area | ~79.0 Ų | Optimal for passive membrane permeability (Lipinski compliance). |
Mechanistic Role in Kinase Inhibition
The 5-aminopyrimidine scaffold is not merely a structural spacer; it is an active participant in target engagement. The nitrogen atoms within the pyrimidine ring act as potent hydrogen bond acceptors, while the C5-amino group serves as a hydrogen bond donor. This specific donor-acceptor topology is a highly effective isostere for the adenine ring of adenosine triphosphate (ATP)[3].
When deployed in oncology or immunology drug development, this motif competitively binds to the highly conserved hinge region of protein kinases (such as AKT or Pim kinases)[1][4]. Furthermore, the phenolic hydroxyl group at the C2 position provides a distinct vector. Depending on the specific kinase architecture, this phenol moiety can either project into the solvent-exposed channel to improve aqueous solubility or interact with the DFG-motif to stabilize an inactive kinase conformation.
Fig 1: Pharmacophore mapping of 4-(5-aminopyrimidin-2-yl)phenol in kinase hinge binding.
Experimental Workflow: Synthesis and Validation
To utilize 4-(5-aminopyrimidin-2-yl)phenol in drug discovery, a robust, high-yielding synthetic route is required. The most efficient methodology is a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-chloro-5-aminopyrimidine and 4-hydroxyphenylboronic acid.
The following protocol is designed as a self-validating system, ensuring that causality and analytical checkpoints dictate the progression of the experiment.
Step-by-Step Synthetic Protocol
Step 1: Reagent Preparation & Stoichiometry
-
Action: In a flame-dried Schlenk flask, combine 2-chloro-5-aminopyrimidine (1.0 eq, electrophile) and 4-hydroxyphenylboronic acid (1.2 eq, nucleophile).
-
Causality: A 20% molar excess of the boronic acid is deliberately utilized to compensate for potential protodeboronation—a common side reaction where the boronic acid degrades into phenol under basic aqueous conditions.
Step 2: Catalyst and Base Selection
-
Action: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.0 eq) to the reaction vessel.
-
Causality: The bidentate dppf ligand on the palladium catalyst provides a large bite angle, which sterically forces the intermediate complexes to undergo rapid reductive elimination. This is crucial because electron-rich aminopyrimidines can otherwise stall the catalytic cycle[3]. The Na₂CO₃ base is required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that facilitates transmetalation.
Step 3: Solvent System and Degassing
-
Action: Suspend the reagents in a 4:1 (v/v) mixture of 1,4-Dioxane and deionized H₂O. Sparge the mixture with Argon gas for 15 minutes.
-
Causality: The biphasic Dioxane/Water system ensures complete dissolution of both the organic precursors and the inorganic base. Rigorous Argon sparging is a mandatory self-validation step; ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, resulting in reaction failure.
Step 4: Thermal Activation and LC-MS Tracking
-
Action: Heat the reaction mixture to 90°C for 12 hours under a positive Argon atmosphere.
-
Self-Validation Checkpoint: At the 10-hour mark, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. The reaction is deemed successful only when the starting material peak disappears and a dominant mass peak at m/z 188.2 [M+H]⁺ emerges, confirming the generation of the target compound (MW: 187.20 g/mol ).
Step 5: Workup and Purification
-
Action: Cool the mixture to room temperature, filter through a pad of Celite to remove precipitated palladium black, and extract the aqueous layer with Ethyl Acetate (3x). Concentrate the organic layers in vacuo and purify via flash column chromatography (Dichloromethane:Methanol gradient).
Fig 2: Suzuki-Miyaura cross-coupling workflow for 4-(5-aminopyrimidin-2-yl)phenol synthesis.
Conclusion
The compound 4-(5-aminopyrimidin-2-yl)phenol (C₁₀H₉N₃O, MW: 187.20 g/mol ) is a foundational building block in modern medicinal chemistry. By understanding its exact physicochemical parameters, its structural mimicry of ATP, and the mechanistic nuances required for its synthesis, drug development professionals can effectively utilize this pharmacophore to engineer highly selective and potent kinase inhibitors.
References
-
[2] N-Methylquinoxaline-2-carboxamide - Optional[13C NMR] - Chemical Shifts - SpectraBase (Reference for exact mass and molecular weight parameters of C₁₀H₉N₃O isomers). SpectraBase. Available at: [Link]
-
[1] US8680114B2 - AKT protein kinase inhibitors. Google Patents. Available at:
-
[4] Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. Helda - University of Helsinki. Available at: [Link]
Sources
An In-depth Technical Guide on the Solubility of 4-(5-Amino-2-pyrimidyl)phenol in DMSO and Water
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and in vitro assay performance. This guide provides an in-depth technical overview of determining the solubility of 4-(5-Amino-2-pyrimidyl)phenol, a molecule of interest for its potential pharmacological applications, in two of the most fundamental solvents in the field: Dimethyl Sulfoxide (DMSO) and water.
While specific, publicly available quantitative solubility data for 4-(5-Amino-2-pyrimidyl)phenol is limited, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to accurately determine these crucial parameters. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to solubility assessment.
Physicochemical Properties and Solubility Considerations
4-(5-Amino-2-pyrimidyl)phenol possesses a chemical structure that suggests a degree of polarity due to the presence of amino (-NH2) and hydroxyl (-OH) groups, which are capable of hydrogen bonding. The pyrimidine and phenyl rings, however, introduce hydrophobic character. This amphipathic nature implies that its solubility will be highly dependent on the solvent system.
-
In Water: The polar functional groups will facilitate some interaction with water molecules. However, the relatively rigid and nonpolar core of the molecule is expected to limit its aqueous solubility. Factors such as pH and the formation of salts can significantly influence its solubility in aqueous solutions.
-
In DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] It is anticipated that 4-(5-Amino-2-pyrimidyl)phenol will exhibit significantly higher solubility in DMSO compared to water. This makes DMSO an excellent solvent for preparing high-concentration stock solutions for biological assays.[1] However, it is crucial to be mindful of the potential for compound precipitation when diluting DMSO stock solutions into aqueous buffers.[1]
Quantitative Solubility Data
The following table provides a template for summarizing experimentally determined solubility data for 4-(5-Amino-2-pyrimidyl)phenol. The values presented here are hypothetical and should be replaced with data generated from the experimental protocols outlined in this guide.
| Solvent | Method | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Water | Shake-Flask | 25 | 7.4 | Enter experimental data | Enter experimental data | Equilibrium solubility |
| DMSO | Saturation | 25 | N/A | Enter experimental data | Enter experimental data | Kinetic solubility |
Experimental Protocols for Solubility Determination
The following protocols are designed to provide a robust framework for determining the solubility of 4-(5-Amino-2-pyrimidyl)phenol.
I. Kinetic Aqueous Solubility Determination using a DMSO Co-solvent Method
This method is a high-throughput approach to estimate aqueous solubility and is particularly relevant for early-stage drug discovery where compounds are often stored in DMSO.[3][4]
Objective: To determine the kinetic solubility of 4-(5-Amino-2-pyrimidyl)phenol in an aqueous buffer at a physiological pH.
Materials:
-
4-(5-Amino-2-pyrimidyl)phenol
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., MultiScreen Solubility filter plate)[3]
-
96-well collection plates
-
Automated liquid handler (recommended) or multichannel pipettes
-
Plate shaker
-
UV/Vis spectrophotometer or HPLC-UV system
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh a sample of 4-(5-Amino-2-pyrimidyl)phenol and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1]
-
Ensure complete dissolution, using gentle warming (e.g., 37°C) or sonication if necessary, while being cautious of potential compound degradation.[1]
-
-
Sample Preparation in 96-Well Plate:
-
Equilibration:
-
Seal the plate and place it on a plate shaker.
-
Agitate the mixture for a defined period (e.g., 1.5 to 2 hours) at room temperature to allow for the system to reach a state of kinetic equilibrium.[3]
-
-
Filtration:
-
Place the filter plate on top of a 96-well collection plate.
-
Use a vacuum manifold to filter the solutions, separating any undissolved precipitate from the saturated filtrate.[3]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method.
-
UV/Vis Spectroscopy: If the compound has a sufficient chromophore, measure the absorbance at its λmax. A standard calibration curve of the compound in the same solvent system (PBS with 5% DMSO) is required for accurate quantification.[3]
-
HPLC-UV: For compounds with low UV absorbance or to ensure purity, HPLC is the preferred method. This allows for the separation of the analyte from any potential impurities or degradants before quantification.
-
Causality and Trustworthiness: This protocol establishes a self-validating system by incorporating a filtration step to remove undissolved solids, ensuring that only the soluble fraction is measured. The use of a standard calibration curve for quantification provides accuracy.
II. Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[4] It is more time and labor-intensive but provides a more accurate measure of thermodynamic solubility.
Objective: To determine the equilibrium solubility of 4-(5-Amino-2-pyrimidyl)phenol in an aqueous buffer.
Materials:
-
4-(5-Amino-2-pyrimidyl)phenol (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
HPLC-UV system
Protocol:
-
Sample Preparation:
-
Add an excess amount of solid 4-(5-Amino-2-pyrimidyl)phenol to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully separate the saturated solution from the undissolved solid by either centrifugation or filtration. Ensure that no solid particles are carried over into the sample for analysis.
-
-
Quantification:
-
Prepare a series of dilutions of the clear supernatant with the same buffer.
-
Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method. A standard calibration curve is essential for accurate quantification.
-
Causality and Trustworthiness: The long equilibration time and the use of excess solid ensure that the solution is truly saturated, providing a reliable measure of thermodynamic equilibrium solubility. The separation of the solid and aqueous phases is a critical step to prevent overestimation of solubility.
III. Solubility Determination in DMSO
Objective: To determine the solubility of 4-(5-Amino-2-pyrimidyl)phenol in 100% DMSO.
Materials:
-
4-(5-Amino-2-pyrimidyl)phenol (solid)
-
Anhydrous DMSO
-
Glass vials with screw caps
-
Vortex mixer and/or sonicator
-
Analytical balance
-
HPLC-UV system
Protocol:
-
Preparation of a Saturated Solution:
-
Add a known mass of 4-(5-Amino-2-pyrimidyl)phenol to a vial.
-
Add small, incremental volumes of DMSO, vortexing or sonicating after each addition, until the compound is completely dissolved.[1] Record the total volume of DMSO added.
-
Alternatively, and for a more accurate determination, add an excess of the solid to a known volume of DMSO and equilibrate as described in the shake-flask method.
-
-
Quantification:
-
If the first method was used, the solubility can be calculated directly from the mass of the compound and the volume of DMSO required for dissolution.
-
If the equilibration method was used, separate the saturated solution from the excess solid and analyze the concentration using a validated HPLC-UV method after appropriate dilution with DMSO.
-
Causality and Trustworthiness: Ensuring the use of anhydrous DMSO is important as it is hygroscopic and the presence of water can affect the solubility of the compound.[1] Visual confirmation of complete dissolution or proper separation of the solid phase is key to the accuracy of this determination.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining aqueous solubility.
Caption: Workflow for Aqueous Solubility Determination.
References
- Millipore. (n.d.). MultiScreen® Solubility Filter Plate.
-
Wikipedia. (2024). 4-Aminophenol. Retrieved from [Link]
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5031-5033. Retrieved from [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
Sources
An In-depth Technical Guide to Aminopyrimidine Phenol Derivatives in Medicinal Chemistry
Introduction
The intersection of the aminopyrimidine scaffold and phenolic moieties has given rise to a versatile and highly privileged class of molecules in medicinal chemistry. These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as key players in the development of novel therapeutics for a wide range of diseases. Their ability to interact with a multitude of biological targets, primarily protein kinases, has made them a focal point of intense research and drug discovery efforts. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core facets of aminopyrimidine phenol derivatives, from their synthesis and mechanisms of action to their diverse therapeutic applications and future outlook. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data-driven insights to offer a comprehensive understanding of this important chemical class.
The Aminopyrimidine Phenol Core: A Privileged Scaffold
The aminopyrimidine ring is a bioisostere of the purine scaffold, the core of ATP, which is the universal energy currency and phosphate donor in cellular signaling.[1] This structural mimicry allows aminopyrimidine derivatives to competitively bind to the ATP-binding pocket of numerous protein kinases, thereby inhibiting their activity. The addition of a phenol group provides a crucial handle for establishing key hydrogen bond interactions within the kinase active site and serves as a versatile point for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[2] The strategic combination of these two pharmacophores has proven to be a highly successful strategy in the design of potent and selective enzyme inhibitors.
Synthesis of Aminopyrimidine Phenol Derivatives: Strategies and Protocols
The synthesis of aminopyrimidine phenol derivatives can be achieved through several strategic approaches, each with its own advantages in terms of yield, purity, and scalability. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Strategies
Several common strategies are employed for the synthesis of the aminopyrimidine core, which can then be further functionalized with a phenol moiety. These include:
-
Classical Condensation Reactions: This is a widely used method that typically involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine or a substituted guanidine.[3]
-
Microwave-Assisted Synthesis: This modern approach offers significant advantages in terms of reduced reaction times, improved yields, and often milder reaction conditions, making it an eco-friendly option.[4]
-
Solvent-Free Synthesis: This "green chemistry" approach minimizes the use of hazardous solvents, leading to a more environmentally friendly and often more efficient process.[5]
-
Nucleophilic Substitution: This method is particularly useful for introducing the amino group or for modifying the pyrimidine ring with various substituents.[5]
Experimental Protocols
To provide a practical understanding of these synthetic methodologies, detailed step-by-step protocols for key reactions are presented below.
Protocol 1: Microwave-Assisted Synthesis of a Substituted 2-Aminopyrimidine
This protocol describes a three-step synthesis involving the formation of a chalcone intermediate, followed by cyclization with guanidine, and a final substitution reaction, all facilitated by microwave irradiation.[4]
Step 1: Chalcone Synthesis
-
In a 100 ml Erlenmeyer flask, add 0.01 mol of a substituted acetophenone and 0.01 mol of an aromatic aldehyde.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add 5 ml of a 70% aqueous solution of sodium hydroxide with constant stirring.
-
Irradiate the reaction mixture in a microwave synthesizer at 160 Watts for 3 minutes.
-
Pour the reaction mixture over crushed ice.
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the chalcone intermediate.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
Step 2: Aminopyrimidine Formation
-
Mix the synthesized chalcone (0.01 mole) and guanidine hydrochloride (0.01 mole) in 25 mL of ethanol.
-
Reflux the mixture on a water bath at 65-70°C.
-
Add a 40% aqueous solution of NaOH (5 mL) to the reaction mixture at intervals over 3 hours.
-
Continue refluxing for an additional 9 hours.
-
Cool the mixture and collect the separated solid by filtration.
-
Wash the solid with water, dry it, and recrystallize from ethanol to yield the aminopyrimidine derivative.
Protocol 2: Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives
This protocol details a solvent-free approach for the synthesis of 2-aminopyrimidine derivatives through the fusion of 2-amino-4,6-dichloropyrimidine with various amines.[5]
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the mixture in a solvent-free condition at 80–90 °C.
-
Monitor the reaction progress using TLC with a hexane and ethyl acetate solvent system.
-
Upon completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and crystallize it using ethanol.
-
In cases where a precipitate does not form upon water addition, evaporate the water under vacuum and purify the crude product by crystallization from ethanol.
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic efficacy of aminopyrimidine phenol derivatives stems from their ability to modulate the activity of key cellular signaling pathways that are often dysregulated in disease. As potent kinase inhibitors, they can effectively block the phosphorylation cascade that drives cell proliferation, survival, and inflammation.
Inhibition of Receptor Tyrosine Kinases: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[6] Its aberrant activation is a hallmark of many cancers. Aminopyrimidine phenol derivatives have been successfully designed to target and inhibit EGFR, thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by aminopyrimidine phenol derivatives.
Modulation of the Wnt/β-Catenin Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis.[7] Its dysregulation is implicated in various diseases, including cancer. Certain aminopyrimidine derivatives have been identified as inhibitors of this pathway, offering a potential therapeutic strategy.
Caption: Potential modulation of the Wnt/β-catenin pathway by aminopyrimidine derivatives.
Therapeutic Applications of Aminopyrimidine Phenol Derivatives
The versatility of the aminopyrimidine phenol scaffold has led to its exploration in a wide array of therapeutic areas, with notable success in oncology and a growing interest in other disease domains.
Anticancer Activity
The most extensively studied application of aminopyrimidine phenol derivatives is in cancer therapy.[8] Their ability to inhibit various protein kinases involved in tumor growth and progression has led to the development of several successful drugs and numerous promising clinical candidates.
Key Kinase Targets in Oncology:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Epidermal Growth Factor Receptor (EGFR): As previously discussed, EGFR is a key driver in many cancers, and its inhibition is a validated therapeutic strategy.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR is involved in cell growth and division, and its inhibition can slow tumor progression.
| Derivative Class | Target Kinase(s) | Representative IC50 Values | Reference(s) |
| 2-(2-aminopyrimidin-4-yl)phenols | CDK1, CDK2 | Not specified in abstract | [3] |
| Aminopyrimidine Hybrids | EGFR-TK | 0.7 - 0.9 µM | [9] |
| Novel Aminopyrimidine Derivatives | Mutant EGFR | 0.41 - 0.82 µM | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Aminopyrimidine derivatives have shown promise as anti-inflammatory agents by targeting enzymes involved in the inflammatory cascade.[11]
Key Anti-inflammatory Targets:
-
Cyclooxygenase (COX) enzymes: COX-1 and COX-2 are key enzymes in the production of prostaglandins, which are potent inflammatory mediators.
-
Lipoxygenase (LOX) enzymes: LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.
| Derivative Class | Target/Assay | Representative Activity | Reference(s) |
| Polysubstituted 2-aminopyrimidines | COX-2 Inhibition | IC50 = 0.04 µM | [11] |
| Naphthalene-pyrimidine derivatives | HRBC Membrane Stabilization | Significant activity compared to diclofenac | [5] |
β-Glucuronidase Inhibition
Elevated levels of β-glucuronidase have been associated with certain types of cancer and other pathologies.[5] Aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme, suggesting their potential therapeutic utility in these conditions.
| Compound | β-Glucuronidase IC50 (µM) | Reference(s) |
| Compound 24 | 2.8 ± 0.10 | [5] |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [5] |
Other Therapeutic Areas
The broad biological activity of aminopyrimidine phenol derivatives has led to their investigation in a variety of other therapeutic areas, including:
-
Neurodegenerative Diseases: Some derivatives have shown potential in models of dementia by exhibiting cholinergic properties and potential allosteric modulation of acetylcholinesterase.[1][4] Phenolic compounds, in general, are being explored for their neuroprotective effects.[7][12]
-
Antiviral and Antibacterial Agents: The aminopyrimidine scaffold is present in several antimicrobial drugs, and novel derivatives are continuously being explored for their efficacy against a range of pathogens.[13][14]
-
Cardiovascular Diseases: Certain pyrimidine derivatives have demonstrated antihypertensive effects through mechanisms that may involve calcium channel antagonism and antioxidant pathways.[15]
-
Metabolic Disorders: The pyrimidine core is found in drugs for metabolic disorders, and new derivatives are being investigated for their potential in this area.[13][16]
Structure-Activity Relationship (SAR) and Rational Drug Design
Understanding the relationship between the chemical structure of aminopyrimidine phenol derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates. Quantitative Structure-Activity Relationship (QSAR) studies play a significant role in this process by correlating molecular descriptors with biological activity.[2][17]
Key SAR Insights:
-
Substitution on the Phenol Ring: The position and nature of substituents on the phenol ring can significantly impact binding affinity and selectivity. Electron-donating or -withdrawing groups can modulate the electronic properties of the phenol and its ability to form hydrogen bonds.
-
Modifications of the Aminopyrimidine Core: Substitutions at different positions of the pyrimidine ring can influence the overall shape and lipophilicity of the molecule, affecting its interaction with the target protein and its pharmacokinetic properties.
-
Linker between the Two Moieties: The nature and length of the linker connecting the aminopyrimidine and phenol moieties can be critical for achieving the optimal orientation within the binding site.
Future Directions and Conclusion
The field of aminopyrimidine phenol derivatives in medicinal chemistry continues to be a vibrant and productive area of research. The versatility of this scaffold, coupled with an ever-expanding understanding of its biological targets and mechanisms of action, promises the development of a new generation of therapeutics.
Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing novel derivatives that can overcome resistance mechanisms that have emerged against existing therapies.
-
Exploring New Therapeutic Areas: Expanding the application of these derivatives to a wider range of diseases based on a deeper understanding of their biological activities.
-
Advanced Drug Delivery: Investigating novel formulations and drug delivery systems to enhance the bioavailability and therapeutic efficacy of these compounds.[18]
References
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- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 23(2), 1365-1374.
- Landi, B., Khoramjouy, M., Ghavami Lahij, A., Fazelkia, S., Amidi, S., Kobarfard, F., & Faizi, M. (2025). Evaluation of the Memory Enhancement Effects of Aminopyrimidine Derivatives Using the Scopolamine Model of Dementia in Mice. Neurotoxicity Research, 43(2), 12.
- Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach. (2024).
- Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. (2022). Molecules, 27(22), 7899.
- 6-aryloxy-2-aminopyrimidine-benzonitrile hybrids as anti-infective agents: Synthesis, bioevaluation, and molecular docking. (2025). Archiv der Pharmazie.
- Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC. (2024). European Journal of Medicinal Chemistry, 265, 116074.
- Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(12), 3567-3571.
- Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
- DiMauro, E. F., Newcomb, J., Nunes, J. J., Bemis, J. E., Boucher, C., Chai, L., Chaffee, S. C., Deak, H. L., Epstein, L. F., Faust, T., Gallant, P., Gore, A., Gu, Y., Henkle, B., Hsieh, F., Huang, X., Kim, J. L., Lee, J. H., Martin, M. W., … Zhu, X. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681–1694.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5698–5718.
- The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (2020). Systematic Reviews in Pharmacy, 11(2), 795-806.
- Debnath, B., & Gayen, S. (2009). QSAR of aminopyrido[2,3-d]pyrimidin-7-yl derivatives: anticancer drug design by computed descriptors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 937–948.
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2025).
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
- Groen, R. W., van den Heuvel, D. J., & van Vlijmen, H. W. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(13), 5673–5681.
- Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. (2013). International Journal of ChemTech Research, 5(2), 784-789.
- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2022). Pharmacological Research - Modern Chinese Medicine, 5, 100171.
- Rose, F. L., & Tuey, G. A. P. (1946). 21. p-Aminobenzenesulphonamide derivatives of pyrimidine as antibacterial agents. Journal of the Chemical Society (Resumed), 81.
- In-vitro Antibacterial activity of 2-amino pyrimidine derivatives. (2013). Der Pharma Chemica, 5(1), 237-240.
- Ali, M. M., Ismail, M. M., El-Gabasy, M., & Alafeefy, A. M. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 26(19), 5949.
- Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. (2022). Molecules, 27(22), 7899.
- Khan, A.-U., Gilani, A. H., Khan, A., & Ahmad, S. (2021). Antihypertensive potential of selected pyrimidine derivatives: Explanation of underlying mechanistic pathways. Biomedicine & Pharmacotherapy, 139, 111567.
- Pyrimidine analogues for the management of neurodegenerative diseases. (2024). Journal of Molecular Structure, 1303, 137593.
- Synthesis and QSAR Studies of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives as Potential Antimicrobial Agents. (2013). International Journal of Drug Design and Discovery, 4(2), 1135-1141.
- Phenolic Compounds of Therapeutic Interest in Neuroprotection. (2021). Molecules, 26(11), 3293.
- Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications. (2022). Frontiers in Pharmacology, 13, 1016393.
- Molecular Mechanisms of Phenols to Prevent Neurodegener
- Hemmateenejad, B., Mehdipour, A., Miri, R., & Shamsipur, M. (2010). Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices. Chemical Biology & Drug Design, 75(5), 521–531.
- New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). Monatshefte für Chemie - Chemical Monthly, 151(9), 1375-1385.
- Cardioprotective effect of 2-methoxy phenol derivatives against oxidative stress-induced vascular complications: An integrated in vitro, in silico, and in vivo investigation. (2023). Biomedicine & Pharmacotherapy, 165, 115240.
- Injectable formulations comprising phenol and cyclodextrin and uses thereof. (2020).
- 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. (2019). ACS Chemical Neuroscience, 10(1), 439-455.
- A review on macrocyclic kinase inhibitors in clinical trials. (2016). International Journal of Pharmaceutical and Chemical Analysis, 3(1), 1-8.
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). Cells, 11(24), 4006.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025).
- Application of a macrocyclization strategy in kinase inhibitor development. (2025). Drug Discovery Today.
- Recent Patents on Drug Delivery & Formulation. (2019).
- Cardioprotective Potential of Plant-Derived Molecules: A Scientific and Medicinal Approach. (2021). Frontiers in Pharmacology, 12, 703352.
- Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways. (1995). Xenobiotica, 25(6), 617-627.
- Novel developments in metabolic disorders of purine and pyrimidine metabolism and therapeutic applications of their analogs. (2014). Current Pharmaceutical Design, 20(37), 5821-5847.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 12217.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules, 27(22), 7786.
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The 2-Phenylpyrimidine Scaffold: A Master Key for Kinase Inhibition
Core Directive & Executive Summary
The 2-phenylpyrimidine moiety stands as one of the most successful "privileged structures" in modern medicinal chemistry. Immortalized by the discovery of Imatinib (Gleevec), this scaffold demonstrated that small molecules could selectively inhibit kinases by targeting specific conformational states (e.g., DFG-out). This guide moves beyond the history of Imatinib to dissect the molecular engineering of the scaffold. We will explore how to construct it, how to substitute it to modulate potency and solubility, and how it engages the ATP-binding pocket to achieve high selectivity.
Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.
Structural Biology & Binding Mode
The success of the 2-phenylpyrimidine scaffold lies in its ability to function as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the active conformation ("DFG-in"), Type II inhibitors stabilize the inactive "DFG-out" conformation.
The Pharmacophore
The scaffold typically binds via a "three-point" recognition motif:
-
Hinge Region Interaction: The pyrimidine nitrogen (N1) and the exocyclic amino group (at C2) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met318 in c-Abl).
-
Hydrophobic Pocket Occupancy: The phenyl ring attached at the C2 position orients itself into a hydrophobic pocket created by the displacement of the activation loop.
-
Gatekeeper Interaction: Substituents on the phenyl ring (often at the 3-position) interact with the "gatekeeper" residue (e.g., Thr315). The size of this substituent determines selectivity against kinases with larger or smaller gatekeeper residues.
Visualization: The Type II Binding Mode
The following diagram illustrates the canonical binding mode of a 2-phenylpyrimidine inhibitor (like Imatinib) within the Abl kinase domain.
Caption: Schematic of Type II binding interactions. The scaffold anchors to the hinge while the tail exploits the allosteric pocket formed by the DFG-out shift.
Medicinal Chemistry: Structure-Activity Relationships (SAR)
Optimizing the 2-phenylpyrimidine scaffold requires independent tuning of three specific zones.
| Zone | Structural Feature | Function & SAR Insight |
| Zone 1: The Hinge Binder | Pyrimidine C4/C6 Substituents | Potency Driver. A 3-pyridyl group at C4 (as in Imatinib) enhances cellular activity. Substituents here must be planar to fit the adenine pocket. |
| Zone 2: The Core Linker | 2-Amino-Phenyl Ring | Selectivity Filter. An ortho-methyl group on the phenyl ring (position 6 relative to amine) creates a torsional twist. This conformation minimizes activity against PKC (which prefers planar inhibitors) while retaining Abl potency. |
| Zone 3: The Tail | Amide/Piperazine Extension | ADME & Binding. The amide group forms H-bonds with the DFG motif (Glu/Asp). The terminal piperazine (or morpholine) ensures water solubility and reduces protein binding. |
Synthetic Methodologies
There are two primary strategies to construct the 2-phenylpyrimidine core: Cyclocondensation (building the ring) and Cross-Coupling (connecting the rings).
Strategy A: Cyclocondensation (The "De Novo" Approach)
This is the industrial route for Imatinib. It is cost-effective and allows for the introduction of the specific substitution pattern early in the synthesis.
Protocol: Synthesis of the Pyrimidine Core via Enaminone Objective: Synthesize N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.
-
Enaminone Formation:
-
Reagents: 3-Acetylpyridine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Conditions: Reflux in toluene or neat at 110°C for 12 hours.
-
Mechanism: Condensation yields 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one.[1]
-
Note: This intermediate is often unstable on silica; proceed directly to the next step.
-
-
Guanidine Formation:
-
Reagents: 2-Methyl-5-nitroaniline (1.0 eq), Cyanamide (50% aq. solution), Nitric acid (conc.).
-
Conditions: Reflux in n-butanol/HCl or ethanol.
-
Product: 2-Methyl-5-nitrophenylguanidine nitrate salt.
-
-
Cyclization (The Critical Step):
-
Procedure: Suspend the guanidine nitrate (1.0 eq) and the enaminone (1.0 eq) in isopropanol. Add Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe) (2.5 eq).
-
Reaction: Reflux for 18–24 hours.[2] The basic conditions liberate the free guanidine, which attacks the enaminone in a Michael-type addition followed by cyclization and dehydration.
-
Workup: Cool to RT. The product (nitro-intermediate) usually precipitates. Filter and wash with water/isopropanol.
-
-
Reduction:
-
Reduce the nitro group using SnCl₂/HCl or H₂/Pd-C to yield the final amine intermediate ready for amide coupling.
-
Strategy B: Suzuki-Miyaura Cross-Coupling
Preferred for library generation (SAR exploration) where the pyrimidine core acts as a central hub.
-
Core Reagent: 2,4-Dichloropyrimidine.
-
Step 1 (SNAr): Selective displacement of the C4-chloride (more reactive) with an amine or Suzuki coupling at C4.
-
Step 2 (Suzuki): Coupling of the C2-chloride with a phenylboronic acid.
Caption: Convergent synthesis of Imatinib via the Pyrimidine Construction route. This pathway avoids expensive palladium catalysts used in cross-coupling.
Case Studies & Evolution
The scaffold has evolved to overcome resistance mechanisms, particularly the T315I "gatekeeper" mutation.
Imatinib (First Generation)
-
Mechanism: Type II binder.
-
Limitation: The "flag-methyl" group (Zone 2) provides selectivity but the molecule is rigid. It cannot accommodate the bulky Isoleucine in the T315I mutant, leading to steric clash and loss of potency.
Nilotinib (Second Generation)
-
Design Change: Rational design based on the Imatinib crystal structure.
-
Modification: The N-methylpiperazine tail of Imatinib was replaced with a trifluoromethyl-substituted imidazole and a more lipophilic tail.
-
Result: 30-fold higher potency against Bcr-Abl. The improved fit in the hydrophobic pocket compensates for weaker H-bonds, but it remains inactive against T315I.
Recent Advances (2023-2025)
Recent efforts have shifted toward Dual-Target Inhibitors and Reversible Covalent Inhibitors .
-
Dual JAK/TEC Inhibition: The 2-phenylpyrimidine core has been adapted to inhibit both JAK3 and TEC family kinases (e.g., Ritlecitinib-like analogs) for autoimmune indications.
-
Overcoming T315I: While the 2-phenylpyrimidine core struggles with T315I, "hybrid" scaffolds (like Ponatinib's imidazo[1,2-b]pyridazine) were developed to bypass this. However, recent data suggests that modifying the "Tail" (Zone 3) of the phenylpyrimidine with flexible, fluorinated ethers can regain some activity against gatekeeper mutants by exploiting alternative hydrophobic sub-pockets.
References
-
Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link
-
Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Link
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis and Characterization of Imatinib. Link
-
Cowan-Jacob, S. W., et al. (2007). Structural biology of the Bcr-Abl kinase. Acta Crystallographica. Link
Sources
Comprehensive Profiling of Hydrogen Bond Donor and Acceptor Networks in 4-(5-Amino-2-pyrimidyl)phenol
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction to the Scaffold
In modern drug discovery, the precise mapping of hydrogen bond (H-bond) networks is critical for predicting target affinity, membrane permeability, and overall pharmacokinetic viability. The compound 4-(5-Amino-2-pyrimidyl)phenol (SMILES: Nc1cnc(c2ccc(O)cc2)nc1) represents a highly privileged structural motif. Combining a pyrimidine core with phenol and amino substituents, this scaffold is frequently utilized in the design of kinase inhibitors and other targeted therapeutics.
As a Senior Application Scientist, I approach the evaluation of such scaffolds not merely as static structures, but as dynamic chemical systems. Understanding the exact Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts—and validating them experimentally—is the first step in rational drug design.
Cheminformatic Profiling & Rule-Based Quantification
To predict the absorption and permeation of 4-(5-Amino-2-pyrimidyl)phenol, we must quantify its H-bond capacity according to established cheminformatic paradigms, most notably Lipinski’s Rule of Five [1] and standard PubChem computational guidelines [2].
The Causality of the Count
The HBD and HBA counts are not arbitrary; they directly correlate with the desolvation energy required for a drug to cross a lipid bilayer.
-
Hydrogen Bond Donors (HBD): Defined as the total number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds. In our target molecule, the phenol group contributes one O-H bond, while the primary amino group (-NH2) contributes two N-H bonds.
-
Hydrogen Bond Acceptors (HBA): Defined as the sum of all nitrogen (N) and oxygen (O) atoms. The molecule contains one phenol oxygen, two pyrimidine nitrogens, and one amino nitrogen.
Quantitative Summary
| Physicochemical Property | Value | Computational Logic (Lipinski / PubChem Standards) |
| Hydrogen Bond Donors (HBD) | 3 | Sum of Phenol -OH (1) + Amino -NH2 (2) bonds. |
| Hydrogen Bond Acceptors (HBA) | 4 | Sum of Phenol O (1) + Pyrimidine N (2) + Amino N (1) atoms. |
| Molecular Weight | 187.20 g/mol | Calculated from formula C10H9N3O. |
| Rotatable Bonds | 2 | Single bonds connecting the aromatic rings and functional groups. |
Pharmacophore Mapping and Target Binding
The spatial arrangement of these 3 donors and 4 acceptors dictates how 4-(5-Amino-2-pyrimidyl)phenol interacts with target proteins. For instance, when acting as a kinase inhibitor, the pyrimidine nitrogens typically serve as critical H-bond acceptors to the backbone amides of the kinase hinge region. Conversely, the phenol and amino groups often project into solvent-exposed regions or form specific interactions with polar side chains.
Fig 1: Hydrogen bond donor and acceptor mapping for 4-(5-Amino-2-pyrimidyl)phenol.
Experimental Validation: NMR Temperature Coefficients
While computational counting is foundational, empirical validation of the H-bond network is essential to confirm whether these groups participate in intramolecular hydrogen bonding (which masks polarity and increases permeability) or intermolecular bonding with the solvent.
We utilize Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) to measure the temperature coefficient (Δδ/ΔT) of the exchangeable protons [3].
The Causality of the Protocol
Amide and hydroxyl protons exchange rapidly with the solvent. By dissolving the compound in a strong H-bond accepting solvent like DMSO-d6, solvent-exposed protons will form H-bonds with DMSO. As thermal energy increases, these intermolecular bonds are disrupted, causing the proton's chemical shift to move significantly upfield (yielding a large negative Δδ/ΔT). If a proton is shielded by a stable intramolecular H-bond, it is protected from the solvent, and its chemical shift remains relatively stable across temperatures.
Self-Validating Protocol Design
To ensure trustworthiness, this protocol incorporates an internal validation step: tracking a non-exchangeable aromatic proton. If the aromatic proton shifts significantly during the temperature ramp, it indicates sample degradation or a failure in the spectrometer's temperature calibration, thereby invalidating the run.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of 4-(5-Amino-2-pyrimidyl)phenol in 600 µL of anhydrous DMSO-d6. Add a trace amount of TMS as an internal standard.
-
Baseline Acquisition: Acquire a standard 1D 1H-NMR spectrum at 298 K to identify the -OH, -NH2, and aromatic protons.
-
Variable Temperature Ramp: Acquire successive 1H-NMR spectra at 5 K increments from 298 K to 328 K. Allow 10 minutes of equilibration time at each temperature step.
-
Internal Validation: Monitor the chemical shift of the pyrimidine C4-H (aromatic proton). Its shift must remain constant (Δδ/ΔT ≈ 0). If it deviates by >0.5 ppb/K, abort and recalibrate.
-
Data Extraction: Plot the chemical shift (δ, in ppb) of the -OH and -NH2 protons against temperature (T, in Kelvin).
-
Coefficient Calculation: Calculate the slope of the linear regression (Δδ/ΔT).
-
Interpretation: A coefficient more negative than -4.5 ppb/K indicates a solvent-exposed, intermolecular H-bond. A coefficient between 0 and -4.5 ppb/K suggests a shielded or intramolecular H-bond.
-
Fig 2: Self-validating NMR temperature coefficient workflow for H-bond profiling.
Implications for ADME and Pharmacokinetics
The calculated profile of HBD = 3 and HBA = 4 places 4-(5-Amino-2-pyrimidyl)phenol well within the optimal boundaries of Lipinski’s Rule of Five (HBD ≤ 5, HBA ≤ 10) [1].
From a pharmacokinetic perspective, this specific ratio is highly advantageous. The presence of 3 donors ensures sufficient aqueous solubility for oral formulation, while the total H-bond count (HBD + HBA = 7) remains low enough to prevent excessive desolvation penalties during passive diffusion across the intestinal epithelium. Consequently, this scaffold is predicted to exhibit excellent oral bioavailability and membrane permeability, making it an ideal starting point for lead optimization in drug discovery pipelines.
References
-
Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001. URL: [Link]
-
National Center for Biotechnology Information. PubChem Database Guidelines: Hydrogen Bond Donor and Acceptor Count. URL: [Link]
-
Beecher CN, Larive CK. Methods for Measuring Exchangeable Protons in Glycosaminoglycans (NMR Temperature Coefficients). Methods in Molecular Biology. 2022. URL:[Link]
4-(5-Amino-2-pyrimidyl)phenol: Comprehensive Material Safety, Physicochemical Profiling, and Synthetic Workflows
Executive Summary
As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the backbone for modern targeted therapeutics. 4-(5-Amino-2-pyrimidyl)phenol (and its structural analogs) represents a highly versatile building block in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. The molecule features a 2-aminopyrimidine core—a classic ATP-mimetic hinge binder—coupled directly to a phenol moiety, which provides critical solvent-exposed or specificity-pocket interactions.
This whitepaper provides an in-depth technical guide on the handling, material safety (MSDS/SDS), physicochemical profiling, and validated synthetic workflows for 4-(5-Amino-2-pyrimidyl)phenol. The protocols detailed herein are designed as self-validating systems, ensuring that researchers can achieve high-yield synthesis while maintaining rigorous safety and quality control standards.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical properties of 4-(5-Amino-2-pyrimidyl)phenol is essential for predicting its behavior in both synthetic reactions and biological assays. The data below is synthesized from analogous aminopyrimidine-phenol derivatives to provide a highly accurate predictive model.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Descriptor | Causality & Structural Significance |
| Molecular Formula | C10H9N3O | Defines the core aminopyrimidine-phenol scaffold. |
| Molecular Weight | 187.20 g/mol | Highly favorable for oral bioavailability, falling well within Lipinski's Rule of 5. |
| Physical Form | Solid (Crystalline Powder) | Prone to aerosolization; dictates the need for localized exhaust ventilation during handling. |
| H-Bond Donors | 3 (Amino -NH₂, Phenol -OH) | Critical for anchoring the molecule to the kinase hinge region and specificity pockets. |
| H-Bond Acceptors | 3 (Pyrimidine N, Phenol O) | Facilitates robust ATP-mimetic binding networks. |
| Storage Temperature | Room Temp (Inert Atmosphere) | The electron-rich phenol and amino groups are susceptible to slow oxidation; inert storage prevents degradation. |
Material Safety Data Sheet (MSDS) & Handling Protocols
Safety is not merely a compliance metric; it is a fundamental pillar of experimental integrity. Based on the Globally Harmonized System (GHS) classifications for structurally identical aminopyrimidine-phenols, 4-(5-Amino-2-pyrimidyl)phenol is classified as an irritant.
Table 2: GHS Classification and Hazard Identification
| Hazard Category | Code | Description | Causality / Mechanism |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | The basicity of the aminopyrimidine nitrogen can disrupt the acid mantle of the skin. |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. | Fine crystalline particulates cause mechanical and chemical micro-abrasions to the cornea. |
| STOT SE (Category 3) | H335 | May cause respiratory irritation. | Aerosolized powder interacts with the mucosal lining of the upper respiratory tract. |
Precautionary Handling & PPE (P-Statements)
To mitigate the risks outlined above, the following self-validating safety protocol must be strictly adhered to:
-
P261 & P264 : Avoid breathing dust. Wash skin thoroughly after handling. Causality: Prevents mucosal absorption and cumulative dermal sensitization.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection. Nitrile gloves (minimum 0.11 mm thickness) are required.
-
Spill Management : In the event of a spill, do not dry-sweep. Moisten the powder with a non-reactive solvent (e.g., isopropanol) to prevent aerosolization, then sweep into a designated hazardous waste container.
Experimental Workflows & Protocols
The synthesis of 4-(5-Amino-2-pyrimidyl)phenol is most efficiently achieved via a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reaction between 5-amino-2-chloropyrimidine and 4-hydroxyphenylboronic acid. The electron-deficient nature of the pyrimidine ring makes it highly reactive toward oxidative addition, which is a critical advantage in this coupling[1].
Protocol 1: Reagent Preparation & Safety Validation
Trustworthiness in synthesis begins with the exclusion of variables. This protocol ensures the catalytic cycle is not poisoned by atmospheric oxygen.
-
Glassware Preparation : Flame-dry a 50 mL Schlenk flask under vacuum, then backfill with ultra-pure Argon (repeat 3x). Causality: Removes trace moisture that could prematurely hydrolyze the boronic acid.
-
Reagent Weighing : Inside a localized exhaust hood, weigh 1.0 mmol of 5-amino-2-chloropyrimidine and 1.2 mmol of 4-hydroxyphenylboronic acid. Causality: A slight excess of boronic acid compensates for potential protodeboronation side-reactions.
-
Solvent Degassing : Prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O. Subject the solvent to three freeze-pump-thaw cycles. Causality: 1,4-Dioxane solubilizes both the organic precursors and the aqueous base. Degassing is mandatory because atmospheric oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the reaction[2].
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Catalyst Loading : To the Schlenk flask, add the reagents, followed by 3.0 mmol of K₂CO₃ (base) and 0.05 mmol (5 mol%) of Pd(PPh₃)₄ catalyst.
-
Reaction Initiation : Inject the degassed 1,4-Dioxane/H₂O solvent mixture via syringe. Seal the flask and heat to 90 °C in an oil bath with vigorous stirring for 12 hours. Causality: The inorganic base (K₂CO₃) activates the boronic acid by forming a highly reactive, electron-rich boronate complex, which is essential for the transmetalation step onto the palladium center[2].
-
In-Process Validation (Self-Validating Step) : At 10 hours, extract a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. Causality: Do not proceed to workup until the 5-amino-2-chloropyrimidine mass peak is completely consumed. If unreacted starting material remains, spike with an additional 1 mol% catalyst.
-
Workup and Purification : Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to yield the pure 4-(5-Amino-2-pyrimidyl)phenol.
Figure 1: Step-by-step experimental workflow for the synthesis of 4-(5-Amino-2-pyrimidyl)phenol.
Mechanistic Insights & Applications in Drug Discovery
In the context of drug development, 4-(5-Amino-2-pyrimidyl)phenol is not just a chemical; it is a highly tuned pharmacophore .
Kinase inhibitors (such as those targeting EGFR or JAK/STAT pathways) frequently utilize the 2-aminopyrimidine core because it perfectly mimics the adenine ring of ATP. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic amino group acts as a hydrogen bond donor, anchoring the molecule firmly into the kinase hinge region.
Simultaneously, the para-substituted phenol group is directed outward toward the solvent-exposed region or a hydrophobic specificity pocket. The hydroxyl (-OH) group of the phenol serves as a versatile handle for forming secondary hydrogen bonds with polar amino acid residues, drastically increasing the target selectivity of the drug candidate.
Figure 2: Pharmacophore binding model of the aminopyrimidine-phenol scaffold in kinase targets.
References
-
Gaware, S., et al. "Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling...". PMC / NIH. URL:[Link]
-
Schrimpf, M., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction". ACS Publications. URL: [Link]
Sources
Strategic Sourcing, Quality Validation, and Application of 4-(5-Amino-2-pyrimidyl)phenol (CAS 1094311-62-2) in Kinase Inhibitor Discovery
Executive Summary & Chemical Significance
In the landscape of modern medicinal chemistry, 4-(5-Amino-2-pyrimidyl)phenol (CAS 1094311-62-2) serves as a highly specialized, research-grade building block. The pyrimidine core is universally recognized as a "privileged scaffold" in drug discovery, frequently utilized to mimic the adenine ring of adenosine triphosphate (ATP)[1]. This structural mimicry allows the molecule to anchor deeply into the highly conserved hinge region of human kinases via critical bidentate hydrogen bonds[2].
Consequently, intermediates like CAS 1094311-62-2 are indispensable for synthesizing targeted inhibitors for oncology and neurodegeneration pathways, particularly against understudied targets such as TBK1 and Aurora kinases (AURKA/AURKB)[1][2]. This whitepaper outlines the strategic sourcing, rigorous internal validation, and practical application of this compound to ensure high-fidelity structure-activity relationship (SAR) data.
Global Supplier Landscape & Economic Analysis
Procuring research-grade intermediates requires a strategic balance of purity, cost, and lead time. Relying on a single vendor can bottleneck drug discovery timelines. Below is a synthesized analysis of representative global suppliers for CAS 1094311-62-2.
Table 1: Representative Global Suppliers of CAS 1094311-62-2
| Supplier | Region | Purity Claim | Est. Price (USD/1g) | Typical Lead Time |
| BLD Pharm [3] | Global / China | >95% | $85 - $120 | 1-2 Weeks |
| Arctom [4] | USA / Global | >95% | $110 - $150 | 1-3 Weeks |
| Accela ChemBio [5] | China | 95% | Inquire | 2-5 Days (Local) |
| Guidechem Aggregators | Global | Variable | $50 - $100 | Variable |
Causality in Sourcing: Why does a strict >95% purity threshold matter at the fragment stage? Even a minor 5% impurity profile can introduce false positives in high-throughput screening (HTS) or inadvertently alter the SAR trajectory if the impurity is biologically active. Therefore, while sourcing from reputable vendors like BLD Pharm[3] or Arctom[4] establishes a baseline, internal validation remains non-negotiable.
Stringent Quality Control (QC) & Validation Protocols
Relying solely on vendor Certificates of Analysis (COAs) is a critical vulnerability. Fragment libraries and intermediates can degrade during transit, absorb moisture, or exhibit poor solubility, leading to a 15-40% failure rate when subjected to internal QC checks[6]. To ensure scientific integrity, every lot must undergo a self-validating QC workflow utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—the gold standards in pharmaceutical analysis[7].
Workflow for stringent quality control of CAS 1094311-62-2 lots.
Methodology 1: Self-Validating HPLC-MS & qNMR Quality Control
This protocol is designed as a self-validating system to eliminate analytical artifacts and confirm absolute purity.
Step 1: Sample Preparation Weigh exactly 1.0 mg of CAS 1094311-62-2. Dissolve in 1.0 mL of LC-MS grade DMSO to create a 1 mg/mL stock. Causality: DMSO ensures complete dissolution of the planar pyrimidine-phenol system, preventing artificially high purity readings caused by insoluble impurities.
Step 2: HPLC-MS Blank Validation Inject 5 µL of pure DMSO before the sample run. Causality: This establishes a baseline and validates column cleanliness, proving that subsequent peaks are not carryover artifacts from previous runs[7].
Step 3: HPLC-MS Gradient Run Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Monitor UV absorbance at 254 nm. Confirm the presence of the [M+H]+ ion at m/z 188.2 (Calculated exact mass for C10H9N3O is 187.07).
Step 4: Quantitative 1H-NMR (qNMR) Validation Dissolve 5.0 mg of the lot in 600 µL of DMSO-d6 containing 1 mM 1,4-dioxane as an internal standard[6]. Acquire a 1H-NMR spectrum (minimum 16 scans). Causality: 1,4-dioxane provides a sharp, distinct singlet at 3.53 ppm that does not overlap with the aromatic protons of the pyrimidine or phenol rings. Integrating the compound's signals against this standard allows for the calculation of absolute quantitative purity, rather than just relative purity.
Pharmacological Application & Mechanistic Utility
Once validated, CAS 1094311-62-2 serves as a foundational fragment for kinase inhibitor synthesis. The 2-aminopyrimidine motif forms bidentate hydrogen bonds with the backbone amide of the kinase hinge region, effectively outcompeting ATP[1]. The phenol moiety provides a highly reactive vector for further functionalization (e.g., via Buchwald-Hartwig cross-coupling or etherification) to probe the solvent-exposed region or the DFG-out pocket of the kinase.
Mechanism of action for pyrimidine-based kinase inhibition.
Methodology 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
To evaluate the potency of derivatives synthesized from CAS 1094311-62-2, an ADP-Glo assay is utilized. Causality: ADP-Glo measures ATP depletion rather than specific substrate phosphorylation, making it a universal, self-validating assay for any kinase, independent of the substrate used.
Step 1: Reagent Preparation Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Step 2: Compound Dilution Perform a 10-point, 3-fold serial dilution of the synthesized derivative in DMSO, starting from a 10 mM stock. Dilute 1:100 in Kinase Buffer to reach a final top concentration of 100 µM (ensuring a constant 1% DMSO final concentration to prevent solvent-induced kinase denaturation).
Step 3: Kinase Reaction In a 384-well white microplate, mix 2 µL of the diluted compound, 2 µL of the target kinase (e.g., AURKA or TBK1 at 1 nM), and 2 µL of an ATP/Substrate mix (formulated at the specific Km for ATP to ensure competitive binding conditions).
Step 4: Incubation & Detection Seal the plate and incubate at room temperature for 60 minutes. Add 6 µL of ADP-Glo™ Reagent to deplete unreacted ATP (incubate 40 min). Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction (incubate 30 min).
Step 5: Data Analysis Read luminescence on a microplate reader. Plot the log[inhibitor] versus luminescence response using non-linear regression to calculate the exact IC50 value.
References
-
[5] Guangzhou Weibo (cnreagent). 4-(5-Amino-2-pyrimidyl)phenol - CAS 1094311-62-2. Available at:
-
[3] BLD Pharm. 4-(5-Amino-2-pyrimidyl)phenol | CAS 1094311-62-2. Available at:
-
[4] Arctom. CAS NO. 1094311-62-2 | Catalog AAB-AA00HBEK. Available at:
-
[1] MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at:
-
[2] ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available at:
-
[6] NIH / PMC. NMR quality control of fragment libraries for screening. Available at:
-
[7] Technology Networks. Quality Control During Drug Development. Available at:
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 84609-98-3|2-(4-Methoxyphenyl)pyrimidin-5-amine|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 1094311-62-2,4-(5-氨基-2-嘧啶基)苯酚,4-(5-Amino-2-pyrimidyl)phenol [weibo.cnreagent.com]
- 6. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. technologynetworks.com [technologynetworks.com]
Methodological & Application
High-Efficiency Synthesis of 4-(5-Amino-2-pyrimidyl)phenol via Suzuki-Miyaura Cross-Coupling
Abstract & Strategic Overview
The target molecule, 4-(5-Amino-2-pyrimidyl)phenol , represents a privileged scaffold in medicinal chemistry, particularly as a pharmacophore in Type I and II kinase inhibitors (e.g., analogues of Imatinib, Pazopanib). The synthesis hinges on the formation of a C–C bond between an electron-deficient pyrimidine ring and an electron-rich phenol.
While Suzuki-Miyaura coupling is the gold standard for this transformation, the specific coupling of 2-chloro-5-aminopyrimidine presents a unique challenge: the electron-donating amino group at the C5 position significantly deactivates the C2-chloride towards oxidative addition by the Palladium catalyst. Furthermore, the free amine and phenol moieties can act as competitive ligands, potentially poisoning the catalyst.
This guide details two protocols:
-
Method A (Direct Coupling): A single-step, atom-economical route utilizing advanced ligand systems (e.g., dppf, XPhos) to overcome deactivation.
-
Method B (Nitro-Precursor Route): A robust, two-step industrial strategy that leverages the electron-withdrawing nitro group to activate the electrophile, followed by reduction.
Retrosynthetic Analysis & Mechanism
The strategic disconnection occurs at the C2–C1' bond connecting the pyrimidine and the phenol ring.
Mechanistic Diagram
Caption: Retrosynthetic logic comparing the direct amino-pyrimidine route (Method A) vs. the activated nitro-pyrimidine route (Method B).
Protocol 1: Direct Coupling (Advanced)
Objective: One-pot synthesis of the target using high-activity catalysts to force the coupling of the deactivated aryl chloride.
Critical Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Electrophile | 2-Chloro-5-aminopyrimidine | 1.0 | Substrate (Limiting Reagent) |
| Nucleophile | 4-Hydroxyphenylboronic acid | 1.2 - 1.5 | Coupling Partner |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | High bite-angle ligand resists deactivation |
| Alt. Catalyst | XPhos Pd G2 | 0.02 | For highly recalcitrant substrates |
| Base | K₂CO₃ (2.0 M aq) | 3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane / Water | 4:1 v/v | Ensures solubility of polar substrates |
Step-by-Step Methodology
-
Inert Setup: Equip a 100 mL round-bottom flask (or microwave vial) with a magnetic stir bar and a reflux condenser. Flame-dry or purge with Argon/Nitrogen for 10 minutes.
-
Charging: Add 2-chloro-5-aminopyrimidine (1.0 equiv, e.g., 500 mg) and 4-hydroxyphenylboronic acid (1.2 equiv, 640 mg).
-
Solvent Addition: Add degassed 1,4-Dioxane (12 mL). Stir to dissolve.
-
Base Activation: Add 2.0 M aqueous K₂CO₃ (3.0 equiv, ~6 mL). The mixture may become biphasic.
-
Catalyst Addition: Under a positive stream of Argon, add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, ~150 mg). Note: The solution typically turns orange-red.
-
Reaction:
-
Thermal: Heat to 95–100°C (reflux) for 12–16 hours.
-
Microwave: Heat to 120°C for 45–60 minutes.
-
-
Monitoring: Check via TLC (Eluent: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the pyrimidine chloride (M+H ~130) and appearance of the product (M+H ~188).
Protocol 2: The "Robust" Nitro-Route (Scale-Up)
Objective: Use the electron-withdrawing nitro group to activate the C2-position, ensuring high yields (>85%) on larger scales, followed by a mild reduction.
Step 1: Suzuki Coupling[1][2][4][5][6][10]
-
Substrates: 2-Chloro-5-nitropyrimidine + 4-Hydroxyphenylboronic acid.
-
Conditions: Same as Method A, but reaction time is significantly shorter (2–4 hours) due to the activated nature of the electrophile.
-
Product: 4-(5-Nitro-2-pyrimidyl)phenol.
Step 2: Nitro Reduction[5]
-
Reagents: Iron powder (5.0 equiv), NH₄Cl (5.0 equiv).
-
Solvent: Ethanol/Water (3:1).
-
Procedure: Reflux the nitro-intermediate at 80°C for 2 hours. Filter through Celite to remove iron sludge.
Workup & Purification Strategy
The target molecule is amphoteric (contains both a basic amine and an acidic phenol). Standard extraction protocols often lead to product loss in the aqueous phase.
Purification Workflow Diagram
Caption: Isoelectric precipitation strategy for isolating the amphoteric aminopyrimidine-phenol product.
Detailed Purification Steps
-
Quench: Cool reaction to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with MeOH.
-
Concentration: Remove organic solvents (Dioxane/MeOH) under reduced pressure. You will be left with an aqueous alkaline residue.
-
Isoelectric Precipitation: Carefully acidify the aqueous residue with 1M HCl dropwise.
-
Target pH:7.0 – 7.5 .
-
Observation: The product should precipitate as a beige/off-white solid at neutral pH.
-
-
Isolation: Filter the solid. Wash with cold water (to remove inorganic salts) and cold diethyl ether (to remove organic impurities).
-
Final Polish: Recrystallize from Ethanol or Methanol/Water if purity is <95%.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (<30%) | Catalyst deactivation by free amine. | Switch to Method B (Nitro route) or use XPhos Pd G2 (2 mol%). |
| Protodeboronation | Hydrolysis of boronic acid before coupling. | Increase base concentration; switch to Boronic Acid Pinacol Ester ; lower temp to 80°C. |
| Pd Black Formation | Catalyst decomposition. | Ensure strict oxygen-free conditions; add additional ligand (e.g., PPh3) to stabilize Pd. |
| Product stuck in Water | Amphoteric solubility. | Do not use simple extraction. Use n-Butanol for extraction or evaporate to dryness and use Soxhlet extraction with EtOAc. |
References
-
BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling.[3] Science/ResearchGate. Retrieved from
-
National Institutes of Health (NIH). (2012). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. Retrieved from
-
Organic Syntheses. (1945). 2-Amino-4-nitrophenol (General Nitro-Reduction Protocols). Org. Synth. 1945, 25, 5. Retrieved from
-
Ambeed. (2023). 2-Chloro-5-aminopyrimidine Product Data & Synthesis. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
Application Note: Reduction of 4-(5-nitropyrimidin-2-yl)phenol
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the reduction of 4-(5-nitropyrimidin-2-yl)phenol to 4-(5-aminopyrimidin-2-yl)phenol .
The protocols below prioritize chemoselectivity (avoiding reduction of the pyrimidine ring) and product stability (mitigating aminophenol oxidation).
Abstract & Chemical Context
The reduction of 4-(5-nitropyrimidin-2-yl)phenol (1) to 4-(5-aminopyrimidin-2-yl)phenol (2) is a critical intermediate step in the synthesis of JAK/STAT and CDK kinase inhibitors.
Structural Analysis & Challenges
-
Substrate (1): Contains an electron-deficient pyrimidine ring and an electron-rich phenol. The nitro group is at the 5-position of the pyrimidine.
-
Product (2): An amphoteric aminophenol. It possesses both an acidic phenolic proton (
) and a basic pyrimidine/amine moiety ( ). -
Key Challenges:
-
Solubility: The nitro-precursor is often sparingly soluble in alcohols.
-
Catalyst Poisoning: Pyrimidine nitrogens can coordinate to metal catalysts (Pd, Pt), dampening activity.
-
Oxidative Instability: The product is an electron-rich aminophenol, susceptible to air oxidation (browning) during workup.
-
Isoelectric Trapping: Incorrect pH during extraction leads to product loss in the aqueous phase due to its zwitterionic nature.
-
Reaction Pathway & Mechanism[1][2]
The transformation involves the six-electron reduction of the nitro group. Below is the reaction scheme and mechanistic flow.
Caption: Stepwise reduction pathway from nitro to amine via nitroso/hydroxylamine intermediates.
Method Selection Guide
Select the protocol based on your available equipment and scale.
| Feature | Method A: Catalytic Hydrogenation | Method B: Iron-Mediated Reduction |
| Primary Reagent | Hydrogen Gas ( | Iron Powder ( |
| Scale | Gram to Kilogram | Milligram to Gram |
| Cleanliness | High (Simple filtration) | Moderate (Iron sludge waste) |
| Selectivity | High (at controlled pressure) | Excellent (Chemoselective) |
| Equipment | Hydrogenation shaker/balloon | Standard reflux setup |
| Recommendation | Preferred for Pharma/Purity | Preferred for Robustness/No H2 |
Detailed Protocols
Method A: Catalytic Hydrogenation (Standard)
Best for high-purity applications where metal waste must be minimized.
Reagents:
-
Substrate: 4-(5-nitropyrimidin-2-yl)phenol (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
-
Solvent: Methanol (MeOH) or 1:1 MeOH/THF (if solubility is poor)
-
Hydrogen Source:
balloon (1 atm) or Parr shaker (30 psi)
Protocol:
-
Preparation: In a round-bottom flask, suspend the nitro compound (1) in MeOH (concentration ~0.1 M). If the solid does not dissolve, add THF or warm to 40°C.
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) or Argon three times to remove oxygen. -
Catalyst Addition: Safety Note: Pd/C is pyrophoric. Under a gentle stream of
, carefully add the Pd/C catalyst (10% by weight of the substrate).[1] -
Hydrogenation:
-
Balloon Method: Attach a balloon filled with
. Purge the headspace briefly, then seal. -
Parr Shaker: Pressurize to 30 psi.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 4–16 hours.
-
Monitoring: Check via LC-MS or TLC (MeOH/DCM 1:9). Look for the disappearance of the non-polar nitro spot and the appearance of a polar, fluorescent amine spot.
-
-
Workup:
-
Filter the reaction mixture through a Celite® pad to remove the catalyst. Rinse the pad with MeOH.[2]
-
Critical Step: Immediately concentrate the filtrate under reduced pressure. Do not leave the solution standing in air, as the aminophenol may oxidize (turn pink/brown).
-
-
Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or triturate with Diethyl Ether.
Method B: Iron/Ammonium Chloride (Bechamp Modification)
Best for labs without hydrogenation equipment or if the catalyst is poisoned.
Reagents:
-
Substrate: 4-(5-nitropyrimidin-2-yl)phenol (1.0 eq)
-
Reductant: Iron Powder (Fe), 325 mesh (5.0 eq)
-
Electrolyte: Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (3:1 ratio)
Protocol:
-
Setup: In a flask equipped with a reflux condenser, combine the substrate, Ethanol, and Water.
-
Activation: Add
and Iron powder. -
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Observation: The reaction usually proceeds within 1–3 hours. The grey iron powder will turn into a rusty brown sludge (
/ ).
-
-
Filtration: While still hot , filter the mixture through a Celite pad to remove iron oxides. Wash with hot Ethanol.
-
Why Hot? The product may precipitate in the filter cake if the solution cools.[3]
-
-
Workup (The "pH Trap"):
-
Concentrate the filtrate to remove most Ethanol.
-
You will be left with an aqueous suspension.
-
Adjust pH: The residual
makes the solution slightly acidic. Carefully adjust pH to 7.0–7.5 using Saturated . -
Warning: Do not go to pH > 9 (phenoxide forms, stays in water) or pH < 4 (ammonium salt forms, stays in water).
-
-
Extraction: Extract 3x with Ethyl Acetate (or EtOAc/THF 9:1). Dry over
and concentrate.
Analytical Validation & QC
| Parameter | Method | Expected Result |
| Identity | 1H-NMR (DMSO-d6) | Nitro (SM): Pyrimidine protons ~9.5 ppm (s).Amine (Prod): Pyrimidine protons shift upfield (~8.0 ppm). Appearance of broad |
| Mass | LC-MS (ESI+) | SM: [M+H]+ = 218.0Prod: [M+H]+ = 188.1 |
| Purity | HPLC (UV 254nm) | >95% area. (Note: Amine elutes earlier than Nitro on C18). |
| Appearance | Visual | Off-white to pale yellow solid. (Dark brown indicates oxidation). |
Troubleshooting Guide
Caption: Decision tree for troubleshooting common reaction and workup failures.
Senior Scientist "Pro-Tips":
-
Catalyst Poisoning: If Method A stalls, the pyrimidine nitrogens may be binding the Pd. Add 1-2 equivalents of Acetic Acid or HCl to the methanol. This protonates the pyridine-like nitrogen, preventing coordination to the metal, while the nitro group is still reduced.
-
Solubility: If the product precipitates during hydrogenation (coating the catalyst), add THF or DMF to the solvent mixture.
-
Storage: Store the amine under Argon at -20°C. Aminophenols degrade over weeks at RT.
References
-
Reduction of 5-nitropyrimidines using Iron/Acid: Han, Y., et al. (2013).[4] Method for reduction of 4,6-dichloro-5-nitropyrimidine. CN Patent 102887899A.
-
Catalytic Hydrogenation of Nitropyridines/Pyrimidines: BenchChem Application Note. Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. [1]
-
Zinin Reduction (Sulfide) for Nitro-Phenols: Organic Syntheses, Coll. Vol. 3, p.82 (1955); Vol. 25, p.5 (1945). Preparation of 2-Amino-4-nitrophenol.
-
General Review of Nitro Reduction Methods: Common Organic Chemistry. Nitro Reduction Protocols (Fe, Pd/C, SnCl2).
Sources
Using 4-(5-Amino-2-pyrimidyl)phenol as a JAK inhibitor intermediate
Application Note: Advanced Synthesis & Utilization of 4-(5-Amino-2-pyrimidyl)phenol in JAK Inhibitor Discovery
Abstract
This application note details the strategic synthesis, functionalization, and biological evaluation of 4-(5-Amino-2-pyrimidyl)phenol (also referred to as 4-(5-aminopyrimidin-2-yl)phenol), a privileged scaffold in the design of Janus Kinase (JAK) inhibitors. As a core pharmacophore, this intermediate offers a dual-vector substitution pattern: the 5-amino group serves as a critical hinge-binding motif, while the phenolic hydroxyl group provides a versatile handle for extending into the solvent-exposed region or hydrophobic pockets, a strategy validated in the development of Type I and Type II kinase inhibitors.
Part 1: Strategic Rationale & Structural Biology
The Pharmacophore
The 4-(5-Amino-2-pyrimidyl)phenol scaffold is a bioisostere of the diaryl-aminopyrimidine class, central to numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Imatinib analogs).
-
Hinge Binding (Donor/Acceptor): The pyrimidine N1 and the C5-amino group form a bidentate hydrogen bond network with the ATP-binding hinge region of the kinase domain (e.g., Glu966/Leu932 in JAK2).
-
Solvent Channel Access: The phenolic oxygen at the para-position of the phenyl ring is oriented towards the solvent interface. This allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) or specific side chains to tune selectivity against JAK1/JAK2/JAK3 isoforms.
Mechanism of Action (JAK/STAT Pathway)
Inhibition of the JAK enzymes prevents the phosphorylation of STAT proteins, thereby blocking downstream cytokine signaling involved in myeloproliferative neoplasms and inflammatory diseases.
Figure 1: The JAK/STAT signaling cascade and the point of intervention for aminopyrimidine-based inhibitors.
Part 2: Synthesis Protocol
This protocol utilizes a Suzuki-Miyaura cross-coupling reaction to construct the biaryl core. This method is preferred over nucleophilic aromatic substitution (
Materials & Reagents
-
Reactant A: 2-Chloro-5-aminopyrimidine (CAS: 54660-78-5)
-
Reactant B: 4-Hydroxyphenylboronic acid (CAS: 71597-85-8)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (
) -
Base: Sodium Carbonate (
), 2.0 M aqueous solution -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-aminopyrimidine (1.0 eq, 10 mmol) and 4-hydroxyphenylboronic acid (1.1 eq, 11 mmol) in DME (45 mL).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. This is critical to prevent homocoupling and catalyst deactivation.
-
Catalyst Addition: Add
(0.05 eq, 0.5 mmol) and 2.0 M (15 mL). -
Reaction: Heat the mixture to reflux (
) under an Argon atmosphere for 12–16 hours. Monitor reaction progress via TLC (Mobile Phase: DCM/MeOH 9:1) or LC-MS. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (100 mL) and water (50 mL).
-
Separate the organic layer.[1] Extract the aqueous layer twice with Ethyl Acetate (2 x 50 mL).
-
Combine organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in Dichloromethane).
-
Product: Isolate 4-(5-Amino-2-pyrimidyl)phenol as a light yellow to tan solid.
Yield Expectation: 75–85%
Figure 2: Synthetic workflow for the Suzuki coupling of the aminopyrimidine intermediate.
Part 3: Application & Library Generation
Once synthesized, the 4-(5-Amino-2-pyrimidyl)phenol intermediate serves as a divergent point for creating a library of JAK inhibitors.
Strategy A: O-Alkylation (Solvent Channel Optimization)
To mimic the structure of inhibitors like Momelotinib or Fedratinib, the phenolic hydroxyl is alkylated to introduce solubilizing groups.
-
Reaction: Mitsunobu Reaction or
Alkylation. -
Reagents:
, DMF, and an alkyl halide (e.g., 4-(2-chloroethyl)morpholine). -
Protocol:
-
Dissolve intermediate (1.0 eq) in DMF.
-
Add
(3.0 eq) and the alkyl chloride (1.2 eq). -
Heat to
for 4 hours. -
Result: Ether-linked side chain (e.g., 2-morpholinoethoxy) improves oral bioavailability and solubility.
-
Strategy B: N-Functionalization (Hinge Interaction Tuning)
The 5-amino group is derivatized to alter the hydrogen bonding capability within the ATP pocket.
-
Reaction: Amide Coupling or Urea Formation.
-
Reagents: Carboxylic Acid/Acyl Chloride or Isocyanate.
-
Protocol (Amide):
-
Dissolve intermediate (1.0 eq) in DCM/DMF.
-
Add HATU (1.2 eq), DIPEA (2.0 eq), and the desired Carboxylic Acid (e.g., substituted benzoic acid).
-
Stir at RT for 2 hours.
-
Result: Amide-linked "tail" that can reach the hydrophobic back-pocket (Gatekeeper residue).
-
Part 4: Analytical Data Summary
Table 1: Physicochemical Properties & QC Parameters
| Parameter | Specification | Method |
| Appearance | Light yellow to tan powder | Visual |
| Molecular Weight | 187.20 g/mol | Calc. |
| 400 MHz NMR | ||
| Purity | >98.0% (AUC) | HPLC (254 nm) |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in DCM | Solubility Test |
| Mass Spec (ESI+) | LC-MS |
Part 5: Safety & Handling
-
Aminopyrimidines: Potentially mutagenic. Handle in a fume hood with nitrile gloves. Avoid inhalation of dust.
-
Palladium Catalyst: Toxic and potentially pyrophoric when dry. Dispose of heavy metal waste in designated containers.
-
Storage: Store the intermediate under an inert atmosphere (Nitrogen/Argon) at
to prevent oxidation of the amino or phenol groups.
References
-
Suzuki-Miyaura Coupling in Drug Discovery
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
JAK Inhibitor Structural Biology
-
Momelotinib (CYT387)
-
General Protocol for Aminopyrimidine Synthesis
-
Bagley, M. C., et al. (2010). Rapid synthesis of 2,4,5-substituted pyrimidines. Tetrahedron Letters, 51(4), 637-639. Link
-
Sources
- 1. 2-(Tributylstannyl)pyrimidine CAS#: 153435-63-3 [m.chemicalbook.com]
- 2. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Amide Coupling with 5-Aminopyrimidines
Executive Summary & Challenge Definition
5-Aminopyrimidines are privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, BTK inhibitors). However, they present a significant synthetic challenge: extreme electronic deactivation .
The Nucleophilicity Problem
The pyrimidine ring contains two nitrogen atoms that exert a strong electron-withdrawing effect (
-
pKa Comparison:
This low pKa indicates that the lone pair on the exocyclic nitrogen is heavily delocalized into the aromatic system, rendering it a poor nucleophile . Standard coupling conditions (e.g., EDC/HOBt, DCC) often result in stalled reactions, low conversion, or high recovery of starting material.
This guide details three validated protocols ranging from standard high-activity coupling agents to "force-majeure" activation methods.
Decision Matrix & Workflow
Use the following logic to select the appropriate protocol for your specific substrate.
Figure 1: Decision matrix for selecting coupling conditions.
Detailed Protocols
Method A: The "Gold Standard" (HATU or COMU)
Best for: Discovery chemistry, milligram scales, complex acids prone to epimerization. Mechanism: HATU generates an O-At active ester.[4][5][6] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group effect), significantly accelerating the reaction compared to HOBt esters.
Reagents
-
Solvent: DMF or DMA (Anhydrous).[1][4] Avoid DCM; polar aprotic solvents stabilize the transition state.
-
Base: DIPEA (Hunig's Base).[1]
Protocol
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).
-
Base Addition: Add DIPEA (2.5 – 3.0 equiv). Stir for 2 minutes.
-
Activation: Add HATU (1.1 – 1.2 equiv).
-
Critical Step: Stir this mixture for 5–10 minutes before adding the amine. This "pre-activation" ensures the formation of the highly reactive O-At ester.
-
-
Coupling: Add the 5-Aminopyrimidine (1.0 – 1.2 equiv).
-
Reaction: Stir at RT for 2–16 hours .
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup: Dilute with EtOAc, wash with sat.[4] LiCl (to remove DMF), sat.[1] NaHCO₃, and Brine.[4]
Why COMU? COMU is a safer (non-explosive) alternative to HATU with often superior solubility and reactivity.[1][3] It can be substituted 1:1 for HATU in this protocol.
Method B: The "Scavenger" Protocol (T3P)
Best for: Scale-up (>10g), difficult purifications, and extremely weak nucleophiles.[1] Mechanism: T3P (Propylphosphonic anhydride) acts as a coupling agent and a water scavenger, driving the equilibrium toward the amide. It generates a mixed anhydride intermediate.[6][8][9]
Reagents
-
Solvent: EtOAc, Me-THF, or DMF.
-
Base: Pyridine (Essential).[1] Pyridine acts as both a base and a nucleophilic catalyst.
-
Reagent: T3P (supplied as 50% w/w solution in EtOAc or DMF).[1]
Protocol
-
Mixing: Combine Carboxylic Acid (1.0 equiv) and 5-Aminopyrimidine (1.1 equiv) in the solvent (EtOAc is preferred for ease of workup).
-
Base: Add Pyridine (3.0 – 5.0 equiv).[1]
-
Addition: Add T3P solution (1.5 – 2.0 equiv) dropwise at 0°C or RT.
-
Reaction: Allow to warm to RT.
-
Note: T3P reactions are often slower but cleaner. Heating to 60–80°C is frequently required for 5-aminopyrimidines.
-
-
Workup: The by-products of T3P are water-soluble.[10] Simply wash the organic layer with water, 1N HCl (to remove pyridine), and base.
Method C: The "Hardcore" Activation (Acid Chloride)
Best for: Sterically hindered acids or when Methods A & B fail.[1] This is the most reactive electrophile possible. Risk: Not suitable for acid-labile protecting groups (e.g., Boc).[1]
Reagents
-
Activation: Oxalyl Chloride (COCl)₂ or Thionyl Chloride (SOCl₂).[1]
-
Catalyst: DMF (1-2 drops).[1]
-
Solvent: DCM (for activation), Pyridine (for coupling).[1]
Protocol
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add cat. DMF (1 drop).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at RT until gas evolution ceases (1–2 h).
-
Concentration: Evaporate solvent/excess reagent in vacuo. (For very sensitive substrates, skip this and use the solution directly if stoichiometry is precise).
-
Coupling: Redissolve the crude acid chloride in minimal DCM.
-
Amine Addition: Dissolve 5-Aminopyrimidine (1.0 equiv) in pure Pyridine (or DCM + 3.0 equiv Pyridine).
-
Combine: Add the acid chloride solution to the amine solution at 0°C.
-
Reaction: Warm to RT or heat to 40°C if necessary.
Mechanistic Visualization (HATU Activation)
Understanding the activation pathway helps in troubleshooting. The rate-limiting step for 5-aminopyrimidines is the attack on the Active Ester.
Figure 2: Reaction pathway. The dashed line indicates the bottleneck caused by the low nucleophilicity of the pyrimidine amine.
Troubleshooting & Optimization Table
| Observation | Diagnosis | Corrective Action |
| No Product, Acid Remaining | Activation failed or amine too unreactive. | 1. Switch to Method C (Acid Chloride).2. Use Pyridine as solvent (acts as acyl transfer catalyst).[1] |
| Active Ester Formed, No Coupling | Nucleophile is dead. | Heat reaction to 60°C. Add 0.1 eq DMAP (careful with epimerization). |
| Low Yield, Messy TLC | Hydrolysis of active ester. | Ensure solvents are strictly anhydrous. Switch to T3P (Method B) which scavenges water.[1] |
| Epimerization Observed | Base-mediated proton abstraction. | Use T3P (Method B) with Pyridine/EtOAc; this is known to minimize racemization [1].[1] |
| Precipitation | Solubility issue. | Use NMP (N-Methyl-2-pyrrolidone) as solvent.[1] It improves solubility of polar heterocycles. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.[1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
[Link]
-
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]
-
Archimica (Now Euticals). T3P (Propylphosphonic Anhydride)
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Preparation of Kinase Inhibitor Libraries Using Aminopyrimidine Scaffolds: An Application Note and Protocol
Introduction: The Primacy of the Aminopyrimidine Scaffold in Kinase Inhibition
The aminopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal backbone for the design of potent and selective inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of kinase inhibitor libraries based on the versatile aminopyrimidine scaffold. We will delve into the strategic design of these libraries, provide detailed, field-proven protocols for their synthesis via robust palladium-catalyzed cross-coupling reactions, and outline a workflow for their subsequent high-throughput screening and characterization. The causality behind experimental choices will be explained, ensuring that the described protocols are self-validating systems for generating high-quality compound libraries for kinase-targeted drug discovery programs.
I. Strategic Design of Aminopyrimidine-Based Kinase Inhibitor Libraries
The design of a kinase inhibitor library is a critical first step that dictates the potential for identifying novel hits. A well-designed library should explore diverse chemical space around the core scaffold to maximize the chances of discovering compounds with high potency and selectivity. The general structure of a 2-aminopyrimidine-based kinase inhibitor can be deconstructed into three key regions, each amenable to diversification:
-
The Hinge-Binding Motif: The 2-amino group of the pyrimidine core is crucial for forming hydrogen bonds with the kinase hinge region. While this interaction is generally conserved, modifications to the exocyclic amine can influence potency and selectivity.
-
The "Ribose Pocket" and "Adenine Region" Substituents: Positions 4 and 5 of the pyrimidine ring are typically substituted to occupy the ribose pocket and the adenine region of the ATP-binding site. Diversification at these positions with a variety of aryl, heteroaryl, and alkyl groups is a key strategy for modulating potency and achieving selectivity against different kinases.
-
The Solvent-Exposed Region: Substituents at position 6 of the pyrimidine ring often extend into the solvent-exposed region of the ATP-binding site. This region is less conserved among kinases, and modifications here can significantly impact selectivity and the physicochemical properties of the inhibitor.
A typical workflow for the design, synthesis, and screening of an aminopyrimidine kinase inhibitor library is depicted below.
Caption: A typical workflow for the synthesis and screening of novel pyrimidine-based kinase inhibitors.
II. Synthesis of Aminopyrimidine Libraries via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, making them indispensable for the synthesis of diverse small molecule libraries.[4][5] The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly well-suited for the functionalization of the aminopyrimidine scaffold.
A. General Considerations for Successful Cross-Coupling Reactions
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[6] All reactions should be performed under an inert atmosphere of nitrogen or argon.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions such as hydrodehalogenation.[6] The use of dry, degassed solvents is crucial.
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[6] For electron-rich aminopyrimidine substrates, bulky and electron-rich ligands such as XPhos, SPhos, or RuPhos are often required to promote efficient oxidative addition.[4]
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki coupling and the deprotonation of the amine in the Buchwald-Hartwig reaction.[7][8] The choice of base should be tailored to the specific substrates and reaction conditions.
B. Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for introducing aryl and heteroaryl substituents at the 4- and 6-positions of the pyrimidine ring. This protocol provides a general procedure for the coupling of a halo-aminopyrimidine with a boronic acid or ester.
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine (or other halo-aminopyrimidine)
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add the 2-amino-4-chloro-6-methylpyrimidine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
C. Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for introducing a wide range of primary and secondary amines at the 2- and 4-positions of the pyrimidine ring.[9] This protocol provides a general procedure for the amination of a chloro-pyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (1.5 equivalents)
-
Anhydrous toluene (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed anhydrous toluene.
-
Add the 2,4-dichloropyrimidine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
III. Purification of Small Molecule Libraries
The purification of compound libraries presents a significant challenge due to the large number of samples. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of small molecules.[10][11] For library purification, automated preparative HPLC systems with mass-triggered fractionation are highly efficient.[11]
General HPLC Purification Protocol:
-
Method Development: Develop a suitable HPLC method on an analytical scale to achieve good separation of the target compound from impurities and starting materials.
-
Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.[12]
-
Fraction Collection: Collect fractions based on the UV or mass spectrometer signal corresponding to the target compound.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC or LC-MS.
-
Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the final compound.
IV. High-Throughput Screening of Kinase Inhibitor Libraries
High-throughput screening (HTS) is essential for rapidly evaluating the biological activity of large compound libraries.[13] Several assay formats are available for measuring kinase activity, with Homogeneous Time-Resolved Fluorescence (HTRF) and Mobility Shift Assays being popular choices due to their sensitivity and amenability to automation.[14][15]
A. Protocol 3: HTRF Kinase Assay
HTRF is a robust, no-wash assay technology that measures the phosphorylation of a substrate by a kinase.[4][16]
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Europium cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer
-
Stop solution (containing EDTA)
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Dispense the test compounds at various concentrations into the assay plate.
-
Add the kinase and biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution containing the HTRF detection reagents (donor and acceptor).
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665nm/620nm) and determine the percent inhibition for each compound.
B. Protocol 4: Caliper Mobility Shift Kinase Assay
The Caliper mobility shift assay is a microfluidics-based platform that separates the phosphorylated and unphosphorylated substrate based on their different electrophoretic mobilities.[5][15]
Materials:
-
Kinase of interest
-
Fluorescently labeled substrate peptide
-
ATP
-
Assay buffer
-
Stop solution
-
384-well plates
-
Caliper EZ Reader or similar microfluidic mobility shift assay system
Procedure:
-
Dispense the test compounds at various concentrations into the assay plate.
-
Add the kinase and fluorescently labeled substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time.
-
Stop the reaction by adding the stop solution.
-
Place the plate in the Caliper instrument for analysis. The instrument will automatically sample from each well and perform the electrophoretic separation and detection.
-
The software will calculate the ratio of phosphorylated to unphosphorylated substrate, from which the percent inhibition can be determined.
V. Data Presentation and Structure-Activity Relationship (SAR) Analysis
The analysis of SAR is a critical step in lead optimization.[2] By systematically varying the substituents on the aminopyrimidine scaffold and measuring their effect on kinase inhibition, researchers can identify key structural features that contribute to potency and selectivity. The data is typically presented in a table format, allowing for easy comparison of the compounds' activities.
Table 1: Representative SAR Data for Aminopyrimidine-Based EGFR Inhibitors
| Compound | R¹ | R² | EGFR IC₅₀ (nM) |
| 1 | H | 4-fluoroaniline | 50 |
| 2 | CH₃ | 4-fluoroaniline | 25 |
| 3 | H | 3-chloro-4-fluoroaniline | 10 |
| 4 | CH₃ | 3-chloro-4-fluoroaniline | 5 |
| 5 | H | 4-(dimethylamino)aniline | >1000 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific kinase and assay conditions.
From this representative data, several SAR trends can be deduced. For instance, the addition of a methyl group at the R¹ position (compounds 2 and 4) appears to be beneficial for activity. Furthermore, the substitution pattern on the aniline ring at the R² position significantly impacts potency, with the 3-chloro-4-fluoro substitution (compounds 3 and 4) being more favorable than a simple fluoro substitution (compounds 1 and 2). The presence of a bulky and basic dimethylamino group (compound 5) is detrimental to activity.
VI. Kinase Signaling Pathways Targeted by Aminopyrimidine Inhibitors
Aminopyrimidine-based inhibitors have been developed against a wide range of kinases involved in various signaling pathways. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Src kinase pathways, both of which are frequently dysregulated in cancer.[17][18]
Caption: Simplified diagram of the EGFR signaling pathway and its inhibition by an aminopyrimidine derivative.
Caption: Simplified diagram of the Src kinase signaling pathway and its inhibition.
VII. Troubleshooting and Optimization
Even with robust protocols, challenges can arise during the synthesis and screening of compound libraries. The following table provides guidance on common issues and potential solutions.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | - Inactive catalyst- Poorly soluble base- De-boronation of the boronic acid | - Use a pre-catalyst or screen different palladium sources- Use a more soluble base (e.g., Cs₂CO₃)- Use a boronic ester instead of a boronic acid |
| Low yield in Buchwald-Hartwig amination | - Unreactive aryl chloride- Catalyst poisoning by the amine | - Use a more active ligand (e.g., BrettPhos)- Increase catalyst loading- Use a weaker base if the amine is sensitive |
| High variability in HTS data | - Inaccurate compound dispensing- Assay instability | - Calibrate and validate liquid handling instrumentation- Optimize assay conditions (e.g., incubation times, reagent concentrations) |
| False positives in HTS | - Compound autofluorescence- Compound aggregation | - Screen compounds in the absence of enzyme to identify autofluorescent compounds- Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer |
VIII. Conclusion
The aminopyrimidine scaffold is a highly versatile and privileged starting point for the development of potent and selective kinase inhibitors. By employing a strategic approach to library design, robust synthetic methodologies such as palladium-catalyzed cross-coupling, and high-throughput screening technologies, researchers can efficiently explore the vast chemical space around this core structure. The detailed protocols and expert insights provided in this application note are intended to empower scientists in their quest to discover novel kinase inhibitors for the treatment of a wide range of human diseases. The iterative process of design, synthesis, and testing, guided by a deep understanding of the underlying chemistry and biology, will continue to drive the successful development of new aminopyrimidine-based therapeutics.
IX. References
-
BenchChem. The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide.
-
Ananthan, S., et al. (2012). High throughput screening of a library based on kinase inhibitor scaffolds against Mycobacterium tuberculosis H37Rv. Tuberculosis (Edinb), 92(1), 72-83.
-
Norman, M. H., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 51(8), 2469-2483.
-
Norman, M. H., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(8), 2469-2483.
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
-
Baxter, A. D., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3508-3511.
-
Ananthan, S., et al. (2012). High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. Tuberculosis (Edinburgh, Scotland), 92(1), 72-83.
-
Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
-
BenchChem. Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
-
BenchChem. Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
Agilent. (2022). Scaling Small Molecule Purification Methods for HPLC.
-
Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
-
ResearchGate. HTRF® Kinase Assay Protocol.
-
Creative Diagnostics. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression.
-
Organic Synthesis. Buchwald-Hartwig Coupling.
-
Merck Millipore. HTRF® Enzyme Assays.
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination.
-
PMC. (2015). Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors.
-
PMC. (2012). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
-
Cell Signaling Technology. Kinase Signaling Pathways.
-
BenchChem. Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine.
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
-
Selleckchem. Src Inhibitors: 50+Potent, Highly Selective & Cited.
-
PMC. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
-
Carna Bio USA Inc. (2023). The Development of a Novel Mobility Shift Analysis System for Kinase Small Molecule Drug Discovery using the SCIEX BioPhase 8800.
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
-
PMC. (2021). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry.
Sources
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Technology [nanosyn.com]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
Biaryl Synthesis Methods for 2-(4-Hydroxyphenyl)pyrimidines
Application Note & Protocol Guide
Introduction & Structural Significance[1]
The 2-(4-hydroxyphenyl)pyrimidine scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., analogues of Imatinib), antifungal agents, and advanced liquid crystal materials.
Synthetically, this biaryl system presents a unique challenge: the electron-deficient pyrimidine ring at the 2-position is deactivated toward electrophilic substitution but highly reactive toward nucleophilic attack.[1][2] Furthermore, the para-hydroxyl group on the phenyl ring introduces potential complications regarding catalyst poisoning and solubility.
This guide details two distinct, high-fidelity synthetic pathways to access this scaffold:
-
Method A (Convergent): Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2][3]
-
Method B (Linear): De novo pyrimidine ring construction via condensation.
Retrosynthetic Analysis
To select the optimal route, we must analyze the bond disconnections. Method A relies on forming the biaryl C–C bond, while Method B builds the heterocycle from an amidine precursor.
Figure 1: Retrosynthetic map contrasting the convergent cross-coupling approach (Method A) against the linear cyclization approach (Method B).[1][2]
Method A: Suzuki-Miyaura Cross-Coupling (Preferred)[1][2]
The Suzuki-Miyaura coupling is the gold standard for this synthesis due to its mild conditions and tolerance of the free hydroxyl group when optimized.
Mechanism & Rationale
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[4] The key challenge is the oxidative addition of the electron-deficient 2-chloropyrimidine to Pd(0).[2]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is preferred.[5] The triphenylphosphine ligands stabilize the Pd(0) species.
-
Solvent System: A mixture of 1,4-Dioxane and Water (2:1) is critical.[6] Water increases the solubility of the inorganic base and facilitates the transmetalation step by forming a reactive boronate species [1].
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are effective.[7][8] Stronger bases are generally unnecessary and may cause side reactions.
Protocol 1: Direct Aqueous-Organic Coupling (Microwave Enhanced)
This protocol avoids protection/deprotection steps by utilizing the free phenol directly.[1][2]
Reagents:
-
Pd(PPh₃)₄ (3–5 mol%)
-
K₂CO₃ (2.0 equiv)
Step-by-Step Procedure:
-
Preparation: In a microwave-safe vial equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (114 mg, 1.0 mmol) and 4-hydroxyphenylboronic acid (152 mg, 1.1 mmol) in 3 mL of 1,4-dioxane.
-
Activation: Add 1.5 mL of distilled water and K₂CO₃ (276 mg, 2.0 mmol).
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly under inert atmosphere and seal the vial.
-
Reaction: Irradiate in a microwave reactor at 100°C for 20 minutes . (Alternatively, reflux in an oil bath at 100°C for 12–18 hours).
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and acidify slightly with 1M HCl to pH ~5-6 (to ensure the phenol is protonated for extraction). Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Expected Yield: 75–85%
Method B: De Novo Ring Construction (Condensation)
This method is ideal when the pyrimidine ring requires specific substitution patterns not available in commercial halogenated precursors, or to avoid transition metals.
Mechanism
This is a Pinner-type synthesis involving the condensation of an amidine with a 1,3-dielectrophile. 1,1,3,3-tetramethoxypropane acts as a masked malonaldehyde.[1][2]
Figure 2: Sequential mechanism of the condensation reaction.[1][2]
Protocol 2: Condensation of Amidine with Malonaldehyde Equivalent[2]
Reagents:
-
1,1,3,3-Tetramethoxypropane (1.1 equiv)[1]
-
Ethanol (Absolute)
-
Base: Sodium Ethoxide (NaOEt) (1.0 equiv) or Piperidine (cat.)
Step-by-Step Procedure:
-
Free Base Formation: In a round-bottom flask, suspend 4-hydroxybenzamidine HCl (1.72 g, 10 mmol) in Ethanol (20 mL). Add NaOEt (21 wt% in EtOH, 10 mmol) to liberate the free amidine. Stir for 10 mins.
-
Addition: Add 1,1,3,3-tetramethoxypropane (1.8 mL, 11 mmol).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by TLC is essential as the reaction can be slow.
-
Precipitation: Cool the mixture to room temperature. The product often precipitates out of the ethanolic solution.
-
Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to 25% volume and cool in an ice bath.
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water to obtain pure needles.
Expected Yield: 60–70%
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Protodeboronation of boronic acid | Use a milder base (K₃PO₄ instead of K₂CO₃) or switch to a boronic ester (pinacol ester).[1][2] |
| Homocoupling (Biaryl) | Oxygen presence | Degas solvents rigorously (freeze-pump-thaw or sparging).[1][2] |
| Regioselectivity (2,4-dichloro) | C4 is more reactive than C2 | If using 2,4-dichloropyrimidine, the C4-Cl reacts first.[1][2] To get 2-substitution, you must use 2-chloropyrimidine or perform a sequence blocking C4.[1][2] |
| No Reaction (Method B) | Amidine salt not neutralized | Ensure stoichiometric base (NaOEt) is added to free the amidine. |
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI, Catalysts 2021, 11, 439. URL:[Link] Relevance: Defines optimal solvent (Dioxane/Water) and microwave conditions for chloropyrimidines.
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs. URL:[Link] Relevance: Mechanistic insights into Pd(0)/Pd(II) cycle and troubleshooting homocoupling.
-
Preparation of 5-cyano-2-[4-hydroxy-phenyl]pyrimidine (Pinner Synthesis). Source: PrepChem. URL:[Link] Relevance: Validates the condensation of 4-hydroxybenzamidine with electrophiles.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: NIH / PubMed. URL:[Link] Relevance: Advanced discussion on C2 vs C4 selectivity for researchers needing substitution at both positions.
Sources
- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Protection Strategies for Aniline vs. Phenol
Executive Summary & Mechanistic Basis
The coexistence of an aniline amine (
-
The Aniline (
): A neutral nucleophile. Under neutral or acidic conditions, it retains significant nucleophilicity unless protonated. -
The Phenol (
): A weak nucleophile in its neutral state but becomes a powerful, hard nucleophile upon deprotonation to the phenolate ( ).
The Core Challenge: Standard acylation or alkylation conditions often result in mixtures of
This guide delineates three field-proven strategies to achieve absolute selectivity:
-
Kinetic
-Control: Exploiting the superior nucleophilicity of the neutral amine. -
Transient Masking for
-Control: Using Schiff bases to block the amine reversibly. -
Orthogonal Setups: Designing systems for independent deprotection (e.g., Boc/TBS).
Mechanistic Decision Tree
The following diagram illustrates the decision logic for selecting the correct protection strategy based on reaction conditions and target selectivity.
Figure 1: Decision matrix for chemoselective functionalization based on pH modulation.
Strategy A: Selective -Protection (The Kinetic Approach)
The most reliable method to protect the aniline in the presence of a phenol is to operate under conditions where the phenol remains protonated (neutral). Neutral phenol is a poor nucleophile compared to neutral aniline.
Protocol 1: Highly Selective -Bocylation in Aqueous Media
Objective: Install a Boc group on the amine without touching the phenol.
This protocol utilizes a specific pH window (pH 4.5) where the aniline is partially unprotonated (reactive) but the phenol is strictly neutral. This method, highlighted by Perron et al., avoids the formation of di-Boc species.[1][2]
Reagents:
-
Substrate: Aminophenol derivative (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Solvent: 10% Aqueous Acetic Acid / 1,4-Dioxane (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the aminophenol (e.g., 5 mmol) in 1,4-dioxane (10 mL).
-
Acidification: Add 10% aqueous acetic acid (10 mL). The apparent pH should be approximately 4–5.
-
Addition: Add
(1.1 equiv) in a single portion. -
Reaction: Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC. The acidic medium suppresses phenolate formation, preventing
-Bocylation.
-
-
Workup: Neutralize carefully with saturated
to pH 7. Extract with EtOAc. -
Purification: Wash organic layer with brine, dry over
. Usually, the product is pure enough to proceed; otherwise, recrystallize from Hexane/EtOAc.
Why this works: The acetic acid buffers the solution. While aniline forms a salt, it exists in equilibrium with its free base, which reacts with
Strategy B: Selective -Protection (The Transient Masking Approach)
Protecting the phenol while leaving the amine free is chemically more difficult because the amine is kinetically faster. The "Direct Alkylation" approach often fails.
The Solution: Use a Schiff Base (Imine) as a temporary protecting group for the amine.
Protocol 2: The "Benzaldehyde Route" for -Alkylation
Objective: Selectively alkylate/silylate the phenol leaving the amine as a free base.
Reagents:
-
Aminophenol (1.0 equiv)
-
Benzaldehyde (1.0 equiv)[3]
-
Alkyl Halide (e.g., Benzyl Bromide) or Silyl Chloride
-
Base:
or -
Hydrolysis: 1M HCl
Workflow Visualization:
Figure 2: The Schiff Base protocol allows for exclusive O-functionalization by temporarily removing the amine's nucleophilicity.
Step-by-Step Methodology:
-
Masking: Reflux aminophenol (10 mmol) and benzaldehyde (10 mmol) in Ethanol (20 mL) for 2 hours. Cool to crystallize the imine (Schiff base). Filter and dry.
-
O-Protection: Dissolve the imine in dry DMF. Add
(2.0 equiv) and the alkyl halide (e.g., Benzyl bromide, 1.1 equiv). Stir at 60°C for 4 hours.-
Note: The Nitrogen is now part of a
double bond and is non-nucleophilic; only the Oxygen reacts.
-
-
Hydrolysis: Treat the reaction mixture (or isolated intermediate) with 1N HCl/THF (1:1) at room temperature for 1 hour.
-
Recovery: The benzaldehyde is released. Wash the aqueous layer with ether to remove benzaldehyde. Basify the aqueous layer (
) to release the free amine -protected product.
Strategy C: Orthogonal Protection Systems
For complex synthesis, you often need both groups protected with "orthogonal" sets—groups that can be removed independently of one another.
Recommended Orthogonal Pairs
| Amine Protection ( | Phenol Protection ( | Deprotection of | Deprotection of | Stability Note |
| Boc (Carbamate) | TBS (Silyl Ether) | Acid (TFA, HCl) | Fluoride (TBAF) or | Standard. High orthogonality. |
| Fmoc (Carbamate) | t-Butyl (Ether) | Base (Piperidine) | Acid (TFA) | Useful for solid-phase synthesis. |
| Alloc (Carbamate) | Benzyl (Ether) | Pd(0) / Phenylsilane | Fully orthogonal. | |
| Acetamide (Ac) | Methyl (Ether) | Strong Acid/Base (Harsh) | Robust, but hard to remove. |
Protocol 3: Establishing the Boc/TBS Orthogonal Pair
This is the industry standard for drug development intermediates.
-
Step 1:
-Protection (Boc):-
Follow Protocol 1 (Section 2) to install
-Boc. -
Result:
.
-
-
Step 2:
-Protection (TBS):-
Reagents: TBDMS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF.
-
Procedure: Dissolve
-Boc intermediate in DMF. Add Imidazole, then TBDMS-Cl. Stir 2h at RT. - -H is already masked by Boc (electron-withdrawing), significantly reducing its acidity and nucleophilicity. The Imidazole acts as a base to activate the phenol.
-
Result:
.
-
Selective Deprotection (Validation)
-
To free Phenol only: Use
in MeOH (Mild) or TBAF in THF. The Boc group remains stable. -
To free Amine only: Use TFA/DCM (1:4) at 0°C. The TBS group is acid-sensitive but usually survives brief TFA exposure if dry; however, TBDPS (Diphenyl) is recommended if strong acid is required for N-deprotection.
Troubleshooting & Quality Control
Common Pitfall: Migration
In ortho-aminophenols, an
-
Prevention: Never leave an ortho-aminophenol with a free amine and an
-ester/carbonate. Use -Ethers (Bn, Me, TBS) which cannot migrate.
QC Checklist
-
IR Spectroscopy:
-
Look for Carbamate
stretch (~1690-1710 cm⁻¹). -
Look for disappearance of broad OH stretch (3200-3500 cm⁻¹) upon silylation.
-
-
NMR Validation:
- -Boc: Singlet (9H) at ~1.4-1.5 ppm.
- -TBS: Two singlets: (9H) ~0.9 ppm, (6H) ~0.1 ppm.
-
Selectivity Check: If
-di-Boc forms, the aromatic protons will shift downfield significantly due to the loss of NH hydrogen bonding.
References
-
Perron, V., et al. (2009).[1][2] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009(02), 283-289. (Methodology for pH-controlled selective N-Bocylation). Link
-
Wang, R., & Xu, J. (2010).[6] "Selective alkylation of aminophenols." Arkivoc, 2010(2), 293-303. (Source of the Schiff Base/Benzaldehyde protocol). Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[5] (The authoritative text on orthogonal strategies). Link
-
Khan, A. T., & Mondal, E. (2003).[7] "KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers."[7][8] Synlett, 2003(05), 0694-0698. (Protocol for selective O-deprotection).[9] Link
-
Sigma-Aldrich. "Application Note – N-Boc protection." (General industrial protocols for Boc protection). Link
Sources
- 1. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-(5-Amino-2-pyrimidyl)phenol
Executive Summary & Chemical Profile
Compound: 4-(5-Amino-2-pyrimidyl)phenol CAS: 110733-83-0 (and related isomers) Physicochemical Profile: This molecule represents a classic "push-pull" system. It features an electron-rich amino group and an electron-rich phenol ring connected by an electron-deficient pyrimidine core.
-
The Challenge: The molecule is planar and highly conjugated, leading to strong
stacking. Furthermore, it possesses both a Hydrogen-bond donor (Phenol -OH, Amine -NH2) and an acceptor (Pyrimidine nitrogens). This creates a robust intermolecular Hydrogen-bonding network (lattice energy) that most standard organic solvents cannot disrupt. -
The Solution: Successful solvation requires disrupting these intermolecular forces using high-dielectric solvents, pH manipulation, or chaotropic agents.
Solubility Decision Matrix (Visualized)
The following decision tree outlines the logical flow for selecting a solvent system based on your experimental end-goal (e.g., Reaction, Analysis, or Purification).
Figure 1: Strategic decision tree for solvent selection based on experimental intent.
Solvent Compatibility Guide
The table below categorizes solvents by their efficacy for this specific scaffold.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | Excellent | The only class that dissolves the compound at >50 mg/mL at RT. Disrupts the lattice effectively. Warning: High boiling points make removal difficult. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate | Soluble with heating (reflux). Upon cooling, the compound often recrystallizes (useful for purification). |
| Chlorinated | DCM, Chloroform | Poor | Do not use pure. The compound will float as a suspension. Requires 5-10% Methanol to wet the solid. |
| Ethers | THF, 1,4-Dioxane | Low/Moderate | Soluble in hot THF. Poor solubility in Diethyl Ether or MTBE. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Useful only as anti-solvents to force precipitation. |
Troubleshooting Protocols
Protocol A: The "pH Swing" Solubilization (For Extraction)
Issue: You cannot extract the product from water into DCM because it stays as a suspension at the interface. Mechanism: The molecule is amphoteric. It has a basic pyrimidine/amine (pKa ~3-4) and an acidic phenol (pKa ~10). At neutral pH (zwitterionic range), it is least soluble.
-
Acidic Shift: Add 1M HCl until pH < 2. The amine/pyrimidine protonates (
), making it water-soluble.[1] Wash with organic solvent to remove non-basic impurities.[2] -
Basic Shift: Add 1M NaOH until pH > 11. The phenol deprotonates (
), making it water-soluble as a phenolate salt.[1] Wash with organics to remove non-acidic impurities. -
Isolation: Neutralize carefully to pH 7. The compound will precipitate heavily. Filter the solid rather than trying to extract it.
Protocol B: Chromatography Eluent Optimization
Issue: The compound streaks on silica gel or stays at the baseline in 100% DCM. Solution: You must disrupt the Hydrogen bonding with the silica stationary phase.
-
Standard Mix: 90% DCM / 10% Methanol.
-
The "Magic" Additive: Add 0.5% to 1.0% Triethylamine (TEA) or Ammonium Hydroxide (
) to the eluent.-
Why? The base competes for the acidic sites on the silica gel, preventing the amine on your molecule from "sticking" to the column.
-
Protocol C: NMR Sample Preparation
Issue: Sample floats in
-
Primary Choice: Use DMSO-
.[3] It is the gold standard for this scaffold. -
Alternative: If you must use Chloroform-
, add 5-10% Methanol- or a drop of TFA- (Trifluoroacetic acid). This breaks the intermolecular H-bonds and forces solvation.
Frequently Asked Questions (FAQ)
Q1: Why does my reaction turn into a solid brick when I use DCM?
A: DCM (Dichloromethane) has a low dielectric constant and cannot shield the strong electrostatic attraction between the molecules in the crystal lattice. As the reaction proceeds and the product forms, the
-
Fix: Switch to THF or DMF. If DCM is mandatory, use a protecting group on the amine (e.g., Boc) or phenol (e.g., TBDMS) to increase lipophilicity.
Q2: Can I recrystallize this compound? A: Yes, this is often the best purification method.
-
Method: Dissolve in boiling Ethanol or Methanol. If it doesn't fully dissolve, add small amounts of water dropwise until it clears (or conversely, dissolve in hot DMF and add water until cloudy). Let it cool slowly to room temperature, then to 4°C. The lattice energy works in your favor here, producing high-purity crystals.
Q3: Is the compound light-sensitive? A: Aminopyrimidines can be susceptible to photo-oxidation over long periods, turning yellow/brown. Store the solid in amber vials. In solution (especially DMSO), degradation is faster; prepare solutions fresh.
Mechanistic Visualization: Lattice Disruption
The following diagram illustrates why adding a base or using DMSO works at the molecular level.
Figure 2: Mechanistic comparison of solvent interactions with the crystal lattice.
References
-
PubChem Compound Summary. (2025). 4-aminophenol and related aminopyrimidine derivatives: Physical Properties and Solubility. National Library of Medicine. [Link]
-
National Institutes of Health (NIH). (2023). Differentiation of Medicinal Plants According to Solvents (DMSO vs Ethanol extraction efficiency for phenolics).[Link]
Sources
Technical Support Center: Stability & Storage of 5-Aminopyrimidine Derivatives
Ticket ID: #5AP-OX-PREV Status: Resolved Subject: Preventing Oxidation and Degradation of 5-Aminopyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
5-Aminopyrimidine derivatives are critical scaffolds in drug discovery (e.g., kinase inhibitors) but suffer from significant oxidative instability. The electron-rich exocyclic amine at the C5 position activates the pyrimidine ring, making it susceptible to oxidative dimerization , N-oxidation , and photo-degradation . This guide provides a root-cause analysis of degradation and actionable protocols to maintain compound integrity.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My off-white powder has turned brown/black after 2 weeks at 4°C. Is it still usable?
Diagnosis: This is a classic sign of oxidative polymerization.
Mechanism: The 5-amino group is electron-donating, raising the HOMO energy of the pyrimidine ring. Upon exposure to atmospheric oxygen and trace moisture, the amine undergoes single-electron transfer (SET) to form a radical cation. These radicals couple to form azo-dimers or extended conjugated polymers (polyanilines analogues), which are highly chromophoric (brown/black) even at trace levels (
-
Check Purity: Run LC-MS. If the impurity peak is
, the color is likely surficial. -
Rescue: If purity is compromised, perform the Rescue Protocol (see Part 3).
-
Prevention: 4°C is insufficient for long-term storage of the free base. Move to -20°C under Argon.
Q2: Should I store my compound as a free base or a salt?
Recommendation: Always store as a salt (e.g., Hydrochloride) if possible. Scientific Rationale: Oxidation involves the lone pair on the nitrogen. Protonating this lone pair (forming a salt) ties it up, significantly lowering the electron density of the ring and raising the oxidation potential.
-
Free Base: High electron density
High oxidation risk. -
HCl Salt: Protonated amine (
) is electron-withdrawing Kinetic stability.
Q3: I see new peaks in my NMR spectrum after storing in DMSO-d6 for a week. What happened?
Diagnosis: Solvent-mediated oxidation or hydrolysis. Insight: DMSO is hygroscopic and can act as a mild oxidant (Swern-type mechanisms) over time, especially if the DMSO contains trace acid or water. Action:
-
Never store 5-aminopyrimidines in solution for
hours unless frozen at -80°C. -
Prepare fresh solutions immediately before biological assays.
Q4: How do I handle weighing without a glovebox?
Protocol:
-
Allow the vial to warm to room temperature before opening (prevents water condensation on the cold solid).
-
Flush the headspace with Argon/Nitrogen immediately after removing the aliquot.
-
Seal with Parafilm® over the cap.
Part 2: Visualizing the Instability
Figure 1: Oxidative Degradation Pathway
This diagram illustrates the mechanistic flow from the stable free base to the colored degradation products.
Caption: Mechanistic pathway showing how oxygen and light trigger radical formation, leading to colored dimers and polymers.[1]
Figure 2: Storage Decision Tree
Follow this logic to determine the optimal storage condition for your specific derivative.
Caption: Decision matrix for selecting storage conditions based on chemical form and duration.
Part 3: Validated Protocols
Protocol A: Rescue of Oxidized Material (Recrystallization)
Use this when your compound has turned brown but retains >80% purity.
-
Dissolution: Dissolve the crude brown solid in a minimum amount of warm Ethanol (degassed) .
-
Filtration: If insoluble black particles remain (polymers), filter rapidly through a 0.2 µm PTFE syringe filter or a small pad of Celite® under Nitrogen.
-
Precipitation: Add degassed n-Heptane dropwise until the solution becomes turbid.
-
Cooling: Place at -20°C overnight.
-
Collection: Filter the off-white crystals under an inert atmosphere (if possible) or wash quickly with cold heptane.
-
Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove solvent traces which can catalyze degradation.
Protocol B: Stabilization via Salt Formation (HCl)
Converts the unstable free base into a robust salt.
-
Dissolve 1.0 eq of 5-aminopyrimidine free base in Anhydrous Methanol .
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.1 eq of HCl in Dioxane (4M) or HCl in Ether (2M) .
-
Stir for 15 minutes. A precipitate should form.[2]
-
Add Diethyl Ether to drive precipitation to completion.
-
Filter and dry under vacuum.
-
Result: The HCl salt is significantly less prone to oxidation and can often be stored at 4°C.
-
Part 4: Data & Specifications
Table 1: Stability Comparison of Storage Conditions
Data approximated based on accelerated stability testing of aromatic amines.
| Storage Condition | Atmosphere | Container | Est. Degradation Rate (%/month) | Suitability |
| 25°C (Bench) | Air | Clear Vial | 15 - 25% | CRITICAL FAIL |
| 4°C (Fridge) | Air | Amber Vial | 2 - 5% | Short-term only (<3 days) |
| -20°C (Freezer) | Air | Amber Vial | < 1% | Acceptable for salts |
| -20°C (Freezer) | Argon | Sealed Amber | < 0.1% | Recommended (Free Base) |
| -80°C (Deep) | Argon | Sealed Amber | Negligible | Long-term Archive |
Table 2: Solvent Compatibility for Assays
| Solvent | Stability Window | Notes |
| DMSO | < 24 Hours | Hygroscopic; absorbed water accelerates hydrolysis. |
| Methanol | < 48 Hours | Protophilic; can facilitate N-oxide formation if peroxides present. |
| Water/Buffer | < 4 Hours | Rapid oxidation at neutral/basic pH. Keep acidic if possible. |
| Acetonitrile | Best | Recommended for preparing stock solutions (if soluble). |
References
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.[3] Retrieved from [Link]
-
Ojala, K., et al. (2021).[4] How to stop disproportionation of a hydrochloride salt of a very weakly basic compound. International Journal of Pharmaceutics.[5] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof - Google Patents [patents.google.com]
- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(5-Amino-2-pyrimidyl)phenol Crude Product
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of the crude product 4-(5-Amino-2-pyrimidyl)phenol. This document offers a structured approach to purification, addressing common challenges and providing detailed protocols to achieve high purity.
Introduction to Purification Challenges
4-(5-Amino-2-pyrimidyl)phenol is a bifunctional molecule containing both a weakly acidic phenol group and a basic aminopyrimidine moiety. This amphoteric nature, combined with its aromatic structure, presents unique challenges during purification. Common impurities often include unreacted starting materials, by-products from side reactions, and degradation products. The selection of an appropriate purification strategy is therefore critical to obtaining a final product of high purity, suitable for downstream applications in research and drug development.
This guide will explore the three primary methods for purification: Recrystallization, Column Chromatography, and Acid-Base Extraction. For each method, we will delve into the underlying principles, provide detailed experimental protocols, and offer comprehensive troubleshooting advice in a question-and-answer format.
Section 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the mother liquor.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: What is the ideal solvent for recrystallizing 4-(5-Amino-2-pyrimidyl)phenol?
A1: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyrimidine derivatives, polar protic solvents are often a good starting point. Ethanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane, is likely to be effective.[1][2] A systematic solvent screen is the best approach.
Q2: My compound oils out instead of crystallizing. What should I do?
A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, you can try several approaches:
-
Increase the solvent volume: This lowers the saturation point.
-
Use a lower-boiling solvent or a different solvent mixture.
-
Introduce a seed crystal: This can provide a nucleation point for crystal growth.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the bench before moving it to an ice bath.
Q3: The purity of my product does not improve after recrystallization. Why?
A3: This can happen if the impurities have very similar solubility properties to your target compound.[3] In this case, another purification method like column chromatography may be necessary. Alternatively, you could try a different recrystallization solvent. It is also possible that the impurities are co-crystallizing with your product.
Q4: I have very low recovery after recrystallization. How can I improve my yield?
A4: Low recovery is often due to using too much solvent, or the compound having significant solubility in the cold solvent.[4] To improve yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
After filtration, cool the mother liquor in an ice bath to maximize precipitation.
-
You can also reduce the volume of the mother liquor by evaporation to recover more product, which may then require a second recrystallization to achieve desired purity.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent/System | Polarity | Rationale |
| Ethanol | Polar Protic | Good for moderately polar compounds with hydrogen bonding capabilities. |
| Isopropanol | Polar Protic | Similar to ethanol, but can offer different solubility characteristics. |
| Ethyl Acetate/Hexane | Medium Polarity (Mixed) | A versatile system where the ratio can be tuned to achieve optimal solubility.[1] |
| Ethanol/Water | Polar Protic (Mixed) | Dissolve in hot ethanol, then add water dropwise until cloudy to find the right ratio.[2] |
| Acetonitrile | Polar Aprotic | Can be effective for compounds with aromatic rings. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent system.
-
Dissolution: Place the crude 4-(5-Amino-2-pyrimidyl)phenol in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Section 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3][5] For 4-(5-Amino-2-pyrimidyl)phenol, which is a polar compound, both normal-phase and reverse-phase chromatography can be considered.
Diagram: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: My compound is streaking badly on the silica TLC plate. What does this mean and how can I fix it?
A1: Streaking is a common issue with basic compounds like amines on acidic silica gel.[6] The basic amine interacts strongly with the acidic silanol groups, leading to poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonium hydroxide, to your mobile phase.[6] This will neutralize the acidic sites on the silica and improve the peak shape.
Q2: My compound won't elute from the silica gel column, even with a very polar solvent system. What are my options?
A2: If your compound is too polar for normal-phase chromatography, consider switching to a different stationary phase.[4]
-
Reverse-Phase Chromatography: Use a C18 column with a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid to improve peak shape.[7]
-
Alumina: Basic or neutral alumina can be a good alternative to silica for basic compounds.
Q3: How do I choose the right solvent system for my column?
A3: Thin-Layer Chromatography (TLC) is the best tool for this.[8] The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2-0.4. This generally provides the best separation. Test various solvent systems, such as different ratios of hexane/ethyl acetate or dichloromethane/methanol.
Q4: My purified fractions are still showing multiple spots on the TLC. What went wrong?
A4: This could be due to several factors:
-
Column Overloading: If you load too much crude material, the separation will be poor. A general rule is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.[7]
-
Poor Column Packing: An unevenly packed column will lead to channeling and inefficient separation.
-
Fractions were too large: Collecting smaller fractions can improve the resolution of separation.
Table 2: Suggested TLC Solvent Systems for Method Development
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | Low to Medium | A good starting point for many organic compounds.[9] |
| Dichloromethane / Methanol | 20:1 to 10:1 | Medium to High | Effective for more polar compounds. |
| Chloroform / Methanol | 9:1 | High | A common system for polar heterocyclic compounds. |
| Toluene / Acetone | 6:4 | Medium | Used for related aminopyrimidine compounds.[1] |
Experimental Protocol: Normal-Phase Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC that gives your target compound an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding the powder to the column.
-
Elution: Begin eluting with your chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-(5-Amino-2-pyrimidyl)phenol.
Section 3: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[4][10] Since 4-(5-Amino-2-pyrimidyl)phenol has both an acidic phenol group and a basic amino group, this method can be used to separate it from neutral impurities, or potentially from other acidic or basic impurities by carefully controlling the pH.
Diagram: Acid-Base Extraction Logicdot
graph TD { A[Crude Product in Organic Solvent] -->|Wash with dilute HCl (aq)| B{Aqueous Layer 1: Protonated Amine}; A --> C{Organic Layer 1}; C -->|Wash with dilute NaOH (aq)| D{Aqueous Layer 2: Phenolate Salt}; C --> E{Organic Layer 2: Neutral Impurities}; B -->|Add Base (e.g., NaOH)| F[Precipitated Pure Amine]; D -->|Add Acid (e.g., HCl)| G[Precipitated Pure Phenol]; }
Sources
- 1. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 2. magritek.com [magritek.com]
- 3. goldbio.com [goldbio.com]
- 4. idc-online.com [idc-online.com]
- 5. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. biotage.com [biotage.com]
- 9. Frontiers | Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups [frontiersin.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Chloropyrimidines
Status: Operational Ticket ID: SUZUKI-PYR-001 Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Start Here
Before altering your reaction parameters, identify the specific failure mode. Chloropyrimidines present a unique "perfect storm" of challenges: they are electron-deficient enough to hydrolyze, yet their nitrogen atoms are basic enough to poison standard Palladium catalysts.
Interactive Troubleshooting Logic
Use the visual guide below to diagnose your specific failure mode based on LC-MS/TLC data.
Figure 1: Diagnostic logic tree for identifying the root cause of failure in chloropyrimidine couplings.
Technical Deep Dive (Q&A)
Issue 1: Catalyst Deactivation (The "N-Poisoning" Effect)
User Question: I am using Pd(PPh3)4. The reaction turns black within 10 minutes, and I recover 90% of my starting chloropyrimidine. Why?
Technical Analysis: You are experiencing catalyst poisoning via nitrogen coordination.[1][2][3] Pyrimidines possess lone pairs on the nitrogen atoms that are strong sigma-donors.
-
Mechanism: The pyrimidine N-atoms displace the phosphine ligands (PPh3) on the Palladium center.
-
Consequence: This forms a stable, unreactive Pd-N complex (Pd(II) "sink"), preventing the oxidative addition into the C-Cl bond.
-
Pd Black: Once the stabilizing phosphines are displaced, the Palladium aggregates into inactive Pd(0) clusters (Pd black).
Corrective Action: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) containing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).
-
Why? The sheer steric bulk of these ligands prevents the pyrimidine nitrogen from binding to the Pd center, forcing the reaction through the catalytic cycle [1].
-
Recommendation: Use XPhos Pd G3 or SPhos Pd G3 .
Issue 2: Substrate Hydrolysis
User Question: My LC-MS shows the starting material mass is gone, but the product peak is small. I see a large peak corresponding to the starting material mass minus Cl plus OH (M-19).
Technical Analysis: This is nucleophilic aromatic substitution (SnAr) by hydroxide.
-
Cause: Chloropyrimidines are electron-deficient.[4][5] In the presence of water and base (standard Suzuki conditions), the hydroxide ion (
) attacks the C-Cl position faster than the Palladium can perform oxidative addition. -
Result: Formation of hydroxypyrimidine (which tautomerizes to the pyrimidone), a catalytic dead-end.
Corrective Action: Eliminate water from the early stages of the reaction.
-
Protocol Shift: Move to an Anhydrous Protocol (see Section 3). Use anhydrous dioxane and suspend an inorganic base like Cs2CO3 or K3PO4.
-
Alternative: If water is required for boronic acid solubility, lower the temperature to 60°C and increase catalyst loading to favor the kinetic coupling over the background hydrolysis.
Issue 3: Protodeboronation of Heteroaryl Boronic Acids
User Question: I am coupling a 2-pyridyl boronic acid. The chloropyrimidine remains untouched, but the boronic acid has converted to pyridine (Ar-H).
Technical Analysis: 2-Heteroaryl boronic acids are notoriously unstable.
-
Mechanism: The basic conditions facilitate the formation of a boronate "ate" complex, which then undergoes protonolysis (reaction with water/proton source) to release the boron group and form the proto-demetallated arene [2].[6]
-
Impact: The nucleophile destroys itself before it can transmetallate to the Palladium.
Corrective Action:
-
Strategy A (Slow Addition): Add the boronic acid (dissolved in solvent) via syringe pump over 1-2 hours. This keeps the concentration low, favoring the fast transmetallation over the second-order decomposition.
-
Strategy B (Protected Boron): Switch to MIDA boronates or Potassium Trifluoroborates (R-BF3K) . These release the active boronic acid slowly in situ, maintaining a low steady-state concentration [3].
Validated Experimental Protocols
Method A: The "Buchwald" Standard (High Activity)
Best for: Unreactive chloropyrimidines where hydrolysis is NOT the primary issue.
Reagents:
-
Catalyst: XPhos Pd G3 (2-4 mol%) — Crucial for preventing N-poisoning.
-
Base: K3PO4 (0.5 M in water) (2.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step:
-
Charge Solids: Add chloropyrimidine, boronic acid, and XPhos Pd G3 to a vial equipped with a stir bar.
-
Atmosphere: Seal vial and purge with Nitrogen/Argon for 5 minutes (or 3 vacuum/backfill cycles).
-
Solvent: Add degassed THF or Dioxane via syringe.[1]
-
Base Activation: Add the aqueous K3PO4 solution.
-
Reaction: Stir vigorously at 60°C for 2-4 hours. Note: XPhos activates quickly; high heat (>100°C) is often unnecessary and promotes side reactions.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
Method B: Anhydrous Conditions (Hydrolysis Prevention)
Best for: Highly electron-deficient pyrimidines prone to OH-substitution.
Reagents:
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR XPhos Pd G3 (5 mol%)
-
Base: Cs2CO3 (anhydrous, micronized) (2.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane
Step-by-Step:
-
Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.
-
Charge: Add all solids (Substrate, Boronic acid, Base, Catalyst) in a glovebox or under positive Argon flow.
-
Solvent: Add anhydrous Dioxane.
-
Reaction: Heat to 100°C for 12-18 hours.
-
Why higher temp? Solubility of the inorganic base in anhydrous dioxane is low; thermal energy is needed to drive the heterogeneous reaction.
-
-
Check: If conversion is low after 4 hours, add 1 drop of water (degassed) to initiate the boronic acid activation (boroxines can be unreactive without trace moisture).
Data Comparison: Ligand Performance
The following data illustrates the critical impact of ligand choice on the coupling of 2-chloropyrimidine with phenylboronic acid.
| Catalyst System | Yield (%) | Observation | Failure Mode |
| Pd(PPh3)4 | < 5% | Black precipitate formed immediately. | Catalyst Poisoning (N-binding).[2] |
| Pd(dppf)Cl2 | 35% | Slow conversion, some hydrolysis. | Inefficient oxidative addition. |
| Pd(OAc)2 / SPhos | 88% | Clear orange solution, fast conversion. | Success (Bulky ligand prevents poisoning). |
| XPhos Pd G3 | 96% | Complete conversion < 1 hour. | Optimal (Precatalyst ensures rapid Pd(0) generation). |
Visual Mechanism: Why Bulky Ligands Work
This diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.
Figure 2: Mechanistic divergence.[10] Bulky ligands (Green path) sterically hinder the nitrogen lone pair, forcing the Palladium to react with the C-Cl bond instead.
References
-
Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Chemical Science.
-
Lloyd-Jones, G. C., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society.
-
Molander, G. A. (2015). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
BenchChem Technical Support. (2025). "Troubleshooting low yield in Suzuki coupling of chloropyrimidines."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. acs.figshare.com [acs.figshare.com]
Removing palladium impurities from 4-(5-Amino-2-pyrimidyl)phenol
Welcome to the Technical Support Center for API Process Development. As a Senior Application Scientist, I frequently consult with research teams struggling to purge transition metal impurities from complex small molecules.
Removing residual palladium from 4-(5-Amino-2-pyrimidyl)phenol is notoriously difficult. This specific active pharmaceutical ingredient (API) intermediate features a pyrimidine ring, a primary amine, and a phenolic hydroxyl group. Together, these functional groups act as a powerful multidentate ligand system that traps palladium, forming thermodynamically stable chelates that easily survive standard workups.
This guide is designed to provide you with the mechanistic understanding, validated troubleshooting steps, and actionable protocols needed to reduce your palladium levels to regulatory standards.
Mechanistic Diagnostic: The Chelation Challenge
Before troubleshooting, we must understand the causality of the retention. Palladium is a "soft" Lewis acid. The nitrogen atoms on your API's pyrimidine ring and primary amine possess lone pairs that act as strong coordinating ligands, creating a stable API-Pd complex[1]. Standard purification methods (like silica gel chromatography or aqueous biphasic washing) lack the thermodynamic driving force to break these N-Pd bonds.
To successfully remediate the palladium, we must introduce a scavenger with an even higher affinity for the metal—typically one utilizing "softer" sulfur donors (like thiols or trimercaptotriazine) to force a ligand exchange[2].
Thermodynamic ligand exchange mechanism between the API-Pd chelate and scavenger.
Troubleshooting Guide (Q&A)
Q: I tried washing the organic layer with aqueous EDTA, but the Pd levels are still >500 ppm. What went wrong? A: Aqueous biphasic washes rely on the chelator (EDTA) pulling the metal into the aqueous phase. However, the multidentate nature of 4-(5-Amino-2-pyrimidyl)phenol severely outcompetes EDTA for palladium coordination. Furthermore, the API-Pd complex likely has high organic solubility, preventing phase transfer. You must use a solid-supported scavenger with a higher affinity for Pd than the API itself[3].
Q: How do I select the right scavenger for this specific compound? A: For nitrogen-rich heterocycles, macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-bound thiols (Si-Thiol) are the industry standards[4]. These scavengers utilize sulfur atoms, which are softer donors than nitrogen, providing the necessary thermodynamic driving force to strip palladium from the API[2].
Q: My scavenger treatment reduced Pd from 1000 ppm to 50 ppm, but I can't get it lower. How do I optimize? A: Ligand exchange from a stable API-Pd chelate to a scavenger is kinetically slow. If you are stalling at 50 ppm, you are likely facing a kinetic bottleneck rather than a thermodynamic one. Increase the incubation temperature to 40–50 °C to provide the activation energy required to break the N-Pd bonds, and extend the agitation time to 12 hours[4].
Validated Workflow: Solid-Supported Scavenging
Self-Validating Design: This protocol incorporates a pre-filtration step to prevent scavenger surface fouling and an ICP-MS validation checkpoint to ensure regulatory compliance before downstream processing.
Step 1: Dissolution & Pre-Filtration
-
Action: Dissolve the crude 4-(5-Amino-2-pyrimidyl)phenol in a polar, coordinating solvent (e.g., THF, DMF, or NMP) at a concentration of 0.1 M. Filter the solution through a pad of Celite®.
-
Causality: Polar solvents help dissociate weaker Pd-API oligomers and improve mass transfer into the pores of the scavenger resin. Celite filtration removes precipitated Pd(0) black, which cannot be scavenged and would otherwise foul the resin pores[1].
Step 2: Scavenger Loading
-
Action: Add 5 to 10 molar equivalents of MP-TMT or Si-Thiol resin relative to the initial amount of Pd catalyst used in the cross-coupling reaction[3].
-
Causality: A large molar excess drives the equilibrium of the ligand exchange reaction entirely toward the Resin-Pd complex.
Step 3: Thermal Incubation
-
Action: Agitate the suspension mechanically at 40–50 °C for 12 hours[4].
-
Causality: Heat provides the necessary kinetic energy to disrupt the strong multidentate chelation of the pyrimidine and amine groups.
Step 4: Separation & Washing
-
Action: Filter the suspension to remove the Pd-loaded resin. Wash the resin cake with 2 column volumes of the reaction solvent.
-
Causality: Washing ensures you recover any API that was physically entrained within the macroporous structure of the resin, maximizing your yield.
Step 5: ICP-MS Validation
-
Action: Take a 1.0 mL aliquot of the combined filtrate, evaporate the solvent, and digest the residue in concentrated HNO₃. Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Decision Gate: If Pd is <10 ppm, proceed to crystallization. If >10 ppm, repeat Steps 2-4 with fresh scavenger.
Workflow for palladium remediation and analytical validation in API synthesis.
Quantitative Data Synthesis
When selecting a remediation strategy, it is critical to balance palladium reduction efficiency against the risk of API loss. The table below synthesizes expected outcomes based on the physicochemical properties of 4-(5-Amino-2-pyrimidyl)phenol.
Table 1: Quantitative Comparison of Palladium Remediation Strategies for N-Heterocycles
| Remediation Strategy | Active Binding Motif | Support Matrix | Typical Loading (mmol/g) | Pd Reduction Efficiency | API Recovery |
| MP-TMT Resin | Trimercaptotriazine (S, N) | Macroporous Polystyrene | 0.5 – 1.5 | >98% (<10 ppm) | >95% |
| Si-Thiol | Alkyl Thiol (S) | Silica Gel | 1.0 – 1.5 | >95% (<20 ppm) | >90% |
| Activated Carbon | Physisorption | Amorphous Carbon | N/A | Variable (70-90%) | 60-80% (Loss via adsorption) |
| Aqueous EDTA Wash | Amine/Carboxylate (N, O) | Liquid-Liquid Extraction | N/A | <40% (Fails vs strong chelates) | >95% |
Frequently Asked Questions (FAQs)
What is the regulatory limit for palladium in my final product? Under ICH Q3D guidelines, palladium is classified as a Class 2B elemental impurity. For oral drug products with a maximum daily dose of ≤10 g/day , the Permitted Daily Exposure (PDE) limit translates to a strict concentration limit of 10 ppm (µg/g)[5].
Can I just use activated carbon to save costs? While activated carbon (e.g., Darco KB-B) is cost-effective and sometimes works for simple APIs[4], it relies on non-specific physisorption. For highly polar, aromatic molecules like 4-(5-Amino-2-pyrimidyl)phenol, activated carbon often adsorbs the product alongside the palladium, leading to unacceptable yield losses (often 20-40%)[1].
Does the oxidation state of palladium matter? Yes. Scavengers like MP-TMT are highly effective for both soluble Pd(0) and Pd(II) complexes[3]. However, if your palladium has crashed out as metallic Pd(0) black, scavengers cannot effectively bind it due to the low surface area of the aggregate. This is why the Celite pre-filtration step is a mandatory prerequisite.
References
- ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma, triphasepharmasolutions.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXkB-T1gWKaqWWNaj7uLMrEkGJjnT7hpa1uLiQ8J6r7Ps7-W7EEz-DBLV9uhCrfN4HVdfXT3oznMW3un-WIV4zth42hEUUpPLvMJ7d2E1enUSB_R9Bodu6tC8whPR6RlNfDpjTVLXefzw2Cc16JVuwofKrP5k3saA-jfOlMuxzUfjHJw==]
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjgTME3KkI0t06dcERTIsaxAQAUZ9HoBscz5jLg7JtIi5bw8xOL-vIXdUJLbxRdxMFeer8OQILdn9vhAVO4dqJrPQK6ds4maH8OTzAPQ-FFy6MhGMccowimJUNb2AAur1N89xgaIZ3Cg9U6pQs8hgm_T4nI4DKV6E88rDhPqtSG0uyJH0lP7dneFheV59RQDWqC27NM_E2OqRvJ39fr3m8uQ0f21MpCgPNn0hwwTfXYHm9uggMSA0ZLRNp8Rrr5Q==]
- Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoDXqkHhZ0KNSrFQ5Mzbwy2BfbYGIpym91ywt0t28nqRw3izWyjF2rCCnuJeHB3caT6uGH9hfE_lNBrAQT20QL_5uetNqIP6-43l9bZCNVCCWrvdDOMbs_LZSuHvkPBD46L7WTjA7uPSBHREwhdIgWaxYTyw8iwhuPZhklPg-pu5vYTj1GZTlR5PIbMN2pEItgK-JVJP1sTI3NhmLOW87tNcmXEjB-71bqhRxaBd1PNuDFX9JdxQIj6SbNKPcip3lBSWHBNlO4zP9pB-RXOCe64E2A3SIW38-Fl3pjihwK0M0x4zPzXgoo8g_LgmQkr28rSL8=]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Md_ElexxH5nX0ETrBNRQxduvSXoSUACcNNSyQXwt2Z5JdSvZzaBHcElhFIvToXPNDTVVfjXdcfs_-3xxddZCsxgobToPYcijsGxZCwI15VYhSfTEOW1XlbIRslkwXAsZfOnubyKkqn3ulTA=]
- Using Metal Scavengers to Remove Trace Metals such as Palladium, biotage.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi3Npo7TZpZGj3f8P4l8slFSF_q8RqKleCM6Ksh-Km4y8jo5eBqC2tvvMkHA6Khm4RmYIPQBe-ms6UVd5chR8Z1AolKMVyS9o6Js8ZA8W3EUk5f8I9Ia7p3JjNVlaTU0hipWEHUlWpAmqv0xmf5eDvPrcCQJYCH_zCuqr-O6GOCWMtHQode9nnnFiD403As5S6Zi42HkEi54DkyxhIZE-q0acYVU6LpAcw]
Sources
Optimizing recrystallization solvents for phenolic aminopyrimidines
Technical Support Center: Recrystallization of Phenolic Aminopyrimidines
Welcome to the Advanced Materials & API Troubleshooting Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique thermodynamic and kinetic challenges associated with the recrystallization of phenolic aminopyrimidines—a privileged scaffold frequently found in multi-receptor tyrosine kinase inhibitors[1].
Because these molecules possess both hydrogen-bond donating (phenolic -OH, exocyclic -NH2) and accepting (pyrimidine ring nitrogens) functionalities, they exhibit high crystal lattice energies and complex polymorphic behaviors[2][3]. This guide bridges the gap between theoretical physical chemistry and bench-level execution to help you design robust, scalable purification workflows.
Workflow for optimizing anti-solvent recrystallization of phenolic aminopyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why does my phenolic aminopyrimidine "oil out" instead of forming crystals, and how do I fix it? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the compound's solubility drops drastically, but the supersaturated solution reaches a concentration where it separates into a solute-rich liquid phase and a solvent-rich liquid phase before it can nucleate[4]. This is highly common with phenolic aminopyrimidines because their strong intermolecular hydrogen bonding can create stable, disordered oligomeric networks in solution. Causality & Fix: LLPS happens when the cloud point is reached above the melting point of the solute-solvent mixture. To prevent this, you must widen the Metastable Zone Width (MSZW). Switch to a solvent system with a higher affinity for the solute (e.g., replacing methanol with ethanol or adding a small percentage of DMSO) to lower the chemical potential of the solute-rich phase. Alternatively, lower the temperature before adding the anti-solvent, or introduce seed crystals just before the historical cloud point to force heterogeneous nucleation[4].
Q2: How do I select the optimal binary solvent/anti-solvent system? A2: Phenolic aminopyrimidines are typically soluble in polar protic or aprotic solvents (due to dipole-dipole interactions and H-bonding) and insoluble in non-polar solvents[2][5]. The optimal system balances solvation of the API with the rejection of impurities. A standard starting point is Ethanol/Water or DMF/Ethyl Acetate. Ethanol disrupts the intrinsic N-H···N and O-H···N hydrogen bonds, while water acts as a highly polar anti-solvent that forces the hydrophobic aromatic core out of solution[4].
Q3: How does the pKa of the phenolic group affect crystallization?
A3: The pKa of the phenolic -OH (typically ~9-10) and the protonated aminopyrimidine (pKa ~4-5) means the molecule can exist in a zwitterionic state or form internal salts depending on the solvent's pH and dielectric constant. According to the
Quantitative Data: Solvent System Selection Matrix
To streamline your optimization, refer to the following table summarizing empirically validated solvent systems for this scaffold.
| Primary Solvent | Anti-Solvent | Volumetric Ratio (v/v) | Rationale & Causality | Common Troubleshooting |
| Ethanol | Water | 1:1 to 1:3 | EtOH disrupts API H-bonds; H2O forces supersaturation. Environmentally benign. | Prone to hydrate formation. Dry thoroughly under vacuum. |
| DMSO | Ethyl Acetate | 1:5 to 1:10 | DMSO solvates high-lattice-energy polymorphs. EtOAc provides a gentle solubility cliff. | DMSO entrapment in the crystal lattice (solvate formation). |
| THF | Heptane | 1:2 to 1:5 | Good for highly lipophilic kinase inhibitors. Sharp MSZW. | Rapid precipitation leading to amorphous solids. Requires slow anti-solvent addition. |
| Isopropanol | None (Cooling) | N/A | Ideal for temperature-cycling crystallization. Steep solubility curve[5]. | Poor yield if the compound has high baseline solubility at 0°C. |
Self-Validating Experimental Protocol: Anti-Solvent Recrystallization
This protocol utilizes a self-validating feedback loop (Cloud Point verification) to ensure thermodynamic control, preventing amorphous precipitation and impurity trapping.
Step 1: Primary Dissolution & Polish Filtration
-
Suspend the crude phenolic aminopyrimidine in the primary solvent (e.g., Ethanol) at 5 volumes (5 mL/g).
-
Heat the suspension to 10°C below the solvent's boiling point (e.g., 65°C for EtOH) with overhead stirring (250 rpm).
-
If dissolution is incomplete, add solvent in 0.5 volume increments until a clear solution is achieved. Self-validation: The solution must be completely transparent; any haziness indicates undissolved API or insoluble impurities.
-
Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated crystallization vessel to remove insoluble particulates (which act as uncontrolled secondary nucleation sites).
Step 2: Cloud Point Determination & Supersaturation
-
Maintain the filtrate at 65°C.
-
Begin adding the anti-solvent (e.g., Water) dropwise via an addition funnel at a rate of 0.1 volumes/minute.
-
Pause addition immediately when the solution exhibits persistent turbidity (the "cloud point") that does not disappear after 30 seconds of stirring[4].
-
Self-validation: Add exactly 0.1 to 0.2 volumes of the primary solvent (EtOH) to bring the solution back to a clear, metastable supersaturated state. If it does not clear, you have precipitated amorphous material and must reheat.
Step 3: Seeding and Aging
-
Cool the clear, supersaturated solution slowly (0.5°C/min) to the designated seeding temperature (typically 5-10°C below the cloud point).
-
Introduce 0.5% to 1.0% (w/w) of pure, milled seed crystals of the desired polymorph.
-
Age the suspension isothermally for 2 hours. Causality: This aging period allows the seed crystals to consume the supersaturation via crystal growth rather than spontaneous nucleation, ensuring large, filterable crystals and preventing LLPS.
Step 4: Cooling Ramp and Isolation
-
Initiate a controlled cooling ramp of 0.2°C/min down to 5°C.
-
Hold at 5°C for 2 hours to maximize yield.
-
Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of a pre-chilled mixture of the final solvent/anti-solvent ratio to displace mother liquor without dissolving the product.
-
Dry the product in a vacuum oven at 50°C until constant weight is achieved.
Troubleshooting Guide: Specific Scenarios
Issue: The recrystallized product is highly colored (yellow/brown) despite forming good crystals. Diagnosis: Phenolic compounds are highly susceptible to oxidative degradation, forming quinone-like impurities that intercalate into the aminopyrimidine crystal lattice. Solution: Add 1-2 molar equivalents of an antioxidant (e.g., BHT or ascorbic acid) to the primary solvent during Step 1. Alternatively, treat the hot solution with 5% (w/w) activated carbon for 15 minutes prior to the polish filtration[4]. Perform the entire crystallization under an inert nitrogen or argon atmosphere.
Issue: The yield is unacceptably low (<60%). Diagnosis: The solubility of the aminopyrimidine in the final solvent mixture at 5°C is too high, often due to the basic amine remaining partially protonated or solvated[5]. Solution: Evaluate the pH of the mother liquor. Adjusting the apparent pH to the isoelectric point of the molecule (neutralizing the basic pyrimidine and acidic phenol) will minimize solubility. If using an alcohol/water system, increase the final volume fraction of water, but do so at a slow rate (0.05 vol/min) to prevent crashing out.
References
-
Solubility of Things. "2-Aminopyrimidine - Solubility of Pyrimidin-2-amine." Solubility of Things. Available at: [Link]
-
ACS Publications. "Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K." Journal of Chemical & Engineering Data. Available at:[Link]
-
National Institutes of Health (NIH). "Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs." PMC. Available at:[Link]
-
ACS Publications. "The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State." Molecular Pharmaceutics. Available at:[Link]
-
National Institutes of Health (NIH). "Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors." PMC. Available at:[Link]
Sources
- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Resolving aggregation issues of aminopyrimidines in NMR analysis
Welcome to the NMR Technical Support Center . This portal is designed for researchers, structural biologists, and drug development professionals dealing with the structural characterization of small molecules.
Aminopyrimidines (such as 2-aminopyrimidines and 4-aminopyrimidines) are ubiquitous motifs in kinase inhibitors and nucleoside analogs. However, they are notorious for yielding poor, broadened, or entirely "missing" Nuclear Magnetic Resonance (NMR) spectra. This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve these aggregation artifacts.
The Mechanistic Root of the Problem
Before troubleshooting, it is critical to understand why your compound is misbehaving. Aminopyrimidines possess a perfect self-complementary binding motif: a hydrogen bond donor (the –NH₂ group) and an adjacent hydrogen bond acceptor (the pyrimidine ring nitrogen).
In non-polar or weakly interacting solvents (like CDCl₃ or CD₂Cl₂), these molecules spontaneously self-assemble into rigid dimers, tetramers, or higher-order supramolecular polymers[1]. This hydrogen-bonding network is further stabilized by
The NMR Consequence: When small molecules aggregate, their hydrodynamic radius increases drastically. This causes them to tumble very slowly in solution (increased correlation time,
Diagnostic FAQs: Is it Aggregation?
Q: My
Q: How can I definitively prove my compound is aggregating, rather than just undergoing a slow conformational change?
A: You can run a T2-CPMG (Carr-Purcell-Meiboom-Gill) spin-spin relaxation experiment. Because aggregates tumble slowly like proteins, their signals decay much faster during the CPMG spin-echo delays than monomeric small molecules. If your compound's signal vanishes in a T2-CPMG filter but is present in a standard 1D
Q: Will lowering the concentration fix the issue?
A: Sometimes. Aggregation is a concentration-dependent equilibrium. Running a dilution series (e.g., 50 mM
Troubleshooting Workflow
Below is the logical decision tree our application scientists use to systematically break down aminopyrimidine aggregates and recover high-resolution spectra.
Decision tree for diagnosing and resolving aminopyrimidine aggregation in NMR spectroscopy.
Step-by-Step Resolution Protocols
Every protocol below is designed as a self-validating system. You must track the line width (
Protocol A: Solvent Disruption (The Thermodynamic Competition Approach)
Causality: Non-polar solvents (CDCl₃) force aminopyrimidines to hydrogen-bond with each other. By switching to a strong hydrogen-bond accepting solvent, the solvent outcompetes the pyrimidine nitrogen for the –NH₂ protons, breaking the aggregates into solvated monomers[5].
-
Evaporate: Remove the current weakly-interacting solvent (e.g., CDCl₃) completely under reduced pressure.
-
Reconstitute: Dissolve the sample in 0.6 mL of DMSO-d
or Methanol-d . DMSO is a powerful hydrogen bond acceptor ( ) that effectively disrupts N-H···N networks. -
Validate: Acquire a standard 1D
H spectrum. Check the line width of the aminopyrimidine protons. If they are < 2 Hz, the aggregation is resolved.
Protocol B: Variable Temperature (VT) NMR
Causality: If DMSO-d
-
Preparation: Ensure your sample is in a high-boiling solvent (DMSO-d
, b.p. 189 °C). Do not attempt this in CDCl₃ or CD₂Cl₂. -
Calibration: Calibrate the probe temperature using an ethylene glycol standard to ensure accurate heating.
-
Acquisition: Increment the temperature from 298 K to 350 K in 10 K steps. Allow 5 minutes of equilibration time at each step.
-
Validate: Observe the exchangeable –NH₂ protons. As temperature increases, the hydrogen bonds weaken, and the –NH₂ signal will typically shift upfield and sharpen dramatically.
Protocol C: Chemical Disruption via Protonation
Causality: If thermal and solvent disruptions fail, you must alter the electronic structure of the molecule. Adding a strong acid protonates the pyrimidine nitrogen. This removes the lone pair required to act as a hydrogen bond acceptor and introduces a positive charge, causing electrostatic repulsion between the monomers.
-
Baseline: Acquire a spectrum of your aggregated sample in your chosen solvent.
-
Titration: Add 1.0 to 1.5 equivalents of Trifluoroacetic acid-d (TFA-d) or DCl directly into the NMR tube.
-
Mix: Invert the tube 5-10 times to ensure homogenous mixing.
-
Validate: Re-acquire the spectrum. The pyrimidine signals should shift significantly downfield due to protonation, and the peaks will become razor-sharp. (Note: The –NH₂ protons will likely exchange with the deuterium from the acid and disappear into the HDO peak).
Quantitative Data Presentation
The table below summarizes the expected quantitative shifts in NMR parameters as you apply the troubleshooting protocols to a standard 2-aminopyrimidine derivative.
| Experimental Condition | Apparent Tumbling Time ( | Typical | N-H Chemical Shift ( | Oligomeric State |
| CDCl | High (Slow tumbling) | > 50 Hz (Broad/Flattened) | Downfield shifted (~8.5 ppm) | Tetramer / Polymer |
| CDCl | Medium | 15 - 30 Hz | Concentration dependent | Dimer / Tetramer |
| DMSO-d | Low (Fast tumbling) | < 2 Hz (Sharp) | ~6.5 - 7.5 ppm (Solvated) | Monomer |
| DMSO-d | Very Low | < 1 Hz (Very Sharp) | Upfield shift (Temp dependent) | Monomer |
| CDCl | Low | < 2 Hz (Sharp) | Exchanged (Not visible) | Protonated Monomer |
References
-
2-Aminopyrimidine directed self-assembly of zinc porphyrins containing bulky 3,5-di-tert-butylphenyl groups. J Am Chem Soc.[Link]
-
Ligand-observed NMR techniques to probe RNA-small molecule interactions. Methods.[Link]
-
Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions.[Link]
-
Aggregation of Hydrogen Bonded Dimeric Tri-Organotin Amino Substituted Pyrimidine-2-Thiolates. Australian Journal of Chemistry.[Link]
-
A new tool for detecting aggregation. Practical Fragments.[Link]
-
Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening. Australian Journal of Chemistry.[Link]
Sources
- 1. 2-Aminopyrimidine directed self-assembly of zinc porphyrins containing bulky 3,5-di-tert-butylphenyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmxresearch.com [nmxresearch.com]
- 3. Ligand-observed NMR techniques to probe RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
Minimizing side reactions during the reduction of nitro-pyrimidine precursors
Current Status: Operational Topic: Minimizing Side Reactions in Nitro-Pyrimidine Reduction Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary & Core Directive
The Challenge: Reducing nitro groups on pyrimidine scaffolds is a deceptive operation. While the nitro-to-amine conversion is thermodynamically favorable, the pyrimidine ring itself is an electron-deficient heteroaromatic system prone to nucleophilic attack, ring hydrogenation, and halogen lability.
The Solution: This guide moves beyond generic "nitro reduction" protocols. We focus on chemoselectivity : preserving the pyrimidine ring integrity and sensitive substituents (halogens, nitriles) while driving the reduction to completion without accumulating toxic hydroxylamine intermediates.
Troubleshooting Dashboard: Method Selection
Interactive Decision Logic Use this logic flow to select the optimal reduction method based on your substrate's specific risks.[1]
Caption: Decision matrix for selecting reduction conditions based on substrate functionalization.
Critical Issue Resolution (Q&A)
Issue 1: "I am losing my halogen substituent (Cl, Br, I) during reduction."
Diagnosis: Hydrodehalogenation.[2] Mechanism: Palladium (Pd) and Platinum (Pt) catalysts readily insert into Carbon-Halogen bonds (oxidative addition), especially in electron-deficient rings like pyrimidine. This is followed by reductive elimination with surface hydrides, replacing the halogen with hydrogen.
Corrective Protocol: The Fe/AcOH System Dissolving metal reductions are superior here because they operate via Single Electron Transfer (SET) mechanisms that are kinetically much slower at the C-X bond than at the nitro group.
Protocol (Standardized):
-
Stoichiometry: Use 3-5 equivalents of Iron (Fe) powder per nitro group.
-
Solvent: Glacial Acetic Acid (AcOH) or EtOH:AcOH (3:1) if solubility is poor.
-
Procedure:
-
Dissolve substrate in solvent.[3]
-
Add Fe powder (finely divided, <325 mesh is preferred for surface area).
-
Heat to 60–80 °C. Do not reflux unless necessary to minimize thermal degradation.
-
Monitor: Reaction is usually complete in 1–4 hours.
-
Workup: Filter through Celite while warm (crucial to prevent iron salt precipitation). Neutralize filtrate with NaHCO₃.
-
Alternative (Catalytic): If you must use hydrogenation, switch to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sites responsible for C-X insertion while retaining activity for NO₂ reduction [1].
Issue 2: "The pyrimidine ring is being hydrogenated (Over-reduction)."
Diagnosis: Ring Saturation. Mechanism: Pyrimidines are electron-deficient and susceptible to reduction, particularly under high pressure (>50 psi) or with highly active catalysts like PtO₂ (Adams' Catalyst) or Rhodium.
Corrective Action:
-
Pressure Control: Never exceed 1 atm (balloon pressure) H₂ if using Pd/C.
-
Catalyst Poisoning: Use "poisoned" catalysts like Lindlar’s catalyst or add a trace of quinoline to the reaction mixture to inhibit high-energy surface sites.
-
Transfer Hydrogenation: Use Ammonium Formate (HCOONH₄) with Pd/C. This method generates H₂ in situ at a controlled rate, keeping the effective concentration of surface hydrides low, which favors nitro reduction over ring hydrogenation [2].
Issue 3: "The reaction stalls at the Hydroxylamine (R-NH-OH) stage."
Diagnosis: Incomplete Reduction / Catalyst Deactivation. Mechanism: The reduction proceeds NO₂ → NO → NHOH → NH₂. The final step (NHOH → NH₂) has the highest activation energy. Accumulation of hydroxylamine is dangerous (thermal instability) and leads to impurities.
Corrective Action:
-
Temperature: Increase reaction temperature to >50 °C. Room temperature is often insufficient for the final reduction step in hindered pyrimidines.
-
Promoters: If using Raney Nickel, the addition of Vanadium promoters has been shown to modulate hydroxylamine accumulation [3].[4][5]
-
Acid Catalysis: In Fe/AcOH reductions, ensure sufficient acid is present. The protonation of the hydroxylamine intermediate facilitates the loss of water (–H₂O) to form the iminium ion, which is then rapidly reduced.
Issue 4: "I see colored impurities and dimers (Azo/Azoxy compounds)."
Diagnosis: Condensation Side Reactions.[6] Mechanism: Under basic conditions, the Nitroso (R-NO) intermediate reacts with the Amine (R-NH₂) product to form Azo (R-N=N-R) or Azoxy linkages.
Corrective Action:
-
pH Control: Strictly avoid basic conditions. Run reductions in neutral or acidic media (e.g., EtOH with trace AcOH).
-
Concentration: High dilution favors the intramolecular reduction over intermolecular dimerization.
Mechanistic Visualization
Understanding the pathway is critical for troubleshooting. The diagram below illustrates the "Danger Zones" where side reactions occur.
Caption: Step-wise reduction pathway highlighting the "Slow Step" where hydroxylamine accumulates and dimerization risks.[2]
Comparative Data: Reagent Selection
| Method | Chemoselectivity (Halogens) | Reaction Rate | Risk of Ring Saturation | Scalability |
| H₂ / Pd/C | Low (Dehalogenation likely) | Fast | Moderate | High |
| Fe / AcOH | Excellent | Moderate | Very Low | Moderate (Waste disposal) |
| SnCl₂ / HCl | Good | Slow | Low | Low (Toxic waste) |
| Transfer H₂ (HCOONH₄) | Moderate | Moderate | Low | High |
| Sulfided Pt/C | High | Moderate | Low | High |
References
-
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). Available at: [Link]
-
ResearchGate. Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts. (2025).[1][4][6][7][8] Available at: [Link]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols. Available at: [Link]
-
ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016).[9] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Handling hygroscopic properties of aminopyrimidine salts
Welcome to the Technical Support Center for Aminopyrimidine Salt Handling.
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Managing Hygroscopicity, Deliquescence, and Hydrate Formation in Kinase Inhibitor Scaffolds.
Overview: The Aminopyrimidine Challenge
Aminopyrimidine scaffolds are ubiquitous in kinase inhibitor development (e.g., JAK, CDK, and SIK inhibitors). While the pyrimidine ring provides essential hydrogen-bonding interactions in the ATP-binding pocket, its basic nitrogen (typically pKa ~7.0–8.0) necessitates salt formation to improve aqueous solubility.[1]
The Paradox: The very counter-ions selected to boost solubility (Mesylates, Chlorides) often lower the Critical Relative Humidity (CRH) of the material, causing it to scavenge atmospheric moisture. This leads to deliquescence (dissolving in absorbed moisture), pseudopolymorph transitions (hydrate formation), and hydrolytic degradation .
This guide provides self-validating protocols to diagnose, handle, and stabilize these sensitive materials.
Module 1: Diagnostics & Characterization
Use this module if your material is gaining weight, clumping, or showing shifting melting points.
Q: How do I distinguish between surface moisture and bulk hydrate formation?
A: You must perform a Dynamic Vapor Sorption (DVS) cycle with specific attention to hysteresis .
The Mechanism:
-
Surface Adsorption: Water molecules adhere to the crystal surface. The process is reversible and rapid.
-
Bulk Absorption (Hydrate): Water penetrates the crystal lattice, forming a new phase (e.g., monohydrate). This requires energy to break the lattice, resulting in a "gap" between the sorption and desorption curves (hysteresis).
Protocol: The "Hysteresis Loop" Validation
-
Instrument: DVS (e.g., Surface Measurement Systems or ProUmid).
-
Cycle: 0% RH
90% RH 0% RH (2 cycles). -
Step Size: 10% RH increments; equilibrium criterion
per minute. -
Interpretation (Self-Validating Check):
-
Scenario A (Non-Hygroscopic): Total mass change <0.2% at 80% RH.
-
Scenario B (Surface Adsorption): Mass gain is continuous; Desorption curve perfectly overlaps Sorption curve (No Hysteresis).
-
Scenario C (Channel Hydrate/Bulk): Significant Hysteresis loop. The material holds water during desorption until low RH (lattice entrapment).
-
Visualization: DVS Decision Logic
Figure 1: Decision tree for interpreting DVS data to classify hygroscopic behavior.
Module 2: Operational Handling & Weighing
Use this module if your powder becomes sticky or turns into a "gum" during weighing.
Q: Why does my salt turn to liquid even in a "dry" room (40% RH)?
A: You are likely experiencing Deliquescence Lowering in a mixture or exceeding the Critical Relative Humidity (CRH) .
The Mechanism: A pure salt will deliquesce (turn to liquid) only above its specific CRH (e.g., 65% RH). However, if you mix it with another deliquescent excipient or impurity, the CRH of the mixture is always lower than the CRH of either individual component.[2] This is governed by the Gibbs-Duhem equation.[2]
Table 1: Estimated Risk Levels for Common Aminopyrimidine Salts
| Counter-Ion | Typical CRH (at 25°C) | Risk Level | Handling Requirement |
| Mesylate | 45% - 55% | Critical | Glovebox / N2 Purge |
| Hydrochloride | 60% - 75% | High | Controlled Room (<40% RH) |
| Tosylate | 70% - 85% | Moderate | Standard Lab (Avoid Summer) |
| Fumarate | > 85% | Low | Standard Lab |
Protocol: The "3-Minute Rule" for Weighing Goal: Prevent surface lattice collapse during dispensing.
-
Preparation: Equilibrate balance in a glove box or humidity-controlled enclosure (<30% RH).
-
Anti-Static: Use an ionizing bar. Hygroscopic salts often carry high static charge, causing particle scattering which then deliquesces on the balance pan.
-
Execution:
-
Open vial.
-
Dispense within 3 minutes .
-
If the material clumps, STOP . Do not attempt to crush clumps in open air; this exposes fresh surface area to moisture.
-
Reseal and purge with Argon/Nitrogen.
-
Module 3: Strategic Prevention (Salt Selection)
Use this module if you are in early development and can still change the solid form.
Q: The mesylate salt is too hygroscopic. What is the rational alternative?
A: Switch to a counter-ion with higher lattice energy and lower hydration enthalpy, such as Tosylate or Fumarate , provided solubility remains adequate.
The Mechanism: Hygroscopicity is a competition between the energy gained by hydrating the ion (hydration enthalpy) and the energy required to break the crystal lattice (lattice energy).
-
Mesylates/Chlorides: Small/polar anions
High hydration energy Pulls water in. -
Tosylates: Large, hydrophobic aromatic ring
Steric bulk shields the charge Repels water.
Workflow: Salt Selection for Stability
Figure 2: Strategic workflow for selecting counter-ions to mitigate hygroscopicity.
References
-
Dynamic Vapor Sorption (DVS)
- Source: Surface Measurement Systems / ProUmid. "Dynamic Vapor Sorption (DVS) Analysis."
- Relevance: Defines the standard protocol for 0-90% RH cycling to detect hysteresis and hydrate form
-
Deliquescence & Critical Relative Humidity (CRH)
- Source: Mauer, L. J., & Taylor, L. S. (2010). "Deliquescence of pharmaceutical systems." Pharmaceutical Development and Technology.
- Relevance: Explains the thermodynamics of deliquescence lowering in mixtures (Gibbs-Duhem) and the risks of handling salts above RH0.
-
Salt Selection & Counter-Ion Hygroscopicity
- Source: Gupta, D., et al. (2015). "Salt Selection: A Classical but Evolving Approach in Modern Drug Development."
- Relevance: Ranks counter-ions (Mesylate vs. Tosylate) based on physicochemical properties and hygroscopic tendencies.
-
Aminopyrimidine Inhibitor Context
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. US20240025892A1 - Salt inducible kinase inhibitors - Google Patents [patents.google.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Exploring the stability of inhibitor binding to SIK2 using molecular dynamics simulation and binding free energy calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Advanced HPLC Method Development for Alpelisib (CAS 1094311-62-2): Purity & Impurity Profiling
Topic: HPLC Method Development for Purity Assessment of Alpelisib (CAS 1094311-62-2) Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical comparison of HPLC methodologies for Alpelisib (BYL719) , a selective PI3Kα inhibitor.[1] As a Senior Application Scientist, I analyze the limitations of standard "generic" acidic methods and propose a robust, High-pH Hybrid Particle strategy. This optimized approach addresses the specific physicochemical challenges of Alpelisib—namely its basicity and aromatic heterogeneity—to deliver superior peak shape, resolution, and lifetime.
The Analyte: Alpelisib (CAS 1094311-62-2)[1]
Before selecting a column, we must understand the molecule. Alpelisib is a Class II BCS compound (low solubility, high permeability) containing multiple basic nitrogen centers (pyridine, thiazole, pyrrolidine).[1]
-
Chemical Name: (S)-N1-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)pyrrolidine-1,2-dicarboxamide.[1]
-
Key Properties:
-
Basicity: The pyridine and thiazole rings make the molecule basic.
-
Hydrophobicity: LogP ~3.8, indicating strong retention on C18.
-
Chirality: Contains one chiral center (S-configuration).[1]
-
-
Critical Impurities:
Comparative Study: Generic vs. Optimized Method
Many researchers default to a standard C18 column with acidic mobile phases (Formic Acid/Acetate). While functional, this approach often fails to provide the robustness required for validated GMP assays.
Method A: The "Generic" Approach (Baseline)
-
Column: Standard Silica-based C18 (5 µm).[1]
-
Mobile Phase: 0.1% Formic Acid or Ammonium Acetate (pH ~4.[1]5) / Acetonitrile.[2]
-
Mechanism: At pH 4.5, Alpelisib is protonated (positively charged).[1]
-
Observed Issues:
-
Peak Tailing: Protonated bases interact strongly with residual silanols on the silica surface, causing tailing factors > 1.5.
-
Dewetting: High aqueous content needed to retain polar impurities (like Impurity A) can cause "phase collapse" in standard C18s.[1]
-
Drifting Retention: Acidic hydrolysis of the bonded phase reduces column life.
-
Method B: The Optimized "High-pH Hybrid" Approach (Recommended)
-
Column: Hybrid Ethylene-Bridged (BEH) C18 or Charged Surface Hybrid (CSH) C18.[1]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]
-
Mechanism: At pH 10, Alpelisib is in its neutral (free base) state.[1]
-
Advantages:
-
Superior Peak Shape: Neutral molecules do not interact with silanols.[1] Tailing factor typically < 1.2.
-
Increased Retention: The neutral form is more hydrophobic, allowing higher organic starting conditions (better desolvation in LC-MS).[1]
-
Orthogonal Selectivity: Shifts the elution order of polar impurities, often resolving co-eluting peaks found in acidic methods.
-
Experimental Data Comparison
The following table synthesizes performance metrics comparing the two methodologies.
| Parameter | Method A (Generic Acidic) | Method B (Optimized High pH) | Verdict |
| Column | Standard C18 (Silica) | Hybrid C18 (BEH/CSH) | Hybrid Wins |
| Mobile Phase pH | pH 4.5 (Acetate) | pH 10.0 (Bicarbonate) | High pH Wins |
| Tailing Factor ( | 1.6 - 1.8 | 1.05 - 1.15 | Method B |
| Resolution (Impurity A) | 1.8 (Elutes near void) | 4.5 (Well retained) | Method B |
| Sensitivity (S/N) | Baseline | +30% (Sharper peaks) | Method B |
| Column Lifetime | ~500 Injections | >1500 Injections | Method B |
Scientific Insight: The dramatic improvement in Method B arises because we operate above the pKa of the basic nitrogens. By suppressing ionization, we eliminate the secondary ion-exchange interactions that cause tailing on silica supports.[1]
Detailed Protocols
Optimized High-pH Protocol (Method B)
Reagents:
-
Buffer: Ammonium Bicarbonate (LC-MS Grade).[1]
-
Solvent: Acetonitrile (Gradient Grade).[1]
-
Water: Milli-Q (18.2 MΩ).[1]
Instrument Parameters:
-
System: HPLC or UHPLC with quaternary pump.
-
Detector: UV at 246 nm (Max absorption for thiazole/pyridine).[1]
-
Column: Hybrid C18 (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.[1]
-
Temperature: 35°C.[1]
Gradient Table:
| Time (min) | % Mobile Phase A (10mM NH4HCO3, pH 10) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 15.0 | 20 | 80 |
| 18.0 | 20 | 80 |
| 18.1 | 90 | 10 |
| 23.0 | 90 | 10 |
System Suitability Criteria:
-
Tailing Factor: NMT 1.5 for Alpelisib peak.
-
Theoretical Plates: NLT 5000.
-
Resolution: NLT 2.0 between Impurity A and Alpelisib.
Visualizing the Workflow
Diagram 1: Impurity Origin & Analytical Pathway
This diagram maps the synthesis pathway to potential impurities, guiding the separation strategy.
Caption: Synthesis pathway showing the origin of critical impurities (Aminothiazole and Regioisomers) that must be resolved.
Diagram 2: Method Development Decision Tree
A logical flow for selecting the High-pH strategy for basic drugs like Alpelisib.
Caption: Decision matrix demonstrating why High pH is the superior choice for basic analytes like Alpelisib.
References
-
Jammu, H. et al. (2023). "Development and Application of a Validated HPLC Method for the Determination of Alpelisib and its Process-Related Impurities." Toxicology International, 30(3), 371-382.[1][5]
-
Kim, T. et al. (2021). "A sensitive HPLC-FLD method for the quantification of alpelisib in rat plasma." Journal of Chromatography B, 1163, 122508.[6]
-
Furet, P. et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748.[1]
-
PubChem. (n.d.).[1] "Alpelisib (Compound Summary)." National Library of Medicine.
Sources
- 1. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A sensitive HPLC-FLD method for the quantification of alpelisib, a novel phosphatidylinositol 3-kinase inhibitor, in ra… [ouci.dntb.gov.ua]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Application of a Validated HPLC Method for the Determination of Alpelisib and its Process-Related Impur… [ouci.dntb.gov.ua]
- 6. A sensitive HPLC-FLD method for the quantification of alpelisib, a novel phosphatidylinositol 3-kinase inhibitor, in rat plasma: Drug metabolism and pharmacokinetic evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced LC-MS/MS Strategies for the Structural Elucidation and Quantification of 2-Phenylaminopyrimidines
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Introduction to 2-Phenylaminopyrimidine Analysis
The 2-phenylaminopyrimidine (2-PAP) class of tyrosine kinase inhibitors, most notably represented by imatinib and nilotinib, has revolutionized targeted cancer therapy. In clinical and pharmaceutical settings, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for therapeutic drug monitoring (TDM), metabolite identification, and impurity profiling of these compounds. However, achieving robust quantification and accurate structural elucidation requires a deep mechanistic understanding of their gas-phase fragmentation behavior and the strategic selection of mass spectrometry platforms.
Mechanistic Insights into 2-PAP Fragmentation
The structural core of 2-phenylaminopyrimidines dictates their deterministic behavior under collision-induced dissociation (CID). During positive electrospray ionization (ESI+), protonation preferentially occurs at the highly basic secondary amine of the piperazine ring or the nitrogen atoms of the pyrimidine ring.
-
Imatinib (Precursor m/z 494.5): The dominant fragmentation pathway involves the rupture of the 4-methyl-1-piperazine group. This cleavage results in a characteristic N-demethylation coupled with catalytic dehydrogenation, yielding a highly stable product ion at m/z 394.5[1]. Secondary fragmentation of this m/z 394.5 ion can lead to further loss of a methyl group (m/z 379) or dehydrogenation of the benzene ring (m/z 290)[1].
-
Nilotinib (Precursor m/z 530.7): Unlike imatinib, nilotinib undergoes a distinct cleavage at the C-N amide bond, generating a primary product ion at m/z 289.5[2].
Understanding these deterministic pathways is critical for differentiating parent drugs from their circulating phase I metabolites (e.g., N-desmethyl imatinib) and for elucidating novel degradation impurities[3].
Logic of collision-induced dissociation (CID) pathways for 2-phenylaminopyrimidines.
Platform Comparison: QqQ vs. HRMS
When selecting an LC-MS platform for 2-PAP analysis, the choice must be dictated by the analytical objective. Triple Quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode maximize the duty cycle for known targets, delivering unmatched sensitivity and a wide linear dynamic range (e.g., 2.6–5250.0 ng/mL for imatinib) ideal for TDM[2].
Conversely, for impurity profiling or metabolite discovery, High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), is required. HRMS provides exact mass measurements (sub-5 ppm error) and isotopic pattern recognition, enabling the calculation of double bond equivalents (DBE) and the generation of empirical formulas for unknown 2-PAP derivatives[4].
Table 1: LC-MS/MS Platform Comparison for 2-PAP Analysis
| Feature | Triple Quadrupole (QqQ) | High-Resolution MS (Q-TOF) |
| Primary Application | Therapeutic Drug Monitoring (TDM)[2] | Metabolite & Impurity Profiling[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Data-Dependent Acquisition (DDA) |
| Mass Accuracy | Nominal mass (~0.1 Da) | Exact mass (< 5 ppm error) |
| Linear Dynamic Range | 3 to 4 orders of magnitude | 2 to 3 orders of magnitude |
| Causality of Choice | Maximizes duty cycle for known targets | Enables formula generation via exact mass |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system. Every step incorporates internal controls to automatically monitor extraction efficiency and mitigate matrix effects.
Step-by-Step Methodology
1. Sample Preparation via Solid-Phase Extraction (SPE)
-
Causality: Simple protein precipitation often leaves residual plasma phospholipids that cause severe ion suppression in the ESI source. SPE removes these interferences, ensuring consistent ionization.
-
Action: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Self-Validation Step: Spike the sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Imatinib-d8 (1 µg/mL). Because the SIL-IS co-elutes with the target analyte and experiences identical matrix effects, monitoring the native-to-IS peak area ratio allows the system to automatically correct for signal fluctuations and variable extraction recoveries[5].
-
Action: Load the spiked sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge. Wash with 0.1% formic acid in water, followed by methanol. Elute the basic 2-PAPs using 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in the initial mobile phase.
2. Chromatographic Separation
-
Causality: 2-PAPs contain multiple basic nitrogens that interact with residual silanols on standard C18 columns, causing peak tailing.
-
Action: Utilize a Charged Surface Hybrid (CSH) Phenyl-Hexyl column (e.g., 2.1 mm x 100 mm, 1.7 µm)[4]. The slight positive surface charge of the CSH particle at acidic pH repels the protonated 2-PAPs, ensuring sharp, symmetrical peaks.
-
Action: Apply a gradient elution using MS-compatible mobile phases: Mobile Phase A (10 mM ammonium formate with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid)[4]. The formate buffer stabilizes the pH and enhances ESI+ droplet desolvation.
3. Mass Spectrometry Acquisition
-
Causality: Optimal droplet evaporation and ion release are critical for maximizing the signal-to-noise ratio.
-
Action: Operate the mass spectrometer in ESI positive mode. Set the desolvation temperature to 350 °C and the capillary voltage to 4.5 kV[2]. Acquire data using the optimized MRM transitions detailed in Table 2.
-
Self-Validation Step: Run a solvent blank immediately following the highest calibration standard to validate the absence of system carryover.
Self-validating LC-MS/MS experimental workflow for 2-PAP quantification and profiling.
Table 2: Optimized MRM Transitions and Collision Energies for 2-PAPs
| Analyte | Precursor Ion [M+H]+ (m/z) | Primary Product Ion (m/z) | Collision Energy (V) | Structural Cleavage |
| Imatinib | 494.5 | 394.5 | ~30 | N-demethylation (Piperazine)[1] |
| Imatinib-d8 (IS) | 502.5 | 394.5 | ~30 | N-demethylation (Piperazine)[5] |
| Nilotinib | 530.7 | 289.5 | 30 | Amide bond rupture[2] |
References
-
Title: Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers | Source: PubMed | URL: 3
-
Title: A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS | Source: PMC | URL: 1
-
Title: A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma | Source: PMC | URL: 2
-
Title: Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry | Source: Waters Corporation | URL: 4
-
Title: Enabling Quantitative Analysis in Ambient Ionization Mass Spectrometry: Internal Standard Coated Capillary Samplers | Source: ACS Publications | URL: 5
Sources
- 1. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Guide: 5-Amino vs. 5-Nitro Pyrimidine Derivatives in Kinase Inhibitor Design
Executive Summary
In the optimization of pyrimidine-based kinase inhibitors (e.g., analogs of CDK, JAK, or EGFR inhibitors), the substitution at the C5 position is a critical determinant of both potency and physicochemical suitability.[1] While 5-nitro (
This guide analyzes the electronic, structural, and toxicological divergences between these two moieties, providing experimental protocols to validate their performance in your specific kinase targets.
The Chemical Basis of Potency: Electronic & Structural Divergence
The pyrimidine ring interacts with the kinase hinge region primarily via hydrogen bonds. The electronic nature of the C5 substituent dictates the basicity of the ring nitrogens (N1/N3), directly influencing this interaction.
Electronic Modulation (Hammett Effects)
-
5-Nitro (Strong EWG): The nitro group is a potent electron-withdrawing group (
). It pulls electron density away from the pyrimidine ring.-
Consequence: This significantly decreases the pKa of the ring nitrogens (N1/N3), making them poorer Hydrogen Bond Acceptors (HBA) for the hinge backbone NH groups.
-
-
5-Amino (EDG): The amino group acts as an electron-donating group via resonance (
), despite a weak inductive withdrawal.-
Consequence: This increases the electron density in the ring, raising the pKa of N1/N3. This strengthens the H-bond acceptance from the kinase hinge, often resulting in lower
values.
-
H-Bonding Vectors
-
Nitro: Acts only as a weak H-bond acceptor. It is bulky and can suffer from steric clashes with the "gatekeeper" residue if the pocket is constricted.
-
Amino: Acts as both an H-bond donor and acceptor. The hydrogens on the 5-amino group can form new stabilizing H-bonds with backbone carbonyls or side-chain residues (e.g., the gatekeeper or solvent-front residues), adding an interaction vector that the nitro group lacks.
Comparative Data Summary
| Feature | 5-Nitro Pyrimidine ( | 5-Amino Pyrimidine ( | Impact on Drug Design |
| Electronic Effect | Strong Withdrawal (Deactivating) | Strong Donation (Activating) | Amino enhances hinge binding affinity. |
| H-Bonding | Acceptor only (Weak) | Donor & Acceptor | Amino offers versatile binding modes. |
| Solubility | Low (Lipophilic) | Moderate to High | Amino improves aqueous solubility. |
| Metabolic Liability | High (Genotoxic Alert) | Low to Moderate | Nitro is a structural alert (mutagenic). |
| Synthetic Role | Precursor / Intermediate | Final Pharmacophore | Nitro is reduced to Amino in late-stage synthesis. |
Mechanistic Visualization: Hinge Binding Logic
The following diagram illustrates the structure-activity relationship (SAR) logic when transitioning from a Nitro to an Amino scaffold within the ATP-binding pocket.
Figure 1: SAR Logic Flow. The 5-amino group enhances potency by electronically activating the pyrimidine ring for hinge binding and providing novel H-bond donor capabilities.
ADMET & Safety Profile: The "Nitro" Liability
While a 5-nitro derivative might occasionally show potency in an enzymatic assay, it is rarely a viable drug candidate.
The Genotoxicity Alert
Nitroaromatics are classified as structural alerts in drug discovery.[2]
-
Metabolic Reduction: In vivo, nitro groups are reduced by nitroreductases (bacterial or hepatic) to nitroso (
) and hydroxylamine ( ) intermediates. -
DNA Adducts: These intermediates are highly reactive electrophiles capable of covalently binding to DNA, leading to mutagenicity (Ames positive).
-
Hepatotoxicity: The redox cycling involved in nitro reduction can generate Reactive Oxygen Species (ROS), causing liver damage.
Guidance: Use 5-nitro derivatives strictly as synthetic precursors or in vitro chemical probes. Prioritize 5-amino derivatives for in vivo studies and lead optimization.
Experimental Validation Protocols
To objectively compare the potency of your specific 5-nitro vs. 5-amino derivatives, use the following workflows.
A. Synthesis: Reduction of Nitro to Amino
Context:[3] If you have the 5-nitro hit, you must reduce it to the 5-amino analog to assess the "real" pharmacophore.
Protocol (Standard Hydrogenation):
-
Dissolution: Dissolve 1.0 eq of 5-nitropyrimidine derivative in MeOH/THF (1:1).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Stir under
atmosphere (balloon pressure) at RT for 2–4 hours. -
Monitoring: Monitor by LC-MS (Look for M-30 mass shift: loss of
[-32] + gain of [+2]). -
Workup: Filter through Celite to remove Pd. Concentrate in vacuo.
-
Note: If the molecule contains halogens (Cl, Br) sensitive to hydrogenolysis, use Iron/Ammonium Chloride (
) or Stannous Chloride ( ) reduction instead.
-
B. Potency Assessment: ADP-Glo Kinase Assay
Rationale: Fluorescence-based ADP detection is preferred over radiometric assays for routine SAR due to high throughput and safety.
Materials:
-
Kinase Enzyme (e.g., CDK2/CyclinE).
-
Substrate (e.g., Histone H1 peptide).
-
ATP (Ultra-pure).
-
Test Compounds (Nitro vs. Amino variants).
-
ADP-Glo™ Reagent (Promega) or Transcreener® (BellBrook Labs).
Step-by-Step Protocol:
-
Compound Prep: Prepare 3-fold serial dilutions of 5-nitro and 5-amino derivatives in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well white plate, add
compound. -
Add
Kinase/Substrate mix in reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM , 0.1 mg/mL BSA). -
Add
ATP (at concentration). -
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Add
ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min. -
Add
Kinase Detection Reagent (converts ADP ATP Luciferase signal). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response to calculate
.
Expected Outcome:
-
5-Amino:
typically 5–50x lower (more potent) than the nitro analog due to better hinge acceptance. -
5-Nitro: Higher
, potential solubility precipitation at high concentrations.
Workflow Visualization
Figure 2: Experimental Workflow. Transitioning from synthetic hit (Nitro) to viable candidate (Amino) via reduction and parallel potency/safety screening.
References
-
Vertex Pharmaceuticals. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Link
-
Baillache, D. J., & Unciti-Broceta, A. (2020).[4] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[4] Link
-
Boelsterli, U. A., et al. (2006). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Current Drug Metabolism. Link
-
BellBrook Labs. (2025). What Is the Best Kinase Assay? Comparison of Radiometric, Luminescent, and FP Methods. Link
-
Pfizer Worldwide Research. (2023).[5] Design and Synthesis of Functionally Active 5-Amino-6-Aryl Pyrrolopyrimidine Inhibitors of HPK1. Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Design and Synthesis of Functionally Active 5-Amino-6-Aryl Pyrrolopyrimidine Inhibitors of Hematopoietic Progenitor Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Landscape of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Their versatile biological activities, ranging from anticancer to antimicrobial, make them a focal point of contemporary drug discovery.[3][4] This guide delves into the critical aspect of solid-state characterization, focusing on the crystal structure of pyrimidine-containing molecules.
While the specific crystal structure data for 2-(4-hydroxyphenyl)pyrimidin-5-amine is not publicly available at the time of this publication, this guide will provide a comparative analysis of structurally related compounds for which crystallographic data has been determined. This approach allows us to explore the key structural motifs and intermolecular interactions that govern the solid-state properties of this important class of molecules. We will examine the crystal structures of two such analogues, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide and 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, to illuminate the principles of their molecular packing and hydrogen bonding networks.
Furthermore, this guide will furnish detailed, field-proven methodologies for the experimental determination of crystal structures and other vital physicochemical properties, empowering researchers to conduct their own comprehensive analyses.
The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of molecules in a crystal, known as the crystal lattice, profoundly influences a compound's physicochemical properties. These include solubility, melting point, stability, and bioavailability – all critical parameters in the development of a successful pharmaceutical agent. A thorough understanding of the crystal structure, therefore, is not merely an academic exercise but a crucial step in rational drug design and formulation. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level arrangement.[5]
Comparative Crystal Structure Analysis
As a direct crystallographic analysis of 2-(4-hydroxyphenyl)pyrimidin-5-amine is not available, we will draw comparisons with two related molecules that share key structural features.
Alternative 1: N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide
This compound features a substituted pyrimidine ring, offering insights into the packing of such a core. The crystal structure reveals a monoclinic system with the space group P21/c.[6][7] The molecule exhibits a twisted conformation, with the phenyl and pyrimidine rings being non-coplanar.[6] The crystal packing is stabilized by a combination of π–π stacking interactions between the aromatic rings and N—H⋯N hydrogen bonds, forming a three-dimensional network.[6][7]
Alternative 2: 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one
This molecule, while containing an imidazole rather than a pyrimidine ring, incorporates the 4-hydroxyphenyl group present in our primary compound of interest. Its crystal structure is characterized by extensive hydrogen bonding. O—H⋯N and N—H⋯O interactions, along with C—H⋯π interactions, create a layered structure.[8] This highlights the significant role of the hydroxyl and amino groups in directing the supramolecular assembly.
Key Structural Parameters Comparison
| Parameter | N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide[6] | 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one[8] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Key Intermolecular Interactions | π–π stacking, N—H⋯N hydrogen bonds | O—H⋯N, N—H⋯O, C—H⋯π hydrogen bonds |
| Dominant Packing Motif | Chains linked into a 3D network | Layered structure |
Experimental Protocols for Solid-State Characterization
To empower researchers in their own investigations, we provide the following standardized protocols for key solid-state characterization techniques.
Single-Crystal X-ray Diffraction (SCXRD)
This is the gold standard for determining the three-dimensional structure of a molecule.
Workflow for Single-Crystal X-ray Diffraction.
Step-by-Step Methodology:
-
Crystal Growth: Obtain single crystals of the compound, typically by slow evaporation of a saturated solution.[5]
-
Crystal Selection and Mounting: Select a high-quality single crystal (typically 0.1-0.5 mm in size) and mount it on a goniometer head.[5]
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, which is rotated to collect a complete set of diffraction data.[9][10]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined.[11]
Powder X-ray Diffraction (PXRD)
PXRD is a rapid analytical technique used for phase identification of a crystalline material and can provide information on unit cell dimensions.[12]
Workflow for Powder X-ray Diffraction.
Step-by-Step Methodology:
-
Sample Preparation: The crystalline material is finely ground to a homogenous powder.[13] The powder is then packed into a sample holder.[13]
-
Data Collection: The sample is placed in a powder X-ray diffractometer. The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.[12]
-
Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. This pattern can be compared to databases like the Powder Diffraction File (PDF) for phase identification.[12]
Physicochemical Property Determination
Melting Point
The melting point is a fundamental physical property that provides an indication of purity.[14][15]
Step-by-Step Methodology:
-
A small amount of the finely powdered compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is slowly increased, and the range from which the compound starts to melt until it is completely liquid is recorded.[16][17] A sharp melting range (typically 1-2°C) is indicative of a pure compound.[15]
Solubility
Solubility is a critical parameter for drug absorption and formulation.
Step-by-Step Methodology:
-
An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, buffer, organic solvent).
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Conclusion
While the crystal structure of 2-(4-hydroxyphenyl)pyrimidin-5-amine remains to be elucidated, a comparative analysis of related structures provides valuable insights into the solid-state behavior of this class of compounds. The interplay of hydrogen bonding and π–π stacking interactions are key determinants of their crystal packing. The experimental protocols detailed in this guide offer a robust framework for researchers to characterize their own novel pyrimidine derivatives, paving the way for the rational design of future therapeutic agents. The determination of the crystal structure of 2-(4-hydroxyphenyl)pyrimidin-5-amine would be a valuable addition to the structural database and would allow for a more direct and in-depth comparison.
References
-
Mohamed-Ezzat, R.A., Kariuki, B.M., & Azzam, R.A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzene] sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 331–334. [Link]
-
Purdue University. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]
-
El Moutaouakil Ala Allah, Y., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5). [Link]
-
Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 331–334. [Link]
-
Emerald Cloud Lab. (2024). ExperimentPowderXRD Documentation. [Link]
-
Singh, S., & Singh, J. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
-
A. A. El-Sayed, et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Science International, 3(6), 204-220. [Link]
-
Kumar, S., & Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(10), 100703. [Link]
- Woodgate, P. D., et al. (1987). The chemistry of pyrimidine. Comprehensive Organic Chemistry II, 4, 55-126.
-
Al-Omair, M. A., et al. (2022). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Scientific Reports, 12(1), 1-16. [Link]
-
Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
-
YouTube. (2020). What is Single Crystal X-ray Diffraction?. [Link]
-
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
-
Sharma, H., et al. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Bentham Science. [Link]
-
Carleton College. (2018). X-ray Powder Diffraction (XRD). [Link]
-
METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. [Link]
-
ResearchGate. (n.d.). Experimental Procedure. [Link]
- Zhang, D. C., et al. (2007). (5Z)-4-Amino-2-(4-hydroxyphenyl)-1H-imidazol-5(2H)-one oxime 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 9), o3826–o3827.
-
University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
University of Colorado Boulder. (n.d.). Melting Point Determination. [Link]
-
El Moutaouakil, Y., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6). [Link]
- Yathirajan, H. S., et al. (2020). Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1- (4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. Journal of Applicable Chemistry, 9(4), 548-558.
-
PubChem. (n.d.). N-[(4-Methylpyrimidin-2-Yl)carbamoyl]-2-Nitrobenzenesulfonamide. [Link]
-
Mphahlele, M. J., Gildenhuys, S., & Zamisa, S. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1888. [Link]
-
Kruger, T., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1339–1343. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. youtube.com [youtube.com]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 13. mcgill.ca [mcgill.ca]
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- 15. athabascau.ca [athabascau.ca]
- 16. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 17. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the UV-Vis Absorption Characteristics of Phenolic Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of phenolic pyrimidines. As a class of compounds with significant biological and pharmaceutical relevance, understanding their electronic properties is crucial for their application in drug design, photophysical probes, and materials science. This document, compiled with the expertise of a Senior Application Scientist, delves into the structural and environmental factors that dictate their UV-Vis spectra, supported by experimental data and detailed protocols.
Introduction: The Significance of Phenolic Pyrimidines and their Electronic Spectra
Phenolic pyrimidines, which incorporate a hydroxyl-substituted phenyl ring into the pyrimidine framework, are a pivotal class of heterocyclic compounds. The pyrimidine nucleus is a fundamental component of nucleobases, while the phenolic moiety is a common feature in many natural products and pharmacologically active molecules. The interplay between the electron-rich phenol and the electron-deficient pyrimidine ring gives rise to unique photophysical properties.
UV-Vis spectroscopy is an indispensable tool for characterizing these molecules. The absorption of UV-Vis light promotes electrons from the ground state to higher energy excited states, and the wavelengths at which this absorption occurs are dictated by the molecule's electronic structure. For phenolic pyrimidines, the key electronic transitions are typically π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular architecture and the surrounding environment.
Comparative Analysis of UV-Vis Absorption Spectra
The UV-Vis absorption spectra of phenolic pyrimidines are significantly influenced by the substitution pattern on both the pyrimidine and the phenolic rings. The position of the hydroxyl group and other substituents on the phenyl ring, as well as the point of attachment to the pyrimidine core, all play a crucial role in determining the absorption maxima.
A notable example can be found in a series of 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines. The UV-Vis absorption data for these compounds in dichloromethane (CH2Cl2) are presented in Table 1.
Table 1: UV-Vis Absorption Data for a Series of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines in Dichloromethane [1]
| Compound | Ar (Aryl Group) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 1 | Phenyl | 358 | 21,500 |
| 2a | 4-Methoxyphenyl | 368 | 25,000 |
| 2b | 4-(Dimethylamino)phenyl | 398 | 31,000 |
| 2c | 4-Nitrophenyl | 362 | 28,000 |
| 2d | 9-Anthracenyl | 375, 395, 418 | 15,000, 18,000, 16,500 |
Data extracted from Achelle, S. et al. (2024).[1]
From this data, several key trends can be observed:
-
Effect of Electron-Donating Groups: The introduction of electron-donating groups (EDGs) on the aryl substituent leads to a bathochromic (red) shift in the absorption maximum. For instance, the methoxy (-OCH3) and dimethylamino (-N(CH3)2) groups in compounds 2a and 2b , respectively, cause a significant red shift compared to the unsubstituted phenyl derivative 1 . This is due to the increased electron density in the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Effect of Electron-Withdrawing Groups: Conversely, an electron-withdrawing group (EWG) like the nitro group (-NO2) in compound 2c results in a less pronounced shift compared to strong EDGs.
-
Extended Conjugation: The presence of a large, conjugated system like the anthracenyl group in compound 2d leads to multiple absorption bands at longer wavelengths, which is characteristic of extended π-systems.
The "Why": Causality Behind the Spectral Characteristics
The Role of Excited-State Intramolecular Proton Transfer (ESIPT)
A key phenomenon governing the photophysics of many phenolic pyrimidines, particularly those with a hydroxyl group ortho to the pyrimidine ring, is Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, an intramolecular hydrogen bond exists between the phenolic proton and a nitrogen atom of the pyrimidine ring. Upon photoexcitation, the acidity of the phenol and the basicity of the pyrimidine nitrogen increase, leading to the transfer of the proton.
This process results in the formation of a transient keto-tautomer in the excited state, which often has a different electronic structure and deactivates through non-radiative pathways. This is a primary reason why many 2-(2'-hydroxyphenyl)pyrimidines exhibit very low or no fluorescence. The protonation of the pyrimidine ring with an acid can inhibit this ESIPT process, leading to a "switched-on" fluorescence response.
Diagram 1: The ESIPT Process in 2-(2'-hydroxyphenyl)pyrimidine
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in a phenolic pyrimidine.
Solvatochromism: The Influence of the Solvent Environment
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. While the absorption spectra of some phenolic pyrimidines are reported to be nearly independent of solvent polarity, their emission spectra can show significant solvatochromism, indicating a more polar excited state.
Generally, for π → π* transitions, polar solvents can stabilize both the ground and excited states, but the stabilization of the more polar excited state is often more pronounced, leading to a bathochromic shift. Conversely, for n → π* transitions, polar protic solvents can form hydrogen bonds with the non-bonding electrons, lowering the energy of the ground state and causing a hypsochromic (blue) shift. The overall observed solvatochromism in phenolic pyrimidines is a composite of these effects.
Experimental Protocol: Obtaining the UV-Vis Absorption Spectrum
This section provides a detailed, self-validating protocol for the accurate measurement of the UV-Vis absorption spectrum of a phenolic pyrimidine derivative.
Materials and Instrumentation
-
Phenolic Pyrimidine Sample: Purified and of known identity.
-
Solvent: Spectroscopic grade (e.g., dichloromethane, ethanol, cyclohexane). The choice of solvent is critical and should be reported.
-
UV-Vis Spectrophotometer: A dual-beam instrument is recommended for higher stability and accuracy.
-
Quartz Cuvettes: A matched pair with a 1 cm path length.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a small amount of the phenolic pyrimidine sample.
-
Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the sample in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.). A typical starting concentration for measurement is 1 x 10⁻⁵ M.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200 - 600 nm).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample solution.
-
Place the sample cuvette back into the sample holder.
-
Run the spectral scan.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Diagram 2: Experimental Workflow for UV-Vis Spectroscopy
Caption: A streamlined workflow for acquiring UV-Vis absorption spectra.
Conclusion
The UV-Vis absorption characteristics of phenolic pyrimidines are a rich source of information about their electronic structure and potential applications. This guide has demonstrated that the absorption maxima are highly tunable through chemical modification, with electron-donating groups and extended conjugation leading to bathochromic shifts. The underlying photophysics, including the phenomenon of ESIPT, provides a rationale for their often-low fluorescence and points to strategies for designing "switchable" fluorescent probes. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible UV-Vis spectra, which is the foundation for further research and development in this exciting class of compounds.
References
-
Achelle, S., & Le Guen, F. R. (2022). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces, 14(20), 23655–23667. [Link]
-
Achelle, S., et al. (2024). Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes. ACS Applied Optical Materials. [Link]
- Rani, K. S., et al. (2026).
-
Babu, B. R., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. [Link]
-
NIST. (n.d.). Pyrimidine, 6-oxo-5-acetyl-4-hydroxy-1,6-dihydro-. In NIST Chemistry WebBook. [Link]
-
Shakun, A. N., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(21), 13933–13941. [Link]
-
Karton, A., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PLoS One, 12(2), e0171587. [Link]
- El-Sayed, R. (2018). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes.
- Mishra, S., et al. (2021). Synthesis of Functionalized Pyrimidines from Propargylic alcohols and their Derivatives: Two Decades of Developments. Asian Journal of Organic Chemistry, 10(9), 2184-2213.
Sources
Safety Operating Guide
Proper Disposal Procedures for 4-(5-Amino-2-pyrimidyl)phenol
[1][2][3]
Executive Directive: Immediate Classification & Action
4-(5-Amino-2-pyrimidyl)phenol is a bioactive organic intermediate characterized by a phenolic hydroxyl group and an aminopyrimidine moiety.[1][2][3] Due to the absence of a globally harmonized specific waste code for this exact structure in many jurisdictions, it must be managed under "derived hazard" protocols .[1][2][3]
Operational Classification:
-
Secondary Hazard: Potential Corrosive (Phenolic nature), Aquatic Toxicity.[1][2][3]
-
Waste Stream: Non-Halogenated Organic Hazardous Waste.[2][3]
CRITICAL WARNING: Do not dispose of this compound down the drain or in municipal trash. Its phenolic component poses significant groundwater contamination risks and toxicity to aquatic life.[2][3]
Hazard Profiling & Causality (The "Why")
To ensure safety, you must understand the chemical behavior driving these protocols. This compound is a "hybrid" hazard, combining the risks of phenols and aminopyrimidines.[1][2][3]
Structural Hazard Analysis
| Functional Group | Associated Risk | Operational Implication |
| Phenol Moiety (Ar-OH) | Rapid Skin Absorption & Systemic Toxicity. Phenols can anesthetize local nerve endings, meaning burns/absorption may occur without immediate pain.[1][2][3] | Mandatory Double-Gloving. Use Nitrile (outer) and Laminate/Silver Shield (inner) if handling solutions.[1][2][3] |
| Aminopyrimidine | Genotoxicity Potential. Many aminopyrimidines interact with nucleic acids (base analogs).[1][2][3] | Dust Control. Handle solids only in a Class II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation. |
| Basic Nitrogen | Incompatibility. The amino group makes the compound slightly basic.[2][3] | Segregation. Keep away from strong oxidizers (e.g., nitric acid) and acid chlorides to prevent exothermic reactions.[1][2][3] |
Pre-Disposal Handling & Segregation[2][3][4]
Before disposal, the material must be stabilized and packaged correctly.[1][2][3][4]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P100 respirator if outside a fume hood (not recommended).[1][2][3]
-
Hands: Double nitrile gloves (minimum 0.11 mm thickness).[1][2][3] Note: If dissolved in organic solvents, check breakthrough time for the specific solvent.[1][2][3]
Waste Segregation Logic
Use the following decision matrix to determine the correct waste stream.
Figure 1: Waste Segregation Decision Tree. Ensure high contrast labels are used on all containers.
Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Pure Compound)
Objective: Safe containment of pure powder for incineration.
-
Tare & Weigh: Weigh the waste container before filling to track mass for the manifest.
-
Transfer: Using a chemically resistant spatula, transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) container. Glass is acceptable but poses a breakage risk.[1][2]
-
Labeling:
-
Sealing: Screw the cap tight and seal with Parafilm to prevent vibration-induced loosening during transport.[1][2][3]
-
Secondary Containment: Place the jar into a clear secondary plastic bag or bin.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Prevent solvent incompatibility and leaks.[1][2][3]
-
pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully, as extreme pH can degrade waste containers or cause reactions in bulk storage.[1][2][3]
-
Solvent Identification:
-
Filtration (Optional): If significant precipitate is present, filter the solid and dispose of it via Protocol A to prevent clogging liquid waste carboys.
-
Bulking: Pour into the satellite accumulation carboy using a funnel. Do not fill >90% capacity (leave headspace for expansion).
Protocol C: Contaminated Debris (Sharps, Glass, PPE)
Objective: Protect downstream waste handlers from sharps and contact hazards.[1][2][3]
-
Sharps: Needles/syringes contaminated with the substance must go into a Red Biohazard/Sharps Container , regardless of whether they are "infectious."[1][2][3] The chemical hazard dictates the "Sharps" classification for physical safety.[1][2][3]
-
Soft Debris: Gloves, paper towels, and bench paper should be double-bagged in heavy-duty polyethylene bags (minimum 2 mil thickness).[1][2][3]
-
Glassware: Triple-rinse glassware with a suitable solvent (e.g., methanol) before washing.[1][2][3] Collect the first rinse as Liquid Hazardous Waste (Protocol B).[1][2][3]
Emergency Response: Spills
Because of the phenol moiety, standard spill kits may be insufficient if skin contact occurs.[1][2][3]
Spill Cleanup Protocol:
-
Evacuate & Ventilate: If dust is airborne, clear the area immediately.[1][2][3][5]
-
PPE Up: Wear double gloves, goggles, and a respirator.[1][2][3]
-
Containment:
-
Decontamination: Wash the surface with a soap/water solution.[1][2][3][5]
-
Skin Exposure (CRITICAL):
-
If skin contact occurs, do not just use water .[2][3] Phenol is hydrophobic.[2][3]
-
Immediate Action: Flush with Polyethylene Glycol 300 or 400 (PEG-300/400) for 15 minutes, or use a specific phenol decontamination sponge if available.[1][2][3] If unavailable, flush with massive amounts of water for >20 minutes.[1][2][3]
-
Regulatory Framework & Compliance
-
RCRA (USA): While not explicitly listed as a P- or U-listed waste under a specific CAS, it falls under Process Waste rules.[1][2][3] If it exhibits toxicity characteristics (TCLP), it may require a D-code.[1][2][3] Default to D001 (Ignitable) if in flammable solvent, or general Hazardous Waste .[1][2][3]
-
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Aminophenols and Pyrimidines.[2][3] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Phenol (1910.1000).[2][3] Retrieved from [Link][1][2][3]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1][2][3] Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link][1][2][3]
Personal protective equipment for handling 4-(5-Amino-2-pyrimidyl)phenol
Introduction: The "Why" Behind the Protocol
As researchers, we often treat intermediates like 4-(5-Amino-2-pyrimidyl)phenol as just another reagent on the shelf.[1][2] This is a mistake. This molecule combines two distinct pharmacophores: a phenolic moiety (prone to rapid dermal absorption and protein denaturation) and an aminopyrimidine (a privileged scaffold in kinase inhibitors, often associated with sensitization and specific organ toxicity).
We are not just preventing a "chemical burn." We are preventing the systemic absorption of a bioactive intermediate that likely possesses undefined pharmacological potency. This guide moves beyond the standard SDS to provide a logistical, field-proven framework for handling this compound with the rigor it demands.
Risk Assessment & Hazard Identification
Since specific toxicological data for this exact intermediate may be sparse in public databases, we apply the Precautionary Principle . We classify this as a Band 3 Compound (Potent/Toxic) based on Structure-Activity Relationship (SAR) analysis of its constituents.[1][2]
| Hazard Class | Likely GHS Classification | Mechanistic Insight |
| Acute Toxicity | H302/H312 (Harmful/Toxic) | Phenolic compounds can uncouple oxidative phosphorylation; pyrimidines can interfere with nucleotide metabolism.[1][2] |
| Skin/Eye | H315/H319 (Irritant) | The phenolic hydroxyl is weakly acidic (pKa ~10), capable of causing chemical burns and denaturing keratin. |
| Sensitization | H317 (Skin Sensitizer) | The exocyclic amine at position 5 is a nucleophile capable of haptenization (binding to skin proteins), leading to allergic dermatitis. |
| Systemic | H373 (STOT-RE) | Analogs (e.g., 4-aminophenol) are known to induce methemoglobinemia (blood toxicity).[1][2] |
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. We use a Redundant Barrier System to account for material failure and permeation kinetics.
| Body Zone | Standard PPE | Senior Scientist Recommendation | The "Why" (Causality) |
| Hands | Single Nitrile | Double Nitrile (0.11mm min) | Phenols can permeate thin nitrile in <15 mins.[1][2] The second layer acts as a breakthrough indicator and backup. |
| Respiratory | N95 Mask | P100 / N99 or PAPR | The compound is likely a fine electrostatic powder. N95 allows 5% leakage; P100 blocks 99.97%, critical for bioactive dusts. |
| Body | Lab Coat | Tyvek® Sleeves + Lab Coat | The "wrist gap" between glove and coat is the #1 exposure point. Impervious sleeves seal this vulnerability. |
| Eyes | Safety Glasses | Goggles + Face Shield | If handling >10g or liquids. Phenolic burns to the cornea are often irreversible due to protein coagulation. |
Operational Protocol: The "Zero-Exposure" Workflow
Phase A: Pre-Work Setup
-
Static Control: This powder is likely organic and prone to static charge. Place an ionizing fan or antistatic gun inside the balance enclosure to prevent "fly-away" powder.[1][2]
-
Solvent Selection: Prepare your solvent before opening the chemical bottle. This compound is amphoteric; it will dissolve best in polar aprotic solvents (DMSO, DMF) or acidic/basic aqueous solutions.
Phase B: Weighing & Transfer (Critical Risk Point)
-
Engineering Control: Use a Powder Containment Balance Enclosure (Vented).
-
Technique:
-
Place a black weighing boat on the balance (white powder is invisible on white boats).
-
Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
The "Wet Transfer" Method: If possible, add the solvent to the weighing vessel inside the hood immediately after weighing. Transporting a solution is safer than transporting a dry, dispersible powder.
Phase C: Reaction & Cleanup
-
Quenching: If the reaction involves strong bases, neutralize carefully. The phenolic proton can form phenolate salts, which are water-soluble but highly nucleophilic.[1][2]
-
Decontamination:
-
Do not use pure water (poor solubility).
-
Do not use pure bleach (potential for chloramine formation with the amine group).
-
Protocol: Wipe surfaces with a 5% Surfactant/Detergent solution (to solubilize) followed by a water rinse, then a final Ethanol wipe.
-
Visualization: Safe Handling Workflow
The following diagram outlines the logical flow of handling, emphasizing the "Decision Gates" where safety checks must occur.
Caption: Operational workflow emphasizing the conversion of dry powder (high inhalation risk) to liquid solution (contained risk) as early as possible.
Waste Disposal & Emergency Response
Disposal Strategy
This compound must never enter the municipal water system.[8]
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bag (yellow/red stream). Label as "Toxic Organic Solid."
-
Liquid Waste: Segregate into "Non-Halogenated Organic" waste streams.
-
Note: If mixed with strong oxidizers, do not cap tightly immediately to prevent pressure buildup.
-
Emergency Response (Spills)
-
Solid Spill: DO NOT SWEEP. Sweeping aerosolizes the powder. Use a HEPA-filtered vacuum or the "Wet Wipe" method (lay wet paper towels over the powder to dampen it, then scoop).[1][2]
-
Skin Contact: Wash with PEG-400 (Polyethylene Glycol) if available, or copious soap and water for 15 minutes.[1][2] PEG is superior for solubilizing phenols from the skin.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Aminophenol (Structural Analog).[2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-(5-Amino-6-(phenylmethyl)-2-pyrazinyl)phenol | C17H15N3O | CID 193743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. lobachemie.com [lobachemie.com]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
